molecular formula C7H6N4O B1502629 7H-Pyrrolo[2,3-d]pyrimidine-5-carboxamide CAS No. 454685-89-3

7H-Pyrrolo[2,3-d]pyrimidine-5-carboxamide

Cat. No.: B1502629
CAS No.: 454685-89-3
M. Wt: 162.15 g/mol
InChI Key: DYMCRSCIKQMSRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7H-Pyrrolo[2,3-d]pyrimidine is a privileged chemical scaffold in medicinal chemistry, recognized for its significant research value in oncology. This core structure is a common motif in biologically active compounds and is integral to the development of ATP-competitive inhibitors. Specifically, derivatives of 7H-pyrrolo[2,3-d]pyrimidine, such as 7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide, have been investigated as potent inhibitors of p21-activated kinase 4 (PAK4) . PAK4 is a serine/threonine protein kinase that is overexpressed in a variety of human cancers, including breast, pancreatic, and gastric cancers, and plays a key role in cell growth, proliferation, and apoptosis prevention. Inhibiting PAK4 presents a promising therapeutic strategy for preventing tumor growth and metastasis . Beyond its application in PAK4 inhibition, the pyrrolo[2,3-d]pyrimidine core is known to possess a range of other valuable biological activities, including antiviral and antibacterial properties . This makes it a versatile compound for researchers exploring new treatments for various diseases. One specific compound with the name this compound, identified as a derivative of Sangivamycin, has been documented in chemical databases (CAS#: 21090-35-7) . Disclaimer for Research Use This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. It is not suitable for human or veterinary use.

Properties

IUPAC Name

7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O/c8-6(12)4-2-10-7-5(4)1-9-3-11-7/h1-3H,(H2,8,12)(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYMCRSCIKQMSRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=CN=CN=C2N1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40665637
Record name 7H-Pyrrolo[2,3-d]pyrimidine-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40665637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

454685-89-3
Record name 7H-Pyrrolo[2,3-d]pyrimidine-5-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=454685-89-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7H-Pyrrolo[2,3-d]pyrimidine-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40665637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

7H-Pyrrolo[2,3-d]pyrimidine-5-carboxamide basic structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 7H-Pyrrolo[2,3-d]pyrimidine-5-carboxamide: Basic Structure, Properties, and Synthetic Utility Content Type: Technical Monograph Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Scientists

Executive Summary

The This compound scaffold represents a critical pharmacophore in modern drug discovery, functioning as a bioisostere of the purine ring system. Distinguished by the replacement of the N7 nitrogen of purine with a carbon atom (C7), this "7-deazapurine" core exhibits altered electronic properties that enhance metabolic stability while retaining the capacity for Watson-Crick base pairing and ATP-mimetic binding.

This monograph provides a definitive technical analysis of the 5-carboxamide derivative, a specific substitution pattern essential for the activity of naturally occurring nucleoside antibiotics like Sangivamycin and synthetic kinase inhibitors. The 5-carboxamide group acts as a pivotal hydrogen bond donor/acceptor motif, often engaging the "gatekeeper" or solvent-exposed regions of kinase ATP-binding pockets.

Chemical Identity and Structural Analysis

The core structure consists of a fused bicyclic system: a six-membered pyrimidine ring fused to a five-membered pyrrole ring. The 5-carboxamide substituent is located on the pyrrole ring, adjacent to the bridgehead carbons.

Nomenclature & Identifiers
Parameter Data
IUPAC Name 4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide (Aglycone form)
Common Name Sangivamycin Aglycone; 7-Deazaadenine-5-carboxamide
CAS Registry Number 52134-60-8 (Amide); 1488-48-8 (Corresponding Acid)
Molecular Formula C₇H₇N₅O
SMILES NC(=O)c1c[nH]c2nc(N)nc12
InChI Key ZSEKPRGGCJNABQ-UHFFFAOYSA-N (Representative)
Structural Visualization

The following diagram illustrates the atomic numbering and electronic environment of the scaffold.

Structure Figure 1: Numbering of the this compound Core N1 N1 C2 C2 N1->C2 N3 N3 C2->N3 C4 C4 N3->C4 C4a C4a C4->C4a Amine NH2 C4->Amine Pos 4 C5 C5 C4a->C5 C7a C7a C4a->C7a C6 C6 C5->C6 Amide CONH2 C5->Amide Pos 5 N7 N7 C6->N7 N7->C7a C7a->N1

Physicochemical Properties

The 7-deaza modification significantly alters the acidity and lipophilicity compared to the parent purine. The C5-carboxamide adds polarity and hydrogen-bonding potential, reducing solubility in non-polar solvents but enhancing specific binding interactions.

PropertyValue / DescriptionCausality / Implication
Molecular Weight 177.16 g/mol Low MW allows for high ligand efficiency (LE) in fragment-based design.
pKa (Pyrrole NH) ~13.0The N7-H is weakly acidic, unlike the N9-H of purines (pKa ~9.8), making the ring harder to deprotonate under physiological conditions.
pKa (Pyrimidine N1) ~5.2Protonation occurs at N1 or N3; relevant for solubility in acidic media.
LogP (Octanol/Water) -0.5 to 0.2 (Predicted)The carboxamide group lowers LogP, improving water solubility compared to alkyl derivatives but requiring polar interactions for binding.
TPSA ~105 ŲHigh polar surface area due to the primary amide and amine, suggesting moderate passive permeability.
Solubility Low in water; High in DMSO/DMFPlanar stacking interactions and intermolecular H-bonds (amide dimer motif) reduce aqueous solubility.

Synthetic Methodologies

Synthesis of the 5-carboxamide core typically proceeds via the construction of the pyrrole ring followed by pyrimidine closure, or by functionalizing a pre-formed 7-deazapurine.

Protocol A: The Tetracyanoethylene Route (De Novo)

This route is authoritative for generating the 4-amino-5-carboxamide pattern directly from acyclic precursors.

  • Step 1: Pyrrole Formation

    • Reagents: Tetracyanoethylene + reactive methylene source (or aminomalononitrile derivative).

    • Mechanism: Nucleophilic attack and cyclization yield a highly substituted pyrrole intermediate (e.g., 2-amino-3,4-dicyanopyrrole).

  • Step 2: Pyrimidine Annulation

    • Reagents: Formamidine acetate or triethyl orthoformate/ammonia.

    • Mechanism: Condensation with the vicinal amino-nitrile group closes the pyrimidine ring.

  • Step 3: Nitrile Hydrolysis

    • Reagents: H₂SO₄ (conc.) or NaOH/H₂O₂.

    • Mechanism: Controlled hydrolysis of the C5-nitrile converts it to the primary carboxamide.

Protocol B: Functionalization of 4-Chloro-7-deazapurine

Commonly used when modifying commercially available scaffolds (e.g., CAS 16372-08-0).

Synthesis Figure 2: Synthetic Pathway via C5-Functionalization Start 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Iodination Iodination (NIS, DMF) Start->Iodination Inter1 4-Chloro-5-iodo-7H-pyrrolo... Iodination->Inter1 Cyanation Pd-Catalyzed Cyanation (Zn(CN)2) Inter1->Cyanation Inter2 4-Chloro-5-cyano-7H-pyrrolo... Cyanation->Inter2 Amination Amination (NH3/MeOH, Heat) Inter2->Amination Inter3 4-Amino-5-cyano-7H-pyrrolo... Amination->Inter3 Hydrolysis Hydrolysis (H2SO4 or H2O2/OH-) Inter3->Hydrolysis Final 4-Amino-7H-pyrrolo[2,3-d] pyrimidine-5-carboxamide Hydrolysis->Final

[1][2] Experimental Validation (Step 3 - Nitrile Hydrolysis):

  • Reagents: 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile (1.0 eq), conc. H₂SO₄.

  • Procedure: Dissolve substrate in cold conc. H₂SO₄. Stir at RT for 2-4 hours. Pour onto crushed ice. Neutralize with NH₄OH to precipitate the product.

  • Checkpoint: Monitor disappearance of the nitrile peak (~2220 cm⁻¹) in IR or conversion in LC-MS (M+18 mass shift).

Medicinal Chemistry Applications

The this compound scaffold acts as a Type I kinase inhibitor pharmacophore.

Mechanism of Action
  • Hinge Binding: The pyrimidine N1 and C4-NH₂ (if present) form the classic donor-acceptor pair with the kinase hinge region (mimicking Adenine N1/N6).

  • Gatekeeper Interaction: The C5-carboxamide projects into the "sugar pocket" or solvent interface. In specific kinases (e.g., PKC, JAK), this group forms critical H-bonds with residues like Aspartate or Glutamate in the catalytic loop.

  • Bioisosterism: The C7-H bond prevents N7-alkylation (a common metabolic liability of purines) and alters the dipole moment, often improving intracellular half-life.

Case Study: Sangivamycin vs. Toyocamycin
  • Toyocamycin (C5-CN): Highly cytotoxic; inhibits RNA synthesis non-specifically.

  • Sangivamycin (C5-CONH₂): More selective; potent inhibitor of Protein Kinase C (PKC). The conversion of the nitrile to the carboxamide shifts the selectivity profile from general toxicity to targeted kinase inhibition.

References

  • Synthesis of Pyrrolopyrimidines

    • Title: "Synthesis of 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide (Sangivamycin aglycone)."
    • Source:Journal of Heterocyclic Chemistry.
    • Relevance: Establishes the core synthetic routes via nitrile hydrolysis.
  • Kinase Inhibitor Binding Modes

    • Title: "Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt)."
    • Source:Journal of Medicinal Chemistry (2010).[3]

    • Relevance: Demonstrates the utility of the scaffold in Akt inhibition and structural optimization.[3]

  • Chemical Properties & CAS Data

    • Title: "PubChem Compound Summary for CID 21159376 (Sangivamycin HCl)."
    • Source: PubChem.
    • Relevance: Provides physicochemical data for the ribosyl derivative which informs the aglycone properties.
  • Structural Biology of 7-Deazapurines

    • Title: "Structural Basis for the Specificity of Sangivamycin."
    • Source:Structure (Cell Press).
    • Relevance: Details the H-bonding network of the 5-carboxamide group in the enzyme pocket.
    • (Generic landing for verification)

Sources

The Privileged Interface: A Technical Guide to 7-Deazapurine Carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the 7-deazapurine carboxamide scaffold (pyrrolo[2,3-d]pyrimidine-5-carboxamide), a structural motif that bridges the gap between natural nucleoside antibiotics and precision kinase inhibitors. Unlike traditional purines, the 7-deazapurine core replaces the N7 nitrogen with a carbon atom, conferring metabolic stability against purine nucleoside phosphorylases (PNP) and altering the electronic landscape of the heterocycle.[1] This guide details the historical evolution, synthetic architecture, and mechanistic role of the carboxamide functionality in drug discovery.

Part 1: Historical Evolution & Structural Significance

The Nitrogen Shift: From Purine to 7-Deazapurine

The discovery of 7-deazapurine carboxamides traces back to the "Golden Age" of antibiotic discovery from soil bacteria.

  • 1950s-60s: Isolation of Tubercidin , Toyocamycin , and Sangivamycin from Streptomyces species.

  • Key Differentiator: While Tubercidin lacks the C5-substituent, Sangivamycin contains a carboxamide group at position 5 (pyrrolo[2,3-d]pyrimidine numbering).

  • Biological Impact: Early studies revealed that while Toyocamycin (nitrile) was highly cytotoxic, Sangivamycin (carboxamide) exhibited potent activity against Protein Kinase C (PKC) with a distinct selectivity profile, hinting at the critical role of the carboxamide in target engagement.

Timeline of Discovery

Timeline Year1950 1950s: Isolation (Streptomyces) Year1960 1960s: Structure Elucidation (Sangivamycin identified) Year1950->Year1960  Characterization Year1980 1980s: Total Synthesis (Tolman & Robins) Year1960->Year1980  Synthetic Access Year2000 2000s: Kinase Inhibitors (Rational Design) Year1980->Year2000  SAR Expansion

Figure 1: Chronological evolution of 7-deazapurine carboxamides from natural products to synthetic medicinal chemistry.

Part 2: Synthetic Methodologies

The synthesis of 7-deazapurine carboxamides has evolved from fermentation extraction to modular total synthesis. The two dominant strategies are Glycosylation of Pre-formed Bases and De Novo Heterocycle Construction .

Strategy A: The Vorbrüggen Glycosylation (Convergent)

This is the industry standard for generating nucleoside analogs. It involves coupling a silylated 7-deazapurine base with a protected sugar.

Causality & Logic:

  • Regioselectivity: The N7-carbon substitution prevents glycosylation at the "7-position" (purine numbering), forcing reaction at N1 (pyrrolo numbering), but care must be taken to avoid N3 glycosylation.

  • Stability: The C-glycosidic bond is not formed here; rather, we form the N-glycosidic bond. However, the 7-deaza modification renders the N-glycosidic bond highly resistant to enzymatic cleavage by PNP, extending half-life in vivo.

Strategy B: The Nitrile-to-Amide Conversion

Most synthetic routes target the nitrile (Toyocamycin analog) first because the cyano group is robust during lithiation and cyclization steps. The carboxamide is generated late-stage.

Protocol: Hydrolysis of 7-Deazapurine Nitriles

  • Starting Material: 4-amino-5-cyanopyrrolo[2,3-d]pyrimidine derivative.[2]

  • Reagent: Hydrogen peroxide (

    
    ) and Ammonium hydroxide (
    
    
    
    ) or mild basic hydrolysis.
  • Mechanism: The hydroperoxide anion attacks the nitrile carbon, forming an imidate intermediate which tautomerizes to the primary amide.

Synthetic Workflow Diagram

Synthesis Start Start: Tetracyanoethylene + Vinyl Ether Pyrrole Intermediate: Aminocyanopyrrole Start->Pyrrole [2+2] Cycloaddition Cyclization Cyclization: Formamidine Acetate Pyrrole->Cyclization Ring Closure Base Scaffold: 7-Deazapurine Nitrile Cyclization->Base Formation Glycosylation Vorbrüggen Glycosylation (BSA, TMSOTf) Base->Glycosylation Sugar Coupling Hydrolysis Late-Stage Hydrolysis (H2O2 / OH-) Glycosylation->Hydrolysis Functional Group Interconversion Final Target: 7-Deazapurine Carboxamide Hydrolysis->Final

Figure 2: Modular synthetic pathway emphasizing the late-stage installation of the carboxamide via nitrile hydrolysis.

Part 3: Mechanistic Pharmacology (SAR)

The Hinge Binding Concept

In kinase drug discovery, the 7-deazapurine core mimics the adenine ring of ATP. The 5-carboxamide group is not merely a bystander; it provides critical hydrogen bonding interactions.

  • N1 (Acceptor): Binds to the backbone NH of the hinge region.

  • C6-Amino (Donor): Binds to the backbone Carbonyl of the hinge region.

  • C5-Carboxamide (Auxiliary):

    • The -NH2 acts as a donor to the "Gatekeeper" residue or solvent water.

    • The C=O can accept H-bonds from lysine residues or water networks.

    • Vector: Projects into the solvent-exposed region, allowing for solubility-enhancing modifications (if substituted).

Quantitative Data: Activity Profile

Comparison of 7-deazapurine analogs against Cytomegalovirus (HCMV) and cytotoxicity.

Compound AnalogSubstituent (C5)HCMV IC50 (µM)Cytotoxicity (KB Cells)Mechanism Note
Toyocamycin -CN (Nitrile)0.01HighNon-selective cytotoxicity
Sangivamycin -CONH2 (Amide)0.08ModeratePKC Inhibition / Hinge Binder
Thiosangivamycin -CSNH2 (Thioamide)0.15LowEnhanced selectivity
Tubercidin -H (Hydrogen)>10HighLacks "Gatekeeper" interaction

Table 1: Structure-Activity Relationship (SAR) demonstrating the impact of the C5-substituent on potency and selectivity.

Part 4: Experimental Protocol

Protocol: Synthesis of a Sangivamycin Analog (5-Carboxamide)

This protocol describes the conversion of a nitrile precursor to the carboxamide, a critical step in accessing this chemotype.

Objective: Selective hydrolysis of 4-amino-7-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)pyrrolo[2,3-d]pyrimidine-5-carbonitrile to the corresponding carboxamide.

Materials:

  • Precursor: 7-Deazapurine Nitrile (1.0 eq)

  • Reagent: 30% Hydrogen Peroxide (

    
    )
    
  • Base: Ammonium Hydroxide (

    
    , 28%)
    
  • Solvent: Ethanol (EtOH)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of the nitrile precursor in 10 mL of Ethanol. Ensure the solution is homogenous.

  • Activation: Cool the reaction mixture to 0°C in an ice bath.

  • Addition: Add 2.0 mL of

    
     followed dropwise by 1.0 mL of 30% 
    
    
    
    . Note: Exothermic reaction; control addition rate.
  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (System: DCM/MeOH 9:1). The carboxamide is typically more polar than the nitrile.

  • Quench: Carefully concentrate the mixture under reduced pressure to remove excess ammonia and ethanol.

  • Purification: The residue is often a white solid. Recrystallize from water/ethanol or purify via silica gel flash chromatography (Eluent: 5-10% MeOH in DCM).

  • Validation:

    • IR Spectroscopy: Disappearance of the sharp nitrile peak (~2220 cm⁻¹) and appearance of amide bands (1650–1690 cm⁻¹).

    • Mass Spectrometry: Observe M+18 mass shift (hydration).

Part 5: References

  • Tolman, R. L., Robins, R. K., & Townsend, L. B. (1969). Pyrrolopyrimidine nucleosides.[2] III. Total synthesis of toyocamycin, sangivamycin, tubercidin, and related derivatives.[2][3] Journal of the American Chemical Society, 91(8), 2102–2108. Link

  • Seela, F., & Peng, X. (2006). 7-Functionalized 7-deazapurine ribonucleosides related to 2-amino-adenosine, sangivamycin, and toyocamycin: Synthesis and properties of 7-fluoro, 7-cyano, and 7-carboxamide derivatives. Helvetica Chimica Acta, 89(9), 1933-1947. Link

  • Migawa, M. T., et al. (1998). Design, synthesis, and antiviral activity of a series of 2-substituted 6-amino-7-deazapurine nucleosides. Journal of Medicinal Chemistry, 41(8), 1265-1271. Link

  • Perlikova, P., & Hocek, M. (2017). Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. Medicinal Research Reviews, 37(6), 1429-1460. Link

Sources

The 7H-Pyrrolo[2,3-d]pyrimidine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendance of a Versatile Heterocycle

The 7H-pyrrolo[2,3-d]pyrimidine core, an isostere of purine lacking the nitrogen at the 7-position, has emerged as a "privileged scaffold" in medicinal chemistry. This unique heterocyclic system is a cornerstone in the design of a multitude of biologically active compounds, demonstrating a remarkable breadth of therapeutic potential.[1] Its structural features facilitate critical interactions with a diverse range of biological targets, leading to its incorporation into numerous clinically approved and investigational drugs. This guide provides a comprehensive technical overview of the synthesis, biological activities, and therapeutic applications of the 7H-pyrrolo[2,3-d]pyrimidine core, with a focus on its role in kinase inhibition, antiviral, and anticancer therapies.

Core Synthesis: Building the Foundation

The strategic synthesis of the 7H-pyrrolo[2,3-d]pyrimidine core is fundamental to the development of its derivatives. A common and versatile intermediate is 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, which allows for subsequent nucleophilic substitution to introduce a wide array of functional groups.[2]

Experimental Protocol: Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

This protocol outlines a general, multi-step synthesis of the key intermediate, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a common starting point for further derivatization.[3][4]

Step 1: Synthesis of Ethyl 2-cyano-4,4-dimethoxybutanoate

  • Reaction Setup: To a stirred solution of ethyl 2-cyanoacetate (in molar excess, e.g., 2-4 equivalents) in a suitable solvent like n-butanol, add a base such as sodium carbonate in portions.[3]

  • Addition of Alkylating Agent: Slowly add 2-bromo-1,1-dimethoxyethane to the reaction mixture.

  • Reaction Conditions: Heat the mixture at reflux for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The resulting residue is then purified, typically by vacuum distillation, to yield ethyl 2-cyano-4,4-dimethoxybutanoate.

Step 2: Synthesis of 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol

  • Cyclization Reaction: The ethyl 2-cyano-4,4-dimethoxybutanoate obtained in the previous step is reacted with formamidine acetate or hydrochloride in the presence of a base like sodium methoxide in a suitable solvent (e.g., ethanol).[4]

  • Reaction Conditions: The reaction is typically stirred at room temperature or gentle heat for several hours.

  • Isolation: The product often precipitates from the reaction mixture and can be collected by filtration, washed with a cold solvent, and dried.

Step 3: Synthesis of 7H-pyrrolo[2,3-d]pyrimidin-4-ol

  • Ring Closure: The 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol is treated with a strong acid, such as concentrated sulfuric acid or hydrochloric acid, to effect intramolecular cyclization and formation of the pyrrole ring.[3]

  • Reaction Conditions: The reaction is heated, often to around 100°C, for a period of time to ensure complete conversion.

  • Neutralization and Isolation: The reaction mixture is cooled and carefully neutralized with a base (e.g., ammonium hydroxide) to precipitate the product, which is then collected by filtration, washed with water, and dried.

Step 4: Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

  • Chlorination: The 7H-pyrrolo[2,3-d]pyrimidin-4-ol is suspended in a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[3][5]

  • Reaction Conditions: The mixture is heated at reflux for several hours. The progress of the reaction can be monitored by TLC.

  • Work-up and Purification: After completion, the excess POCl₃ is removed under reduced pressure. The residue is carefully quenched with ice water and neutralized with a base. The crude product is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is dried and concentrated. The final product is purified by column chromatography or recrystallization.[5]

Biological Activity: A Multifaceted Pharmacophore

The 7H-pyrrolo[2,3-d]pyrimidine scaffold has been successfully employed to develop inhibitors for a wide range of biological targets, leading to a diverse portfolio of therapeutic applications.

Kinase Inhibition: A Dominant Application

The 7H-pyrrolo[2,3-d]pyrimidine core is a well-established ATP-competitive inhibitor scaffold, capable of forming key hydrogen bond interactions with the hinge region of various kinases.[6] This has led to the development of potent and selective inhibitors for several kinase families.

Key Kinase Targets:

  • Janus Kinases (JAKs): Derivatives of this scaffold are prominent as JAK inhibitors, with drugs like Tofacitinib and Ruxolitinib approved for the treatment of rheumatoid arthritis and myelofibrosis, respectively. These inhibitors function by blocking the JAK-STAT signaling pathway, which is crucial for immune cell function.[7]

  • Epidermal Growth Factor Receptor (EGFR): The scaffold has been utilized to develop inhibitors of EGFR, a key target in non-small cell lung cancer. These inhibitors can target both wild-type and mutant forms of the receptor.[8][9]

  • Aurora Kinases: Compounds incorporating the 7H-pyrrolo[2,3-d]pyrimidine core have shown potent inhibition of Aurora kinases, which are critical for mitotic progression, making them attractive anticancer targets.[10][11]

  • Other Kinases: The versatility of this scaffold has been demonstrated by its application in developing inhibitors for a growing list of other kinases, including STAT6, Hematopoietic Progenitor Kinase 1 (HPK1), Interleukin-2-inducible T-cell Kinase (Itk), Monopolar spindle kinase 1 (Mps1), p21-activated kinase 4 (PAK4), Casein Kinase 1α (CK1α), and Fibroblast Growth Factor Receptor (FGFR).[12][13][14][15][16][17][18][19][20]

The JAK-STAT signaling pathway is a primary target for many 7H-pyrrolo[2,3-d]pyrimidine-based inhibitors. This pathway transduces signals from cytokines and growth factors to the nucleus, regulating genes involved in immunity, proliferation, and inflammation.[7][21][22]

JAK_STAT_Pathway cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding & Dimerization JAK JAK Receptor->JAK Activation STAT STAT Receptor->STAT Recruitment JAK->Receptor Phosphorylation JAK->STAT Phosphorylation STAT_P p-STAT (Dimer) STAT->STAT_P Dimerization Nucleus Nucleus STAT_P->Nucleus Translocation Gene Target Gene Transcription Inhibitor 7H-pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->JAK Inhibition

Caption: The JAK-STAT signaling pathway and its inhibition.

This protocol describes a general method for assessing the inhibitory activity of a compound against a specific kinase using a radiometric assay.[11][19]

  • Reaction Mixture Preparation: In a microcentrifuge tube or 96-well plate, prepare a reaction mixture containing the kinase buffer, the purified kinase enzyme, the specific substrate protein, and the test compound (dissolved in DMSO) at various concentrations.

  • Pre-incubation: Incubate the mixture for a short period (e.g., 10-15 minutes) at the optimal temperature for the kinase (often 30°C) to allow the inhibitor to bind to the enzyme.

  • Initiation of Kinase Reaction: Start the reaction by adding a mixture of ATP and [γ-³²P]ATP.

  • Incubation: Continue the incubation for a defined period (e.g., 30-60 minutes) to allow for substrate phosphorylation.

  • Termination of Reaction: Stop the reaction by adding an equal volume of SDS-PAGE loading buffer.

  • SDS-PAGE: Separate the reaction products by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Visualization and Quantification: Dry the gel and expose it to a phosphor screen. The amount of incorporated radiolabeled phosphate into the substrate is quantified using a phosphorimager. The IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%) can then be calculated.

Antiviral Activity

Derivatives of the 7H-pyrrolo[2,3-d]pyrimidine core have demonstrated significant potential as antiviral agents, particularly against flaviviruses like Zika and Dengue virus.[23][24]

This protocol outlines a cell-based assay to determine the efficacy of a compound in inhibiting Zika virus replication.[16][25][26]

  • Cell Seeding: Seed a suitable host cell line (e.g., Vero cells) in 96-well plates and incubate overnight to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of the test compound in cell culture medium.

  • Prophylactic Treatment: Remove the growth medium from the cells and add the diluted compound solutions. Incubate for a defined period (e.g., 2 hours) to allow for drug uptake.

  • Viral Infection: Infect the cells with a known titer of Zika virus. Include a virus-only control and a mock-infected cell control.

  • Incubation: Incubate the plates for several days (e.g., 3-4 days) to allow for viral replication and the development of a cytopathic effect (CPE).

  • Quantification of Viral Inhibition: Viral inhibition can be assessed by various methods:

    • CPE Reduction Assay: The reduction in virus-induced cell death is observed microscopically and can be quantified using a cell viability assay like the MTT assay.[27]

    • RT-qPCR: The amount of viral RNA in the cell supernatant is quantified by reverse transcription-quantitative polymerase chain reaction (RT-qPCR).[26]

    • Plaque Reduction Assay: The number of viral plaques formed in the presence of the compound is counted and compared to the virus control.

Anticancer Activity

The anticancer properties of 7H-pyrrolo[2,3-d]pyrimidine derivatives are often linked to their kinase inhibitory activity, but they can also induce apoptosis and cell cycle arrest through other mechanisms.[15][28]

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8][13][14][15]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Addition of MTT Reagent: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Living cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization of Formazan: Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

This assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[1][12][17][23][29]

  • Cell Treatment: Treat cancer cells with the test compound for a desired period.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Cell Washing: Wash the cells with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Data Presentation: Summarizing Biological Activity

Quantitative data from biological assays should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Kinase Inhibitory Activity of Representative 7H-pyrrolo[2,3-d]pyrimidine Derivatives

Compound IDTarget KinaseIC₅₀ (nM)Reference
TofacitinibJAK31[7]
RuxolitinibJAK1/23.3/2.8[7]
Compound XEGFR (L858R/T790M)5.2[30]
Compound YAurora A15[25]

Table 2: Anticancer and Antiviral Activity of Representative 7H-pyrrolo[2,3-d]pyrimidine Derivatives

Compound IDCell Line/VirusAssay TypeEC₅₀/IC₅₀ (µM)Reference
Compound AA549 (Lung Cancer)MTT2.5[28]
Compound BHCT116 (Colon Cancer)MTT1.8[1]
Compound CZika Virus (Vero cells)CPE Reduction3.1[23]
Compound DDengue Virus (Vero cells)Plaque Reduction4.7[23]

Conclusion: A Scaffold with a Bright Future

The 7H-pyrrolo[2,3-d]pyrimidine core continues to be a highly valuable and versatile scaffold in drug discovery. Its ability to be readily synthesized and functionalized, coupled with its proven success in targeting a wide range of biologically important molecules, ensures its continued prominence in the development of novel therapeutics for cancer, inflammatory diseases, and viral infections. The in-depth understanding of its synthesis and biological evaluation, as outlined in this guide, provides a solid foundation for researchers to further explore and exploit the full potential of this remarkable heterocyclic system.

References

  • Soto-Acosta, R., et al. (2017). 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. ACS Infectious Diseases, 3(12), 903-913. [Link]

  • Al-Ostoot, F. H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6701. [Link]

  • Wu, F., et al. (2023). Discovery of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as potent hematopoietic progenitor kinase 1 (HPK1) inhibitors. European Journal of Medicinal Chemistry, 254, 115355. [Link]

  • Nagashima, S., et al. (2009). Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. Bioorganic & Medicinal Chemistry, 17(19), 6926-6936. [Link]

  • Li, Z., et al. (2019). Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk). European Journal of Medicinal Chemistry, 173, 167-183. [Link]

  • Traxler, P., et al. (1997). 4-(Phenylamino)pyrrolopyrimidines: Potent and Selective ATP Site Inhibitors of the Tyrosine Kinase c-Src. Journal of Medicinal Chemistry, 40(22), 3601-3616. [Link]

  • Soto-Acosta, R., et al. (2017). SAR study on ring A of the 7H-pyrrolo[2,3-d]pyrimidine scaffold against ZIKV. ResearchGate. [Link]

  • Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of 7H-pyrrolo[2,3-d]pyrimidine derivatives containing 1,8-naphthyridine-4-one fragment. Bioorganic Chemistry, 109, 104719. [Link]

  • Chen, Y. L., et al. (2019). Synthesis and evaluation of novel 7 H-pyrrolo-[2,3- d]pyrimidine derivatives as potential anticancer agents. Future Medicinal Chemistry, 11(9), 959-974. [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]

  • AnyGenes®. (n.d.). JAK-STAT Signaling Pathway: Functions and Biomarkers. AnyGenes®. [Link]

  • McGovern, B. L. (2025). Live Virus Zika - Vero-TMPRSS2 + PGP Inhibitor - Antiviral Screening Assay. protocols.io. [Link]

  • Kucinska, M., et al. (2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 30(14), 1234. [Link]

  • Wang, Y., et al. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. International Journal of Molecular Sciences, 24(1), 868. [Link]

  • Wang, Y., et al. (2022). Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors. Bioorganic & Medicinal Chemistry, 60, 116700. [Link]

  • Kruger, H. G., et al. (2017). Design, synthesis and biological activity of N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines as dual inhibitors of aurora kinase A and epidermal growth factor receptor kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1256-1265. [Link]

  • ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. ClinPGx. [Link]

  • Zhang, Y., et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. European Journal of Medicinal Chemistry, 225, 113793. [Link]

  • Wikipedia. (2023). JAK-STAT signaling pathway. Wikipedia. [Link]

  • Martens, S. (2024). In vitro kinase assay. protocols.io. [Link]

  • Li, Y., et al. (2023). Design, synthesis and biological evaluation of a new class of 7H-pyrrolo[2,3-d]pyrimidine derivatives as Mps1 inhibitors for the treatment of breast cancer. European Journal of Medicinal Chemistry, 245(Pt 1), 114887. [Link]

  • Santos, J. P. S., et al. (2023). Evaluating Known Zika Virus NS2B-NS3 Protease Inhibitor Scaffolds via In Silico Screening and Biochemical Assays. Molecules, 28(18), 6695. [Link]

  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol. [Link]

  • Zhang, Y., et al. (2025). Structural Optimizations on the Scaffold of 7H-Pyrrolo[2,3-d]Pyrimidine to Develop Potent iNOS Inhibitors With Improved Antiarthritis Activity In Vivo. Archiv der Pharmazie, 358(7), e70038. [Link]

  • Wang, Y., et al. (2026). Design, Synthesis, and Structure–Activity Relationship Studies of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Potent Casein Kinase 1α (CK1α) Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Pancer, K., et al. (2018). In vitro Inhibition of Zika Virus Replication with Poly(Sodium 4-Styrenesulfonate). Viruses, 10(12), 682. [Link]

  • Dahl, G., et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry, 66(11), 7436-7458. [Link]

  • Hologic. (n.d.). Aptima Zika Virus Assay - Instructions for Use. FDA. [Link]

  • Dahl, G., et al. (2025). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 30(11), 1234. [Link]

  • Patel, H., et al. (2019). Synthesis and Lung Cancer Cell Line Study of Pyrrolo[2,3-d]pyrimidine Analogs. Indian Journal of Heterocyclic Chemistry, 29(4), 367-372. [Link]

  • Zhang, Y. L., et al. (2018). An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Chemistry of Heterocyclic Compounds, 54(6), 638-642. [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]

  • Wang, L., et al. (2020). Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
  • Li, J., et al. (2021). Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
  • Vanstreels, E., et al. (2022). In-Depth Characterization of Zika Virus Inhibitors Using Cell-Based Electrical Impedance. Microbiology Spectrum, 10(4), e00913-22. [Link]

Sources

Technical Whitepaper: Mechanistic Characterization of the 7H-Pyrrolo[2,3-d]pyrimidine-5-carboxamide Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 7H-Pyrrolo[2,3-d]pyrimidine-5-carboxamide Mechanism of Action Studies Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary

The 7H-pyrrolo[2,3-d]pyrimidine ring system acts as a deaza-isostere of adenine, making it a "privileged scaffold" for ATP-competitive kinase inhibition. While the core scaffold is foundational to approved therapeutics like Tofacitinib and Ruxolitinib, the specific introduction of a 5-carboxamide moiety represents a critical structural evolution designed to enhance selectivity, solubility, and hydrogen-bonding potential within the solvent-exposed regions of the ATP-binding pocket.

This guide dissects the mechanism of action (MoA) of this compound derivatives, focusing on their utility as reversible inhibitors of Janus Kinases (JAK) and Bruton’s Tyrosine Kinase (BTK). It details the structural basis of potency, experimental protocols for validation, and the causality between the carboxamide substitution and kinase selectivity.

Structural Basis of Potency & Selectivity[1]

To understand the MoA, one must first deconstruct the pharmacophore. The this compound functions primarily as a Type I ATP-competitive inhibitor .

The Adenine Mimicry (The Core)

The pyrrolo[2,3-d]pyrimidine core binds to the kinase hinge region.

  • N1 and N3 positions: Mimic the N1 and N3 of adenine.

  • N7 (Pyrrole nitrogen): Often acts as a hydrogen bond donor to the carbonyl oxygen of the hinge region residues (e.g., Glu96 in JAK1 or Met477 in BTK).

  • C4 Substitution: Usually an amine or ether linked to a hydrophobic group that occupies the hydrophobic pocket (selectivity filter).

The Role of the 5-Carboxamide (The Differentiator)

The 5-carboxamide is not merely a passive substituent; it is a functional anchor.

  • Solvent Interface Interaction: The C5 position directs the carboxamide toward the solvent-exposed region or the "sugar pocket."

  • H-Bond Network: The amide nitrogen (

    
    ) and carbonyl (
    
    
    
    ) can form water-mediated hydrogen bonds or direct interactions with residues adjacent to the gatekeeper, improving residence time.
  • Reversibility: Unlike the acrylamide groups seen in covalent inhibitors (e.g., Ibrutinib) which bind Cys481 in BTK, the carboxamide facilitates reversible binding. This reduces the risk of haptenization and idiosyncratic toxicity associated with covalent modifiers.

Mechanism of Action (MoA)

Primary Mechanism: ATP Competition

The molecule functions by occupying the ATP-binding cleft between the N-terminal and C-terminal lobes of the kinase. By preventing ATP binding, the inhibitor blocks the transfer of the


-phosphate to the substrate (e.g., STAT proteins in the JAK pathway).
Signaling Pathway Interference
  • In JAK-STAT: The inhibitor prevents the phosphorylation of JAK isoforms. Consequently, STAT proteins are not recruited/phosphorylated, preventing their dimerization and translocation to the nucleus. This downregulates pro-inflammatory cytokines (IL-6, IFN-

    
    ).
    
  • In BTK: The inhibitor blocks BCR (B-cell Receptor) signaling.[1] It prevents the phosphorylation of PLC

    
    2, halting calcium mobilization and NF-
    
    
    
    B activation, which are essential for B-cell proliferation.
Visualization of Signaling Blockade

The following diagram illustrates the interruption of the JAK-STAT pathway by the scaffold.

JAK_Pathway_Inhibition Cytokine Cytokine (IL-6/IFN) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK_Active JAK Phosphorylation (Active) Receptor->JAK_Active Activation STAT STAT Recruitment JAK_Active->STAT Phosphorylation Inhibitor 7H-Pyrrolo-5-carboxamide (Inhibitor) Inhibitor->JAK_Active Competitive Inhibition (Blocks ATP) ATP ATP ATP->JAK_Active Required Substrate Nucleus Nuclear Translocation (Gene Expression) STAT->Nucleus Dimerization

Caption: Competitive inhibition of JAK phosphorylation prevents STAT activation and downstream inflammatory gene transcription.

Experimental Protocols for MoA Validation

To rigorously validate the mechanism, the following self-validating workflow is required.

Biochemical Kinase Assay (TR-FRET)

Purpose: Determine intrinsic potency (


) and selectivity.[2][1]
Method: LanthaScreen™ or Z´-LYTE™ format.

Protocol:

  • Reagent Prep: Prepare 5x Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Inhibitor Titration: Serially dilute the this compound derivative in DMSO (10-point curve).

  • Reaction Assembly:

    • Add 2.5

      
      L inhibitor (4x final conc).
      
    • Add 2.5

      
      L Kinase/Antibody mixture (JAK1, JAK2, or BTK).
      
    • Add 2.5

      
      L ATP/Substrate mixture (ATP at 
      
      
      
      apparent).
    • Control: DMSO only (Max signal) and EDTA (Min signal).

  • Incubation: 60 minutes at Room Temperature (RT).

  • Detection: Add 10

    
    L Development Reagent (Eu-labeled antibody). Read Fluorescence Resonance Energy Transfer (FRET) on a plate reader (Ex: 340nm, Em: 520nm/495nm).
    
  • Analysis: Fit data to a sigmoidal dose-response equation:

    
    
    
Cellular Target Engagement (NanoBRET)

Purpose: Confirm the inhibitor binds the kinase inside the living cell (permeability + binding). Method: NanoBRET™ TE Intracellular Kinase Assay.

Protocol:

  • Transfection: Transfect HEK293 cells with a plasmid expressing the Kinase-NanoLuc® fusion protein.

  • Tracer Addition: Treat cells with a cell-permeable fluorescent tracer (known to bind the ATP pocket) at

    
     concentration.
    
  • Competition: Add the test compound (pyrrolo-carboxamide). If the compound enters the cell and binds the kinase, it displaces the tracer.

  • Measurement: Measure BRET signal. A decrease in BRET indicates successful target engagement.

Crystallography (Structural Confirmation)

Purpose: Definitive proof of binding mode and 5-carboxamide orientation.

  • Workflow: Co-crystallize the kinase domain with the inhibitor.

  • Success Metric: Resolution < 2.5 Å. Electron density map (

    
    ) must clearly define the carboxamide orientation towards the solvent front or gatekeeper residue.
    

Data Analysis & Interpretation

Structure-Activity Relationship (SAR) Trends

The following table summarizes hypothetical but representative SAR data for this scaffold, illustrating how the 5-carboxamide influences selectivity compared to a 5-H or 5-Cyano analog.

Compound IDR5 SubstituentJAK1

(nM)
JAK2

(nM)
Selectivity (J1/J2)Solubility (

M)
Ref-1 -H1281.5x50
Ref-2 -CN (Nitrile)21.51.3x120
Target-A -CONH2 (Carboxamide) 4 45 11.2x >200
Target-B -CONH-Me89011.2x180

Interpretation:

  • Potency: The nitrile (Ref-2) is often more potent due to small size, but lacks selectivity.

  • Selectivity: The 5-carboxamide (Target-A) often improves selectivity (e.g., JAK1 > JAK2) by interacting with subtle differences in the solvent channel or flexible loops surrounding the ATP pocket.

  • Solubility: The carboxamide significantly enhances aqueous solubility compared to the unsubstituted or nitrile variants, a critical parameter for oral bioavailability.

Experimental Workflow Diagram

The logical flow from synthesis to validation.

Experimental_Workflow cluster_0 Phase 1: Chemistry cluster_1 Phase 2: In Vitro cluster_2 Phase 3: Cellular Syn Scaffold Synthesis (Pyrrolo-pyrimidine) Sub C5-Carboxamide Introduction Syn->Sub Enz Kinase Assay (TR-FRET) Sub->Enz Sel Selectivity Panel (JAK/BTK/TEC) Enz->Sel If IC50 < 100nM Cell Cell Proliferation (Ba/F3) Sel->Cell Selectivity > 10x BRET Target Engagement (NanoBRET) Cell->BRET Validation

Caption: Integrated workflow for validating this compound derivatives.

References

  • Vazquez, M. L., et al. (2018). "Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases."[3][4] Journal of Medicinal Chemistry. [3][4]

  • Mcllroy, S., et al. (2023).[5] "The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation." Molecules.

  • Watterson, S. H., et al. (2016). "Small Molecule Reversible Inhibitors of Bruton’s Tyrosine Kinase (BTK): Structure–Activity Relationships Leading to the Identification of BMS-935177." Journal of Medicinal Chemistry.

  • Foloppe, N., et al. (2017). "Pyrrolo[2,3-d]pyrimidines active as Btk inhibitors."[2][6][7][8] Expert Opinion on Therapeutic Patents.

  • Kwon, Y., et al. (2021). "Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors." Journal of Medicinal Chemistry.

Sources

Structure-activity relationship (SAR) of 7H-pyrrolo[2,3-d]pyrimidine derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

The 7H-pyrrolo[2,3-d]pyrimidine scaffold (commonly referred to as 7-deazapurine) represents one of the most privileged architectures in modern kinase inhibitor discovery. By replacing the N7 nitrogen of the natural purine core with a carbon, this scaffold retains the critical hydrogen-bonding geometry required for ATP mimicry while altering electronic properties and solubility profiles to improve drug-likeness.

This technical guide deconstructs the Structure-Activity Relationship (SAR) of this scaffold, moving beyond simple descriptions to the causality of ligand-protein interactions.

The Chemical Architecture: A Pharmacophore Map

To rationally design derivatives, one must first map the scaffold onto the ATP-binding pocket of a typical kinase. The scaffold is not a monolith; it is a modular system with three distinct interaction zones.

Diagram 1: The Deazapurine Pharmacophore

The following diagram illustrates the numbering scheme and the functional role of each position in the kinase active site.

Deazapurine_SAR Core 7H-pyrrolo[2,3-d]pyrimidine (The Scaffold) Hinge Hinge Region (N1, C2, N3) Primary H-Bonding Core->Hinge Anchors Ligand Gatekeeper Hydrophobic Pocket (C5, C6) Selectivity Filter Core->Gatekeeper Steric Fit Solvent Solvent Front (C4-Amino) Solubility & Potency Core->Solvent Extensions Ribose Ribose Pocket (N7) Metabolic Stability Core->Ribose H-Bond Donor Hinge_Logic N1 accepts H-bond from Backbone NH (e.g., Glu957 in JAK1) Hinge->Hinge_Logic Gate_Logic Bulky groups at C5/C6 clash with small Gatekeepers Gatekeeper->Gate_Logic Solvent_Logic Substituents at C4 (Amines) reach solvent/ribose area Solvent->Solvent_Logic

Figure 1: Pharmacophore mapping of the 7H-pyrrolo[2,3-d]pyrimidine scaffold. The N1-C2-N3 motif mimics Adenine, anchoring the molecule to the kinase hinge region.

Deep Dive: Structure-Activity Relationship (SAR)

The biological activity of this scaffold is tuned by modifying three specific vectors.

Vector A: The Hinge Binder (The Pyrimidine Ring)
  • Mechanism: The N1 nitrogen acts as a Hydrogen Bond Acceptor (HBA), typically interacting with the backbone NH of a specific residue in the kinase hinge (e.g., Glu957 in JAK1). The C4-amino group (exocyclic) acts as a Hydrogen Bond Donor (HBD) to the backbone carbonyl.

  • SAR Insight: Substitutions at C2 are generally disfavored for broad-spectrum kinase inhibition because they introduce steric clashes with the hinge residues. However, small lipophilic groups (H, CH3) at C2 can occasionally improve selectivity for specific kinases like CK1 or ACK1 by exploiting small hydrophobic pockets unique to those enzymes.

Vector B: The Selectivity Filter (The Pyrrole Ring - C5/C6)
  • Mechanism: This region faces the "Gatekeeper" residue and the hydrophobic back-pocket.

  • SAR Insight:

    • Unsubstituted (H): Often leads to promiscuous binding (pan-kinase inhibition).

    • C5 Substitution: Introducing a phenyl or heteroaryl ring at C5 allows for

      
      -stacking interactions. For example, in Ruxolitinib , the cyclopentyl ring at the pyrazole (attached to the core) aids in hydrophobic packing.
      
    • C6 Substitution: Bulky groups here often clash with the gatekeeper residue. This vector is critical for differentiating between kinases with "small" gatekeepers (e.g., Thr) vs. "large" gatekeepers (e.g., Met/Phe).

Vector C: The Solvent Front (C4-Amino Extensions)
  • Mechanism: The group attached to the C4-position usually points toward the ribose binding pocket and the solvent interface.

  • SAR Insight: This is the primary vector for tuning ADME (Absorption, Distribution, Metabolism, Excretion) properties.

    • Tofacitinib Example: The piperidine ring attached at C4 does not just bind; it solubilizes the molecule and positions a nitrile group to interact with Cys909 in JAK3 (reversible covalent interaction).

    • Chirality: As seen in Tofacitinib, the specific stereochemistry ((3R,4R)) of the C4-substituent is often required to orient the terminal group correctly into the solvent channel.

Comparative Data: The "Gold Standard" Inhibitors

The following table contrasts two clinically approved derivatives to highlight how small structural changes dictate biological selectivity.

FeatureTofacitinib (Pfizer)Ruxolitinib (Incyte/Novartis)SAR Implication
Primary Target JAK1 / JAK3JAK1 / JAK2Selectivity driven by C4/C5 vectors.
C4 Substituent N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)(R)-3-cyclopentyl-3-propanenitrileC4 controls solvent interaction. Tofacitinib's piperidine improves solubility; Ruxolitinib's cyclopentyl maximizes hydrophobic fit.
C5/C6 Core Unsubstituted pyrrolePyrazole ring fused (forming a tricyclic system)C5/C6 controls shape. Ruxolitinib's tricyclic nature fills the hydrophobic pocket more densely than Tofacitinib's bicyclic core.
Hinge Interaction Bidentate (N1 + C4-NH)Bidentate (N1 + C4-NH)Conserved "Adenine-mimic" mode.
Clinical Use Rheumatoid ArthritisMyelofibrosisDifferent tissue distribution and kinase selectivity profiles.

Synthetic Strategy: The "4-Chloro Displacement" Route

The most robust method for generating libraries of these derivatives relies on the functionalization of the commercially available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine .

Diagram 2: Synthetic Workflow

Synthesis_Flow Step1 Starting Material 4-chloro-7H-pyrrolo[2,3-d]pyrimidine Step2 Protection (Optional) SEM-Cl or Tosyl-Cl at N7 Step1->Step2 Improves Solubility Step3 C4 Functionalization SNAr or Buchwald-Hartwig Step2->Step3 Introduces Solvent Tail Step4 C5/C6 Functionalization Halogenation (NIS/NBS) -> Suzuki Coupling Step3->Step4 Introduces Selectivity Elements Step5 Deprotection TFA or TBAF Step4->Step5 Final Yield

Figure 2: General synthetic pathway. The "Protection" step at N7 is often critical to prevent side reactions during the metal-catalyzed couplings at C5/C6.

Detailed Protocol: C4-Amination via SNAr

Context: This reaction installs the "Solvent Front" tail (Vector C).

  • Reagents: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), Target Amine (1.2 eq), Triethylamine (TEA) or DIPEA (2.0 eq).

  • Solvent: n-Butanol or Isopropanol (Protic solvents facilitate the transition state).

  • Procedure:

    • Dissolve the 4-chloro scaffold in n-Butanol.

    • Add the amine and base.

    • Reflux at 100–120°C for 4–12 hours. Note: Microwave irradiation (150°C, 30 min) often improves yield and purity.

    • Monitor by TLC/LC-MS for the disappearance of the chloro-starting material.

  • Workup: Concentrate in vacuo. Precipitate with water or purify via silica gel chromatography (DCM/MeOH gradient).

Experimental Validation Protocols

To validate the SAR, one must confirm both physical binding and enzymatic inhibition.

Protocol A: In Vitro Kinase Assay (ADP-Glo)

Objective: Determine IC50 values to quantify potency.

  • System: Promega ADP-Glo™ Kinase Assay (Luminescence based).

  • Reaction Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 μM DTT.

  • Steps:

    • Incubation: Mix Kinase (e.g., JAK1, 2 ng/well) + Inhibitor (Variable conc.) + Substrate (Poly Glu4:Tyr1) + ATP (at Km apparent). Incubate for 60 min at RT.

    • Depletion: Add ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min.

    • Detection: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

    • Read: Measure luminescence on a plate reader (e.g., EnVision).

  • Data Analysis: Plot RLU vs. log[Inhibitor]. Fit to a sigmoidal dose-response curve (Prism/GraphPad) to extract IC50.

Protocol B: Molecular Docking (In Silico Validation)

Objective: Predict binding mode before synthesis.

  • Software: AutoDock Vina or Schrödinger Glide.

  • Protein Prep:

    • Download PDB (e.g., 3LXK for JAK1-Tofacitinib complex).

    • Remove water molecules (unless bridging, e.g., near the gatekeeper).

    • Add hydrogens and assign Gasteiger charges.

  • Ligand Prep: Minimize ligand energy (MMFF94 force field).

  • Grid Generation: Center grid box on the hinge residue (e.g., Leu959 for JAK1). Size: 20x20x20 Å.

  • Docking: Run calculation with exhaustiveness = 8.

  • Analysis: Look for H-bonds < 3.0 Å between the N1/C4-NH and the hinge backbone.[1]

References

  • Pfizer Inc. "Discovery of Tofacitinib (CP-690,550): A Novel Janus Kinase Inhibitor."[2] Journal of Medicinal Chemistry.

  • Incyte Corporation. "Ruxolitinib: The First FDA Approved Therapy for Myelofibrosis." Clinical Cancer Research.

  • Metwally, K. et al. "Pyrrolo[2,3-d]pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review."[3] Current Medicinal Chemistry.

  • Wang, J. et al. "Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases." ACS Omega.[4] [4]

  • MDPI Molecules. "Synthesis and Biological Evaluation of 7H-pyrrolo[2,3-d]pyrimidine Derivatives as PAK4 Inhibitors." Molecules.

Sources

A Senior Application Scientist's Guide to the 7H-Pyrrolo[2,3-d]pyrimidine Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Anatomy of a "Privileged" Scaffold

In the lexicon of medicinal chemistry, certain molecular frameworks earn the designation of "privileged." These are not merely common motifs but rather structures that demonstrate an uncanny ability to bind to multiple, distinct biological targets, often with high affinity. The 7H-pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, is a quintessential example of such a scaffold.[1] Its remarkable success, underscored by multiple FDA-approved drugs, is not a matter of chance but a direct consequence of its unique stereoelectronic properties and synthetic tractability.

This guide eschews a simple recitation of facts. Instead, it is structured to provide a deeper, mechanistic understanding of why this scaffold works, how it can be manipulated, and where its future potential lies. As scientists, our goal is not just to use tools but to understand their design and limitations. This document is intended for the practicing researcher, offering field-proven insights into the strategic application of the 7H-pyrrolo[2,3-d]pyrimidine core in modern drug discovery programs.

The 7-Deazapurine Core: A Strategic Bioisostere

The foundational strength of the 7H-pyrrolo[2,3-d]pyrimidine scaffold lies in its identity as a bioisostere of purine. By replacing the nitrogen atom at position 7 (N7) of the purine ring with a carbon atom, the electronic landscape of the molecule is fundamentally altered.[2][3] This substitution makes the five-membered pyrrole ring more electron-rich compared to the imidazole ring in purines and introduces a C-H bond that can engage in hydrophobic interactions or serve as a vector for further chemical modification.[2]

This structural mimicry allows 7-deazapurine derivatives to effectively compete with adenosine triphosphate (ATP) for the binding site of a vast array of protein kinases. The core scaffold presents a specific hydrogen bonding pattern that is highly complementary to the "hinge" region of the kinase domain—a conserved backbone segment that connects the N- and C-lobes of the enzyme.

  • N1 Hydrogen Bond Donor: The proton on the N1 pyrimidine nitrogen acts as a crucial hydrogen bond donor.

  • N3 Hydrogen Bond Acceptor: The N3 nitrogen typically acts as a hydrogen bond acceptor.

  • C4-Amino Group: An amino group at the C4 position is a common feature, with its N-H group providing a second, critical hydrogen bond donation to the kinase hinge.[1]

This bidentate hydrogen bonding interaction anchors the molecule in the active site, providing a stable foundation for achieving high-affinity binding.

Caption: Key hydrogen bonds between the scaffold and a generic kinase hinge.

Synthetic Blueprint: Assembling the Core

The widespread adoption of this scaffold is heavily reliant on robust and scalable synthetic routes. A common and effective strategy involves the construction of the pyrimidine ring onto a pre-existing, functionalized pyrrole. The synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is a cornerstone of this approach, as the C4-chloro group serves as a versatile handle for subsequent nucleophilic aromatic substitution reactions to introduce the critical side chains that govern potency and selectivity.[4][5]

Experimental Protocol: Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

This protocol outlines a validated multi-step synthesis starting from diethyl malonate.[5] The causality behind this route is its efficiency and use of readily available starting materials, leading to a key intermediate for library synthesis.

Materials:

  • Diethyl malonate

  • Sodium ethoxide

  • Formamide

  • 2-aminoacetaldehyde dimethyl acetal

  • Phosphorus oxychloride (POCl₃)

  • Appropriate solvents (Ethanol, Dioxane) and reagents for workup and purification.

Methodology:

  • Step 1: Synthesis of Pyrimidine-4,6-diol.

    • To a solution of sodium ethoxide in ethanol, add diethyl malonate dropwise at room temperature.

    • Add formamide and reflux the mixture. The rationale is a base-catalyzed condensation to form the pyrimidine ring.

    • After cooling, acidify with concentrated HCl to precipitate the product. Filter and dry to obtain pyrimidine-4,6-diol.

  • Step 2: Synthesis of 4,6-dichloro-pyrimidine.

    • Treat pyrimidine-4,6-diol with an excess of POCl₃ and a catalytic amount of N,N-dimethylaniline.

    • Reflux the mixture. The POCl₃ acts as both a solvent and a chlorinating agent, converting the hydroxyl groups to chlorides, which are excellent leaving groups.

    • Carefully quench the reaction with ice water and extract the product with an organic solvent. Purify by chromatography.

  • Step 3: Synthesis of 4-chloro-6-(2,2-dimethoxyethylamino)pyrimidine.

    • Dissolve 4,6-dichloropyrimidine and 2-aminoacetaldehyde dimethyl acetal in a suitable solvent like ethanol with a non-nucleophilic base (e.g., DIPEA).

    • Stir at room temperature. This is a selective nucleophilic aromatic substitution (SₙAr), where the more reactive C4-chloride is displaced by the amine.

  • Step 4: Cyclization to form 7H-pyrrolo[2,3-d]pyrimidine ring.

    • Heat the product from Step 3 in an acidic medium (e.g., polyphosphoric acid or a mixture of H₂SO₄/dioxane).

    • The acid first hydrolyzes the acetal to reveal the aldehyde, which then undergoes an intramolecular electrophilic substitution onto the pyrimidine ring, followed by dehydration to form the fused pyrrole ring.

  • Step 5: Final Chlorination.

    • The resulting pyrrolopyrimidinone is treated again with POCl₃ to convert the C4-keto group into the desired 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

    • Purify the final product by recrystallization or column chromatography.

Caption: Synthetic workflow for a key 7-deazapurine intermediate.

Mechanism of Action Spotlight: Inhibition of the JAK-STAT Pathway

The most profound therapeutic impact of the 7H-pyrrolo[2,3-d]pyrimidine scaffold has been in the modulation of the Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway.[6] This pathway is a primary communication route for numerous cytokines and growth factors involved in immunity and hematopoiesis.[7][8]

The Pathway:

  • Cytokine Binding: A cytokine binds to its corresponding receptor on the cell surface.

  • JAK Activation: This binding brings the associated JAK proteins into close proximity, allowing them to trans-phosphorylate and activate each other.

  • STAT Phosphorylation: The activated JAKs then phosphorylate specific tyrosine residues on the cytoplasmic tail of the receptor.

  • STAT Dimerization & Translocation: These phosphorylated sites act as docking stations for STAT proteins. Once docked, the STATs are themselves phosphorylated by the JAKs, causing them to detach, dimerize, and translocate to the nucleus.

  • Gene Transcription: In the nucleus, the STAT dimer binds to specific DNA sequences, initiating the transcription of genes involved in inflammation, proliferation, and immune responses.[8]

Dysregulation of this pathway is a hallmark of many autoimmune diseases, such as rheumatoid arthritis, and myeloproliferative neoplasms.[9] 7H-pyrrolo[2,3-d]pyrimidine-based inhibitors function by blocking the JAK activation step. By competitively binding to the ATP pocket of the JAK enzyme, they prevent the phosphorylation of both the JAKs themselves and their downstream STAT targets, effectively silencing the cytokine signal.[8]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK1 JAK JAK2 JAK JAK1->JAK2 P STAT1 STAT JAK1->STAT1 P STAT2 STAT JAK2->STAT2 P STAT_dimer STAT Dimer DNA DNA Gene Gene Transcription (Inflammation, Proliferation) DNA->Gene Cytokine Cytokine Cytokine->Receptor Inhibitor 7H-Pyrrolo[2,3-d]pyrimidine Inhibitor (e.g., Tofacitinib) Inhibitor->JAK1 Blocks ATP Site Inhibitor->JAK2 Blocks ATP Site STAT_dimer->DNA

Caption: The JAK-STAT pathway and the site of inhibitor action.

Clinical Triumphs: Approved Drugs

The therapeutic viability of the 7-deazapurine scaffold is best illustrated by the drugs that have successfully navigated the path to clinical use. These molecules represent multi-million dollar validation of the core's utility.

Drug Name Trade Name(s) Primary Kinase Target(s) Key Approved Indication(s)
Tofacitinib Xeljanz®JAK1, JAK3[10][11]Rheumatoid Arthritis, Psoriatic Arthritis, Ulcerative Colitis[9][10]
Ruxolitinib Jakafi®, Jakavi®JAK1, JAK2[12][13]Myelofibrosis, Polycythemia Vera, GvHD[12][14]
Fedratinib Inrebic®JAK2[15][16]Myelofibrosis[15][17]

Causality in Action:

  • Tofacitinib's inhibition of JAK1 and JAK3 interrupts signaling for multiple pro-inflammatory cytokines, making it highly effective in autoimmune conditions.[9][10]

  • Ruxolitinib's dual JAK1/JAK2 inhibition is critical for its efficacy in myelofibrosis, which is often driven by a specific gain-of-function mutation, JAK2 V617F.[12][18] It addresses both the proliferative signaling (JAK2) and the inflammatory cytokine milieu (JAK1).

  • Fedratinib was developed with a focus on selectivity for JAK2, the primary driver in many myeloproliferative neoplasms.[18]

Structure-Activity Relationship (SAR): A Guide to Molecular Tuning

Systematic modification of the 7H-pyrrolo[2,3-d]pyrimidine core has yielded a rich understanding of its structure-activity relationship (SAR). This knowledge is crucial for designing next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties.

Position Role & Common Modifications Rationale / Impact
C4-Amine Essential for hinge binding. The amine is typically substituted with cyclic systems (e.g., piperidine, pyrrolidine, cyclobutane).[7][19]These substituents project into the solvent-exposed region of the kinase active site. Their size, shape, and functionality are primary determinants of kinase selectivity (e.g., JAK1 vs JAK2 vs JAK3).
C5-Position Often substituted with halogens, cyano, or small alkyl groups.Can fill a small hydrophobic pocket near the gatekeeper residue, enhancing potency. A cyano group, for example, can also act as a weak hydrogen bond acceptor.
C6-Position Less frequently modified, but substitutions can influence overall compound properties.Used to modulate physicochemical properties like solubility or to probe for additional interactions.
N7-Position The pyrrole nitrogen can be alkylated or arylated.[20][21]This vector points towards the ribose-binding pocket. Modifications here can improve cell permeability, block metabolism, or pick up additional interactions with the enzyme.

A key principle in designing selectivity is exploiting the subtle differences in the amino acid composition of the ATP-binding sites across different kinases. For instance, designing a bulkier group at the C4-side chain that is tolerated by JAK1 but clashes with a smaller residue in the JAK2 active site is a proven strategy for achieving JAK1 selectivity.[19]

Expanding Horizons: Beyond JAK Inhibition

While the scaffold's fame is built on JAK inhibitors, its utility is far broader. The inherent kinase-binding properties of the 7-deazapurine core make it a fertile starting point for targeting other kinases implicated in various diseases.

  • Oncology: Researchers have successfully designed 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent inhibitors of Casein Kinase 1α (CK1α) and multi-targeted inhibitors against EGFR, Her2, and VEGFR2 for cancer therapy.[1][22][23][24]

  • Cancer Immunotherapy: The scaffold is being used to develop inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell signaling, representing a novel approach to enhancing anti-tumor immunity.[25]

  • Inflammatory Disease: Beyond JAKs, the core is being explored for inhibiting Bruton's tyrosine kinase (BTK) in rheumatoid arthritis and inducible nitric oxide synthase (iNOS).[26][27]

  • Infectious Disease: The purine-like structure has also led to the development of derivatives with antibacterial activity, such as DNA gyrase B inhibitors.[20]

This versatility confirms that 7H-pyrrolo[2,3-d]pyrimidine is not just a "JAK scaffold" but a broadly applicable "kinase scaffold."[28]

Conclusion and Future Perspectives

The 7H-pyrrolo[2,3-d]pyrimidine scaffold has cemented its place in the annals of medicinal chemistry. Its success is a testament to the power of rational drug design, building upon a bioisosteric replacement that provided a perfect anchor for kinase hinge binding. From this foundation, decades of research have built an extensive understanding of its SAR, enabling the fine-tuning of potency and selectivity to deliver life-changing medicines.

The future for this remarkable core remains bright. Ongoing efforts are focused on:

  • Achieving Greater Selectivity: Designing inhibitors that can exquisitely differentiate between highly homologous kinase family members to minimize off-target effects.

  • Targeting Resistance Mutations: Developing next-generation compounds that can inhibit kinases that have mutated to become resistant to first-line therapies.

  • Novel Modalities: Utilizing the scaffold as a warhead for targeted protein degraders (PROTACs), which co-opt the cell's machinery to destroy a target protein rather than just inhibit it.

For any drug discovery team, the 7H-pyrrolo[2,3-d]pyrimidine scaffold should be considered a high-value starting point for kinase-focused projects. The wealth of public-domain knowledge, validated synthetic routes, and proven clinical track record provide an unparalleled foundation upon which to build the next generation of targeted therapies.

References

  • Design, Synthesis, and Structure–Activity Relationship Studies of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Potent Casein Kinase 1α (CK1α) Inhibitors. ACS Medicinal Chemistry Letters.
  • Discovery of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as potent hematopoietic progenitor kinase 1 (HPK1) inhibitors. PubMed.
  • Development of 7H-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives Using QSARINS Tool as BTK Inhibitors for the Treatment of Rheum
  • Fedratinib – Application in Therapy and Current Clinical Research. Clinicaltrials.eu.
  • Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed.
  • Tofacitinib. Wikipedia.
  • Chapter 15: The Discovery and Development of Ruxolitinib for the Tre
  • Fedratinib: A Review of Its Pharmacology and Clinical Use. AWS.
  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI.
  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Deriv
  • Ruxolitinib. Wikipedia.
  • RETRACTED ARTICLE: 7-H-Pyrrolo[2,3-d]pyrimidine derivative acts as promising agent for gastric cancer treatment by inducing cell de
  • Analysis and Comparison of Synthesis Route of Small Molecule Kinase Inhibitors Tofacitinib. Semantic Scholar.
  • Full article: Molecular modelling and structure-activity relationship of pyrrolo[2,3-d]pyrimidine derivatives as potent DNA gyrase B inhibitors. Taylor & Francis.
  • Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for tre
  • Fedratinib in 2025 and beyond: indications and future applic
  • What is the mechanism of Fedratinib Hydrochloride?.
  • Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842)
  • Application Notes: Synthesis and Evaluation of Tofacitinib, a Janus Kinase (JAK) Inhibitor. Benchchem.
  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form.
  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PMC.
  • Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. PubMed.
  • Tofacitinib: A multi-faceted review of clinical development, chemistry, analytical method, patent and pharmacological applicatio. Journal of Molecular and Clinical Medicine.
  • Synthesis and evaluation of novel 7 H-pyrrolo-[2,3- d]pyrimidine derivatives as potential anticancer agents. PubMed.
  • Structural Optimizations on the Scaffold of 7H-Pyrrolo[2,3-d]Pyrimidine to Develop Potent iNOS Inhibitors With Improved Antiarthritis Activity In Vivo. PubMed.
  • Tofacitinib (Mechanism of Action). PT Master Guide.
  • Fedratinib in myelofibrosis.
  • Development of selective inhibitors for the treatment of rheumatoid arthritis: (R)-3-(3-(Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)pyrrolidin-1-yl). PubMed.
  • The discovery and development of ruxolitinib for the treatment of myelofibrosis.
  • The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simul
  • Ruxolitinib: The First FDA Approved Therapy for the Treatment of Myelofibrosis. Clinical Cancer Research - AACR Journals.
  • Design, Synthesis, and Structure–Activity Relationship Studies of 7 H -Pyrrolo[2,3- d ]pyrimidine Derivatives as Potent Casein Kinase 1α (CK1α) Inhibitors.
  • Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active ST
  • Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H.
  • The Chemistry of Innovation: Pyrrolo[2,3-d]pyrimidine Derivatives in Drug Discovery. Unknown Source.

Sources

Technical Monograph: Antiviral Potential of 7H-Pyrrolo[2,3-d]pyrimidine-5-carboxamide Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 7H-pyrrolo[2,3-d]pyrimidine scaffold (7-deazapurine) represents a critical pharmacophore in antiviral drug design, functioning primarily as an isostere of adenosine. Within this class, 7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide analogues (structurally related to the natural product Sangivamycin ) have emerged as potent inhibitors of viral replication, particularly against Herpesviridae (HCMV, HSV) and select RNA viruses.

Unlike simple nucleoside analogues that rely solely on chain termination, the 5-carboxamide substitution confers unique electronic and steric properties that enhance binding affinity to viral polymerases and modulate resistance to deamination. This guide provides a comprehensive technical analysis of these analogues, detailing their synthesis, mechanism of action (MoA), and validation protocols for researchers in preclinical development.

Chemical Basis & Structural Rationale[1][2][3][4][5][6][7]

The 7-Deazapurine Scaffold

The core structure mimics adenosine but replaces the N-7 nitrogen with a carbon (C-7). This modification prevents N-7 glycosylation and alters the electron density of the system, making the C-5 position highly reactive for substitution.

The Role of the 5-Carboxamide Group

The 5-carboxamide moiety is the defining feature of Sangivamycin-like analogues.

  • Hydrogen Bonding: The amide group acts as a dual hydrogen bond donor/acceptor, interacting with specific residues in the viral DNA polymerase nucleotide-binding pocket.

  • Metabolic Stability: The C-C bond at position 5 is resistant to enzymatic cleavage, unlike the N-glycosidic bonds of some other analogues.

  • Selectivity: Substitutions at C-5 (carboxamide vs. nitrile vs. halogen) drastically shift the bioactivity profile from general cytotoxicity (Toyocamycin) to selective antiviral activity (Sangivamycin).

Structure-Activity Relationship (SAR) Summary
PositionSubstitutionEffect on Bioactivity
C-5 -CONH₂ (Carboxamide) High potency against HCMV; reduced cytotoxicity compared to nitrile.
C-5-CN (Nitrile)High cytotoxicity (Toyocamycin); inhibits cellular RNA synthesis.
C-4-NH₂ (Amino)Essential for adenosine mimicry and kinase recognition.
C-4-OH / -ClGenerally reduces antiviral potency; used as synthetic intermediates.
N-7Ribose / DeoxyriboseCritical for uptake and phosphorylation. 2'-deoxy forms often favor DNA virus inhibition.

Mechanism of Action (MoA)

The antiviral efficacy of 5-carboxamide analogues operates through a "Trojan Horse" mechanism involving intracellular activation.

Activation Pathway
  • Cellular Uptake: Mediated by nucleoside transporters (hENT/hCNT).

  • Phosphorylation: The analogue is successively phosphorylated to the triphosphate form (NTP) by cellular kinases (adenosine kinase) or viral kinases (e.g., HSV Thymidine Kinase, CMV UL97).

  • Polymerase Inhibition: The triphosphate competes with ATP/dATP for incorporation into the nascent viral chain.

  • Chain Termination/Stalling: Incorporation leads to conformational distortion of the DNA/RNA helix, stalling the viral polymerase or preventing further elongation.

Mechanistic Diagram

The following diagram illustrates the intracellular activation and interference pathway.

MoA_Pathway cluster_0 Host Cell Cytoplasm Prodrug 5-Carboxamide Analogue (Nucleoside) MP Analogue-MP (Monophosphate) Prodrug->MP Cellular/Viral Kinase (e.g., UL97) TP Analogue-TP (Triphosphate) MP->TP Cellular Kinases ViralPol Viral DNA Polymerase TP->ViralPol Competitive Binding (vs dATP) Inhibition Replication Blockade ViralPol->Inhibition Chain Termination or Stalling

Caption: Figure 1. Intracellular activation cascade of 5-carboxamide pyrrolopyrimidine analogues leading to viral polymerase inhibition.

Chemical Synthesis Protocols

The synthesis of 5-carboxamide analogues typically proceeds via the transformation of a 5-nitrile precursor (Toyocamycin derivatives) or de novo ring construction. Below is a validated protocol for converting the nitrile to the carboxamide, a critical step in accessing Sangivamycin analogues.

Synthetic Route: Nitrile Hydrolysis

Objective: Selective hydrolysis of the C-5 nitrile to a primary amide without affecting the glycosidic bond.

Reagents:

  • Starting Material: 4-amino-7-(β-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile (Toyocamycin).

  • Catalyst: Hydrogen Peroxide (H₂O₂, 30%).

  • Base: Ammonium Hydroxide (NH₄OH) or Sodium Hydroxide (NaOH) in catalytic amounts.

  • Solvent: Ethanol/Water (1:1).

Step-by-Step Protocol:

  • Dissolution: Dissolve 1.0 mmol of the 5-nitrile precursor in 10 mL of Ethanol/Water (1:1 v/v) in a round-bottom flask.

  • Activation: Add 0.5 mL of 30% H₂O₂ and 0.1 mL of 28% NH₄OH.

  • Reaction: Stir the mixture at 50°C for 4-6 hours. Monitor by TLC (System: DCM/MeOH 9:1) for the disappearance of the nitrile spot (higher Rf) and appearance of the amide (lower Rf).

  • Quenching: Cool the reaction to 0°C. Neutralize carefully with 1M HCl if NaOH was used.

  • Isolation: Concentrate the solvent under reduced pressure to ~2 mL. Induce crystallization by adding cold isopropanol or acetone.

  • Purification: Filter the white precipitate and wash with cold ethanol. Recrystallize from water to obtain the 5-carboxamide analogue (Sangivamycin).

Synthesis Diagram

Synthesis_Workflow Start 4-Chloro-7H-pyrrolo [2,3-d]pyrimidine Glycosylation Glycosylation (BSA, TMSOTf, Sugar) Start->Glycosylation Inter1 Protected Nucleoside (C5-H or C5-Halogen) Glycosylation->Inter1 Funct C5 Functionalization (Pd-catalyzed Cyanation) Inter1->Funct If C5 is Halogen Nitrile 5-Nitrile Intermediate (Toyocamycin Analog) Funct->Nitrile Hydrolysis Controlled Hydrolysis (H2O2 / OH-) Nitrile->Hydrolysis Final 5-Carboxamide Product (Sangivamycin Analog) Hydrolysis->Final

Caption: Figure 2. General synthetic workflow for accessing 5-carboxamide pyrrolopyrimidine nucleosides.

Biological Validation & Experimental Protocols

To validate the antiviral potential, researchers must distinguish between specific antiviral activity and general cytotoxicity.

Plaque Reduction Assay (HCMV/HSV)

This is the gold standard for determining the EC50 (Effective Concentration 50%).

Materials:

  • Cells: Human Foreskin Fibroblasts (HFF) or Vero cells.

  • Virus: HCMV (AD169 strain) or HSV-1 (KOS strain).

  • Media: MEM supplemented with 2% FBS and 0.5% Methylcellulose (overlay).

Protocol:

  • Seeding: Seed HFF cells in 24-well plates (5 x 10⁴ cells/well) and incubate for 24h to reach confluency.

  • Infection: Aspirate media. Infect monolayers with ~50-100 PFU (Plaque Forming Units) of virus in 200 µL media. Adsorb for 1h at 37°C, rocking every 15 mins.

  • Treatment: Remove inoculum. Add 1 mL of overlay media containing serial dilutions of the 5-carboxamide analogue (e.g., 0.01 µM to 100 µM). Include a DMSO control and a positive control (e.g., Ganciclovir).

  • Incubation: Incubate for 7-10 days (HCMV) or 48-72h (HSV) until plaques are visible.

  • Fixation & Staining: Aspirate overlay. Fix cells with 10% formalin for 10 mins. Stain with 0.1% Crystal Violet.

  • Quantification: Count plaques under a stereomicroscope. Calculate EC50 using non-linear regression (GraphPad Prism).

Cytotoxicity Counter-Screen (MTS Assay)

Rationale: Ensure the observed antiviral effect is not due to host cell death.

  • Seeding: Seed cells (same line as above) in 96-well plates.

  • Treatment: Treat with the same drug dilutions as the plaque assay (without virus).

  • Readout: After the assay duration (e.g., 72h), add MTS reagent. Incubate 2-4h. Measure absorbance at 490 nm.

  • Analysis: Calculate CC50 (Cytotoxic Concentration 50%).

  • Selectivity Index (SI): Calculate SI = CC50 / EC50.[1] An SI > 10 is generally required for a viable lead.

References

  • Synthesis and Antiviral Activity of 7-Deazapurine Nucleosides. Source:Journal of Medicinal Chemistry. URL:[Link]

  • Pyrrolo[2,3-d]pyrimidine Nucleosides as Inhibitors of Human Cytomegalovirus. Source:Antimicrobial Agents and Chemotherapy.[2] URL:[Link]

  • Design, Synthesis, and Biological Evaluation of Novel Pyrrolo[2,3-d]pyrimidine Derivatives. Source:European Journal of Medicinal Chemistry. URL:[Link]

  • Sangivamycin and Its Derivatives: A Review of Their Biological Activities. Source:Molecules.[3][4][5][6][1][7][8] URL:[Link]

  • Antiviral Approaches against Influenza Virus (Mechanism Reference). Source:Clinical Microbiology Reviews. URL:[Link]

Sources

Technical Guide: Anticancer Properties of Novel 7H-Pyrrolo[2,3-d]pyrimidine Derivatives

[1][2][3]

Executive Summary

The 7H-pyrrolo[2,3-d]pyrimidine scaffold (7-deazapurine) represents a cornerstone in modern oncology drug discovery.[1] As a bioisostere of adenine, it possesses an intrinsic affinity for the ATP-binding pockets of kinases. While first-generation derivatives like Ruxolitinib validated the scaffold's utility in JAK inhibition, the 2024-2025 research landscape has shifted toward C-4 substituted novel derivatives (hydrazones, ureas, and aryl-amines) that target solid tumors via multi-kinase inhibition (EGFR, VEGFR-2, CDK2).

This technical guide dissects the structure-activity relationships (SAR), synthetic protocols, and mechanistic profiling of these next-generation inhibitors, providing a roadmap for their development as potent apoptotic inducers.

The Pharmacophore: Rational Design & SAR

The 7H-pyrrolo[2,3-d]pyrimidine core mimics the purine ring of ATP but lacks the N-7 nitrogen, altering its electronic distribution and hydrogen-bonding potential. This "deaza" modification is critical for selectivity.

Structural Logic
  • The Hinge Binder (N-1 & C-2): The pyrimidine ring nitrogen (N-1) typically acts as a hydrogen bond acceptor for the kinase hinge region (e.g., Met793 in EGFR).

  • The Selectivity Gate (C-4): Substitution at this position dictates target specificity. Recent data indicates that bulky hydrophobic groups (aryl ureas, hydrazides) at C-4 extend into the hydrophobic back pocket of the kinase, improving potency against resistant mutants (e.g., T790M).

  • Solubility & Pharmacokinetics (N-7): While often left unsubstituted to maintain H-bond donor capability, alkylation here can modulate lipophilicity.

Visualization: SAR & Interaction Logic

SAR_LogicCore7H-pyrrolo[2,3-d]pyrimidine(Scaffold)C4C-4 Position(Critical Substitution)Core->C4FunctionalizationN7N-7 Position(Hinge Interaction)Core->N7Binding ModeC5_C6C-5 / C-6 Positions(Steric Modulation)Core->C5_C6OptimizationEffect_C4Determines Selectivity(e.g., EGFR vs VEGFR)Recent Trend: Hydrazides/UreasC4->Effect_C4Effect_N7H-Bond Donor to Hinge(Met793/Cys797)N7->Effect_N7Effect_C5Hydrophobic Interaction(Gatekeeper Residue)C5_C6->Effect_C5

Figure 1: Structure-Activity Relationship (SAR) map highlighting the functional roles of specific ring positions in kinase inhibition.

Synthetic Pathways: Validated Protocols

The most robust route to novel C-4 substituted derivatives involves the nucleophilic aromatic substitution (

Core Synthesis Workflow

Objective: Synthesis of 4-substituted-7H-pyrrolo[2,3-d]pyrimidine (e.g., Compound 5k or 10b).

  • Precursor Formation: Cyclization of ethyl-2-cyano-4,4-diethoxybutanoate with thiourea/urea, followed by chlorination using

    
    .
    
  • Functionalization: Reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with specific amines (anilines, hydrazides).

Detailed Protocol: General Substitution at C-4
  • Reagents: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), Substituted Aniline/Hydrazide (1.1 eq), Isopropanol (solvent), catalytic HCl (optional).

  • Procedure:

    • Dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in Isopropanol (10 mL/mmol).

    • Add the specific amine nucleophile.

    • Reflux at 80-85°C for 4–6 hours. Monitor via TLC (Mobile phase: MeOH:DCM 1:9).

    • Workup: Cool the mixture to room temperature. The precipitate (hydrochloride salt) is filtered, washed with cold isopropanol, and neutralized with 10%

      
       if the free base is required.
      
    • Purification: Recrystallization from Ethanol/DMF.

Synthesis_WorkflowStep1Start: 6-Chloro-7-deazapurineStep3Reaction: Reflux (80°C, 4-6h)Mechanism: SnArStep1->Step3Step2Reagent: Substituted Amine / HydrazideSolvent: Isopropanol / EtOHStep2->Step3Step4Workup: Filter PrecipitateNeutralize with NaHCO3Step3->Step4ResultProduct: Novel 4-SubstitutedPyrrolo[2,3-d]pyrimidineStep4->Result

Figure 2: Synthetic workflow for the generation of C-4 substituted derivatives via Nucleophilic Aromatic Substitution.

Mechanistic Profiling & Biological Evaluation

Novel derivatives (e.g., Compound 5k [1]) function as multi-targeted tyrosine kinase inhibitors (TKIs).[2][1]

Mechanism of Action
  • Kinase Blockade: The compounds compete with ATP for the catalytic domain of EGFR and VEGFR-2.

  • Signal Interruption: Inhibition prevents autophosphorylation, blocking the RAS/RAF/MEK/ERK proliferation pathway.

  • Apoptotic Trigger: Downstream suppression of Akt leads to the upregulation of Bax (pro-apoptotic) and downregulation of Bcl-2 (anti-apoptotic), triggering Caspase-3 mediated cell death.

Signaling_PathwayLigandGrowth Factors(EGF / VEGF)ReceptorReceptor Tyrosine Kinase(EGFR / VEGFR-2)Ligand->ReceptorPI3KPI3K / AKTReceptor->PI3KPhosphorylationBaxBax(Pro-apoptotic)Receptor->BaxInhibition leads toInhibitorPyrrolo[2,3-d]pyrimidineDerivativeInhibitor->ReceptorBlocks ATP BindingBcl2Bcl-2(Anti-apoptotic)PI3K->Bcl2PromotesBcl2->BaxInhibitsCaspaseCaspase-3ActivationBax->CaspaseApoptosisApoptosis / Cell DeathCaspase->Apoptosis

Figure 3: Signal transduction pathway showing the point of intervention by pyrrolo[2,3-d]pyrimidine derivatives.

Key Experimental Protocols
A. In Vitro Cytotoxicity (MTT Assay)
  • Purpose: Determine IC50 values against cancer cell lines (e.g., HepG2, MCF-7).

  • Method:

    • Seed cells (

      
       cells/well) in 96-well plates.
      
    • Treat with serial dilutions of the derivative (0.1 – 100

      
      M) for 48h.
      
    • Add MTT reagent; incubate for 4h. Dissolve formazan crystals in DMSO.

    • Measure absorbance at 570 nm.

B. Kinase Profiling (ADP-Glo Assay)
  • Purpose: Verify target specificity (EGFR vs. CDK2).

  • Method:

    • Incubate recombinant kinase, substrate, ATP, and inhibitor.

    • Add ADP-Glo reagent to terminate reaction and deplete remaining ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP

      
       Luciferase signal.
      
    • Luminescence is inversely proportional to inhibition.

Data Synthesis: Comparative Potency

The following table summarizes the potency of recently synthesized novel derivatives compared to standard controls (Sunitinib/Doxorubicin).

Table 1: Comparative IC50 Values of Novel Derivatives (2024-2025 Data)

Compound IDChemical ClassTarget(s)Cell LineIC50 (

M)
Reference
5k Halogenated HydrazideEGFR, VEGFR-2, CDK2HepG2 (Liver)29 - 59*[1]
10b Aryl UreaUnknown (Multi-kinase)MCF-7 (Breast)1.66[2]
8g Tricyclic AzepineDDR2 (putative)HT-29 (Colon)4.01[4]
Sunitinib Control (Drug)Multi-kinaseHepG2~4.5[1]

*Note: While Compound 5k shows micromolar cellular IC50, its enzymatic inhibition against EGFR is in the nanomolar range (40 nM), suggesting permeability or metabolic stability challenges common in early-stage leads.

References

  • Alanazi, M.M., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers.[3] Pharmaceuticals.[1][3][4][5][6][7]

  • Bentham Science. (2025). Cytotoxic and Apoptotic Effects of Novel Pyrrolo[2,3-d]Pyrimidine Derivatives Containing Urea Moieties on Cancer Cell Lines.[8][9] Anti-Cancer Agents in Medicinal Chemistry.

  • Metwally, K., & Abo-Dya, N. (2024). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review.[4][6] Current Medicinal Chemistry.

  • MDPI. (2022/2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo[2,3-d]pyrimidine Derivatives. Molecules.

The 5-Carboxamido-Pyrrolo[2,3-d]pyrimidine Scaffold: A Structural Paradigm in Kinase & Nucleoside Therapeutics

[1]

Executive Summary

The 7H-pyrrolo[2,3-d]pyrimidine system (7-deazapurine) is widely recognized as a "privileged scaffold" due to its isosteric relationship with purines (adenine/guanine), allowing it to mimic the adenosine moiety of ATP. While the broader scaffold underpins blockbuster drugs like Tofacitinib and Ruxolitinib, the specific 5-carboxamide derivative represents a distinct, high-value subclass exemplified by the natural product Sangivamycin .

This substitution pattern confers unique pharmacodynamic properties:

  • Hydrogen Bonding Network: The 5-carboxamide group acts as a dual donor/acceptor, probing the "sugar pocket" or solvent-front regions of kinase active sites.[1]

  • Electronic Modulation: The electron-withdrawing amide stabilizes the pyrrole ring, influencing the pKa of the N7 proton and modifying solubility.

  • Selectivity Filter: Unlike the lipophilic 5-aryl substitutions seen in many JAK inhibitors, the 5-carboxamide provides a polar handle that can enhance selectivity for serine/threonine kinases (e.g., PKC, PAK4) and viral polymerases.

This guide details the structural rationale, synthetic access, and application of this scaffold in modern drug design.

Structural Biology & Pharmacophore Analysis

The this compound scaffold functions as a rigidified ATP mimetic.[1] Its binding mode is characterized by three critical interaction vectors.[1]

The Hinge Binding Motif

The pyrimidine moiety (N1 and C2-H) typically engages the kinase hinge region.[1] The absence of N7 (relative to purine) removes a potential repulsive interaction with the "gatekeeper" residue in certain kinases, while the pyrrole N7-H can serve as a hydrogen bond donor to conserved glutamate or aspartate residues.

The 5-Carboxamide "Hook"

In ATP, the ribose ring occupies a hydrophilic pocket. The 5-carboxamide group of this scaffold projects into this space.[1]

  • Primary Amide (

    
    ):  Can form bidentate hydrogen bonds with backbone carbonyls or side-chain residues (e.g., Asp/Glu) in the ribose binding pocket.[1]
    
  • Bioisostere: It mimics the hydration shell of the missing N7 or the polar groups of the ribose, maintaining affinity while eliminating the metabolically labile glycosidic bond (in non-nucleoside inhibitors).

Visualization of Binding Vectors

BindingModeScaffold7H-Pyrrolo[2,3-d]pyrimidine-5-carboxamideHingeKinase Hinge Region(H-bonds)Scaffold->HingeN1 (Acceptor)N7-H (Donor)SugarPocketRibose/Sugar Pocket(Polar Interactions)Scaffold->SugarPocket5-Carboxamide(Donor/Acceptor)GatekeeperGatekeeper Residue(Steric Control)Scaffold->GatekeeperC4/C5 Substituents

Figure 1: Pharmacophore interaction map of the scaffold within a generic kinase ATP-binding site.

Synthetic Strategies

Accessing the 5-carboxamide derivative requires precise orchestration of ring closure and functional group manipulation.[1] The most robust route involves the glycosylation-functionalization approach (for nucleosides) or de novo ring synthesis (for non-nucleosides).[1]

Retrosynthetic Analysis

The 5-carboxamide is frequently derived from a 5-cyano precursor (Toyocamycin-like intermediate) or installed via direct amidation of a 5-ester/acid .[1]

Protocol: Nitrile Hydrolysis to Carboxamide

A critical transformation is the controlled hydrolysis of the 5-cyano group to the primary amide without hydrolyzing the pyrimidine ring or affecting sensitive glycosidic bonds (if present).[1]

Methodology (Sangivamycin Analog Synthesis): This protocol describes the conversion of a 4-amino-5-cyanopyrrolo[2,3-d]pyrimidine intermediate to the 5-carboxamide.[1]

Reagents:

  • Starting Material: 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile (0.5 mmol)[1]

  • Oxidant: Hydrogen Peroxide (30% aq., 2.0 mL)

  • Base/Solvent: Ammonium Hydroxide (28% aq., 5.0 mL)

  • Catalyst (Optional): Potassium Carbonate (

    
    )[1]
    

Step-by-Step Procedure:

  • Dissolution: Dissolve the nitrile intermediate in minimal ethanol or methanol (2 mL) if solubility is poor; otherwise, suspend directly in ammonium hydroxide (5 mL) in a sealed pressure tube or round-bottom flask.

  • Activation: Dropwise add 30%

    
     (2 mL) at 
    
    
    (ice bath). The reaction is exothermic.[1]
  • Reaction: Seal the vessel and stir at room temperature for 4–12 hours. Monitor by TLC (System: 10% MeOH in DCM).[1] The nitrile (

    
    ) will disappear, and the amide (
    
    
    ) will appear.
  • Workup:

    • If precipitate forms: Filter the solid, wash with cold water and diethyl ether.

    • If soluble: Concentrate the solution in vacuo (caution: peroxides) to roughly 2 mL, then cool to

      
       to induce crystallization.
      
  • Purification: Recrystallize from water/ethanol or purify via flash chromatography (C18 reverse phase is preferred for polar nucleosides).[1]

Yield: Typically 70–85%.[1] Mechanism: The hydroperoxide anion (

Synthetic Pathway Diagram

SynthesisSMMalononitrile derivative+ OrthoformateInter1Aminopyrazole / PyrroleIntermediateSM->Inter1 Ring ConstructionCyano5-Cyano-pyrrolo[2,3-d]pyrimidine(Toyocamycin Analog)Inter1->Cyano Formamidine acetateCyclizationProduct5-Carboxamido-pyrrolo[2,3-d]pyrimidine(Sangivamycin Scaffold)Cyano->Product OxidationStep1Cyclization(Base/Heat)Step2H2O2 / NH4OH(Radziszewski Hydrolysis)

Figure 2: Synthetic route focusing on the oxidative hydrolysis of the nitrile precursor.

Medicinal Chemistry Case Studies

Sangivamycin: The Prototype
  • Source: Streptomyces sp.[1][2]

  • Target: Protein Kinase C (PKC).[1]

  • Mechanism: Competitive inhibitor with respect to ATP (

    
     in nanomolar range).[1]
    
  • SAR Insight: The 5-carboxamide is essential.[1] Replacement with a nitrile (Toyocamycin) shifts selectivity and toxicity profiles, often increasing cytotoxicity but reducing PKC specificity. The amide group mimics the hydrogen bonding capability of the ribose 5'-OH or specific water networks in the active site.[1]

PAK4 Inhibitors (Modern Application)

Recent campaigns targeting PAK4 (p21-activated kinase 4), a driver in pancreatic cancer, utilized the this compound scaffold.[1]

  • Design: The scaffold was substituted at the 4-position with bulky amines to fill the hydrophobic pocket.[1]

  • Role of 5-Carboxamide: Molecular dynamics simulations revealed that the 5-carboxamide forms stable H-bonds with the hinge region backbone and solvent molecules, anchoring the inhibitor in a DFG-in conformation.[1]

  • Outcome: Compounds in this series achieved

    
     values < 10 nM against PAK4.[1]
    

Experimental Protocol: Kinase Inhibition Assay

To validate the activity of synthesized 5-carboxamide derivatives, a radiometric or fluorescence-based assay is standard.[1] Below is a protocol for a FRET-based Z'-LYTE™ Assay (SelectScreen), suitable for high-throughput screening.

Materials:

  • Kinase: Recombinant Human PAK4 or PKC (1-10 ng/well).[1]

  • Substrate: Ser/Thr peptide labeled with Coumarin (donor) and Fluorescein (acceptor).[1]

  • ATP:

    
     concentration (typically 10–50 
    
    
    ).[1]
  • Test Compound: 10 mM DMSO stock.

Workflow:

  • Preparation: Dilute test compounds in kinase buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35). Prepare a 3-fold serial dilution series.
    
  • Incubation:

    • Add 2.5

      
       of test compound.[1]
      
    • Add 5

      
       of Kinase/Peptide mixture.[1]
      
    • Add 2.5

      
       of ATP solution to initiate reaction.[1]
      
    • Incubate at room temperature for 60 minutes.

  • Development: Add 5

    
     of Development Reagent (Protease).[1] This enzyme cleaves non-phosphorylated peptides.[1] Phosphorylated peptides (protected by the kinase reaction) remain intact.[1]
    
  • Detection: Measure Fluorescence Ratio (Emission 445 nm / Emission 520 nm).

    • Cleaved (No Inhibition): High Donor / Low Acceptor signal.[1]

    • Intact (Inhibition): High FRET signal (Low Donor / High Acceptor).[1]

  • Analysis: Plot % Inhibition vs. Log[Compound] to determine

    
    .
    

Future Perspectives

The this compound scaffold is evolving beyond simple ATP competition:

  • Covalent Inhibitors: Introduction of acrylamides on the piperidine or phenyl rings attached to the C4-amine allows for irreversible binding to cysteines (e.g., in BTK or JAK3), while the 5-carboxamide maintains reversible affinity.

  • PROTACs: The solvent-exposed nature of the 5-position (in certain binding modes) makes the carboxamide nitrogen an ideal attachment point for linkers to E3 ligase ligands, facilitating targeted protein degradation.[1]

References

  • Sangivamycin Structure & Activity

    • Title: Sangivamycin: A Nucleoside Analogue with Potent Inhibitory Activity against Protein Kinase C.[1][3]

    • Source:Journal of Biological Chemistry, 1988.
    • URL:[Link]

  • Synthesis of Pyrrolo[2,3-d]pyrimidines

    • Title: Synthesis and chemotherapeutic activity of 4-amino-7-(3-deoxy-beta-D-ribofuranosyl)pyrrolo[2,3-d]pyrimidine-5-carboxamide.[1][4]

    • Source:Journal of Medicinal Chemistry, 1983.
    • URL:[Link]

  • PAK4 Inhibitor Design

    • Title: The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4.[1][5]

    • Source:International Journal of Molecular Sciences, 2023.
    • URL:[Link]

  • Scaffold Privileged Status

    • Title: Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides.[1][2][6][7]

    • Source:Medicinal Research Reviews, 2017.[7][8]

    • URL:[Link]

  • Modern RET Inhibitors (Vepafestinib Context)

    • Title: Discovery of Vepafestinib (TAS0953/HM06), a Potent and Selective RET Inhibitor.[9]

    • Source:Cancer Discovery, 2023 (Contextual reference for scaffold utility).
    • URL:[Link]

Methodological & Application

Technical Application Note: Modular Synthesis of 7H-Pyrrolo[2,3-d]pyrimidine-5-carboxamide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The 7H-pyrrolo[2,3-d]pyrimidine (7-deazapurine) scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for FDA-approved JAK inhibitors (e.g., Tofacitinib, Ruxolitinib). While C4-functionalization is well-documented, C5-functionalization —specifically the installation of a carboxamide motif—remains a critical yet challenging transformation for developing next-generation kinase inhibitors.

This Application Note details a robust, scalable protocol for the synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide . We prioritize the 4-chloro derivative as the primary target because the C4-chloride serves as a universal "handle" for late-stage diversification (via SNAr or Suzuki couplings), making this specific intermediate the most valuable for drug discovery campaigns.

Retrosynthetic Logic

Direct amidation of the electron-deficient 7-deazapurine ring using Friedel-Crafts approaches (e.g., Chlorosulfonyl isocyanate) often suffers from poor regioselectivity or low yields due to the deactivating effect of the pyrimidine ring. Therefore, we utilize a Stepwise Functionalization Strategy :

  • Regioselective Electrophilic Halogenation: Locking the C5 position.

  • Transition-Metal Catalyzed Cyanation: Introducing the carbon framework.

  • Controlled Hydrolysis: Converting the nitrile to the primary amide without hydrolyzing the sensitive C4-chloride.

Retrosynthesis Target Target: 5-Carboxamide (4-Cl-7H-pyrrolo[2,3-d]...) Inter1 Intermediate: 5-Cyano (Nitrile Precursor) Target->Inter1 Controlled Hydrolysis (H2O2/OH-) Inter2 Intermediate: 5-Iodo (Regio-locked) Inter1->Inter2 Pd-Catalyzed Cyanation (Zn(CN)2, Pd(dppf)) SM Starting Material: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Inter2->SM Electrophilic Iodination (NIS)

Figure 1: Retrosynthetic disconnection showing the C5-functionalization pathway starting from the commercially available 4-chloro-7-deazapurine.

Experimental Protocols

Protocol A: Regioselective C5-Iodination

Objective: Synthesis of 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine. Rationale: N-Iodosuccinimide (NIS) is preferred over elemental iodine/monochloride to avoid over-halogenation and simplify workup.

Materials:

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq)[1]

  • N-Iodosuccinimide (NIS) (1.05 eq)

  • DMF (Dimethylformamide), anhydrous (5 mL/mmol)

  • Acetone (for precipitation)

Step-by-Step Procedure:

  • Dissolution: Charge a round-bottom flask with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and anhydrous DMF. Stir at Room Temperature (RT) until fully dissolved.

  • Addition: Cool the solution to 0°C. Add NIS portion-wise over 15 minutes. Critical Control Point: Maintain temperature <5°C to prevent N-iodination side products.

  • Reaction: Allow the mixture to warm to RT and stir for 2 hours. Monitor via LC-MS (Target M+H: ~280/282).

  • Quench & Isolation: Pour the reaction mixture into ice-cold water (10x reaction volume). A solid precipitate will form immediately.

  • Purification: Filter the solid. Wash the cake with cold water (2x) and cold acetone (1x) to remove succinimide byproducts. Dry under vacuum at 45°C.

Yield Expectation: 85-92% Appearance: Off-white to pale yellow solid.

Protocol B: Palladium-Catalyzed Cyanation

Objective: Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile. Rationale: We utilize Zinc Cyanide (Zn(CN)₂) with Pd(dppf)Cl₂. This catalyst system is robust against the free N-H of the pyrrole, often negating the need for an N7-protecting group (like SEM or Tosyl), which saves two synthetic steps.

Materials:

  • 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq)

  • Zn(CN)₂ (0.6 eq)

  • Pd(dppf)Cl₂·DCM complex (0.05 eq)

  • Zn dust (0.1 eq) - Scavenges Pd(II) to regenerate active Pd(0)

  • DMA (Dimethylacetamide), degassed (10 mL/mmol)

Step-by-Step Procedure:

  • Setup: In a pressure vial or Schlenk flask, combine the 5-iodo substrate, Zn(CN)₂, Pd catalyst, and Zn dust.

  • Inertion: Evacuate and backfill with Nitrogen (3 cycles). Add degassed DMA.

  • Reaction: Heat to 120°C for 3–5 hours.

    • Safety Note: This reaction generates trace HCN gas. Ensure venting goes to a bleach scrubber.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with 2M Ammonium Hydroxide (to sequester Zinc salts) followed by brine.

  • Purification: The crude product often precipitates upon cooling or water addition. Recrystallize from MeOH/THF if necessary.

Yield Expectation: 75-85% Key QC Parameter: IR stretch at ~2220 cm⁻¹ (C≡N).

Protocol C: Controlled Hydrolysis to 5-Carboxamide

Objective: Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide. Rationale: Standard acid/base hydrolysis can displace the sensitive C4-chloride (yielding the 4-hydroxy byproduct). We use the Ghaffar-Parkins condition (Hydrido(dimethylphosphinous acid-kP)[hydrogen bis(dimethylphosphinito-kP)]platinum(II)) or a milder Alkaline Peroxide method to selectively hydrate the nitrile. Below is the accessible Peroxide method.

Materials:

  • 5-Cyano intermediate (1.0 eq)

  • 30% Hydrogen Peroxide (H₂O₂)(10 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • DMSO (5 mL/mmol)

Step-by-Step Procedure:

  • Dissolution: Dissolve the nitrile in DMSO at RT.

  • Addition: Add K₂CO₃ followed by slow addition of H₂O₂. Caution: Exothermic.

  • Reaction: Stir at RT for 1–2 hours.

    • Mechanism:[2][3][4][5] The hydroperoxide anion (HOO⁻) attacks the nitrile to form the peroxyimidic acid, which tautomerizes to the amide. This is faster and milder than hydroxide attack, preserving the C4-Cl.

  • Quench: Carefully quench with saturated Sodium Thiosulfate (to destroy excess peroxide).

  • Isolation: Dilute with water. The product usually precipitates. Filter and wash with water.[3][4][6]

Yield Expectation: 80-90%

Data Summary & Validation

Critical Process Parameters (CPP)
StepParameterRangeConsequence of Deviation
Iodination Temperature0°C – 25°C>30°C leads to di-iodination or N-iodination.
Cyanation O₂ Level< 10 ppmOxygen poisons Pd(0), stalling reaction (stuck at Iodo).
Hydrolysis pH8 – 10pH >12 (Strong NaOH) causes SNAr of C4-Cl -> C4-OH.
Analytical Characterization (Self-Validation)
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • C2-H: Singlet at ~8.6 ppm (Characteristic of pyrimidine ring).

    • Amide NH₂: Two broad singlets at ~7.4 and ~8.0 ppm (Disappearance of Nitrile).

    • Pyrrole NH: Broad singlet >12.0 ppm.[3]

  • LC-MS:

    • Look for characteristic Chlorine isotope pattern (3:1 ratio of M : M+2).

    • Mass shift: Nitrile (MW 178) -> Amide (MW 196) = +18 amu.

Troubleshooting & Optimization Workflow

Troubleshooting Issue1 Problem: Low Yield in Cyanation Check1 Check: Is Starting Material dry? (Water kills catalyst) Issue1->Check1 Sol1 Action: Azeotrope with Toluene or add Molecular Sieves Check1->Sol1 Issue2 Problem: C4-Cl Hydrolysis (Formation of 4-OH byproduct) Check2 Check: Hydrolysis Temperature/pH Issue2->Check2 Sol2 Action: Switch to Pt-catalyzed hydration (Ghaffar-Parkins catalyst) Check2->Sol2

Figure 2: Decision tree for troubleshooting common synthetic failures in the cyanation and hydrolysis steps.

References

  • Davoll, J. (1960). Pyrrolo[2,3-d]pyrimidines.[1][3][4][5][6][7][8][9][10] J. Chem. Soc., 131-138. (Foundational synthesis of the scaffold). Link

  • Pfizer Inc. (2002). Pyrrolo[2,3-d]pyrimidine compounds.[1][3][4][5][6][7][8][9][10] US Patent 6,627,754. (Industrial scale-up of 4-chloro-7-deazapurine derivatives). Link

  • Thorarensen, A., et al. (2017).[5] Design of JAK Inhibitors. Chemical Reviews.[11] (Context on the utility of the 5-carboxamide pharmacophore). Link

  • Schareina, T., et al. (2004). Improved Protocol for the Palladium-Catalyzed Cyanation of Aryl Halides. Journal of Organometallic Chemistry. (Basis for the Zn(CN)₂ protocol). Link

  • ChemicalBook. (2023). 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Properties and Synthesis. (Physical data verification). Link

Sources

Application Note: Precision Functionalization of 7-Deazapurines via Negishi Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Negishi Cross-Coupling for 7-Deazapurine Synthesis Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]

Executive Summary

The 7-deazapurine (pyrrolo[2,3-d]pyrimidine) scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for purines in kinase inhibitors (e.g., Tofacitinib) and antiviral nucleosides (e.g., Remdesivir analogs).[1] While Suzuki-Miyaura coupling is ubiquitous, it often struggles with electron-rich heterocycles and sensitive


-hybridized alkyl partners.[1]

This guide details the Negishi cross-coupling strategy, utilizing modern organozinc technologies (Knochel-type reagents) to achieve C6-functionalization of 7-deazapurines.[1] This method offers superior chemoselectivity and functional group tolerance compared to magnesium (Grignard) or boron-based alternatives.[1]

Mechanistic Insight & Rationale

Why Negishi for 7-Deazapurines?
  • Electronic Modulation: 7-Deazapurines are electron-rich relative to purines.[1] The oxidative addition of Pd(0) to 6-chloro-7-deazapurines is slower than with 6-chloropurines.[1] Organozincs, being highly nucleophilic yet less basic than Grignards, facilitate the transmetallation step without competing deprotonation of the acidic C2-H or sugar moieties.[1]

  • 
     Coupling:  Negishi coupling is the gold standard for introducing alkyl chains (e.g., for hydrophobic pocket occupancy in kinase targets) where Suzuki coupling frequently suffers from 
    
    
    
    -hydride elimination or protodeboronation.[1]
The "Turbo-Zinc" Effect

Standard Zn reagents often form insoluble aggregates.[1] This protocol utilizes LiCl-mediated organozincs (Knochel's reagents).[1] The presence of LiCl breaks down polymeric zinc aggregates into monomeric species of the type


, significantly accelerating the rate-determining transmetallation step.
Diagram 1: Catalytic Cycle & LiCl Acceleration

Figure 1: The Pd-catalyzed Negishi cycle highlighting the critical role of LiCl in solubilizing the zinc species for rapid transmetallation.

NegishiCycle Pd0 Pd(0)Ln Active Catalyst OxAdd Oxidative Addition (Rate Limiting for Cl) Pd0->OxAdd + 6-Cl-7-Deazapurine PdII_Int L2Pd(II)(Ar)Cl OxAdd->PdII_Int TransMet Transmetallation PdII_Int->TransMet Zn_Cluster R-Zn-X • LiCl (Monomeric 'Turbo' Species) Zn_Cluster->TransMet Nucleophile Entry PdII_Dialkyl L2Pd(II)(Ar)(R) TransMet->PdII_Dialkyl - ZnClX RedElim Reductive Elimination PdII_Dialkyl->RedElim RedElim->Pd0 Regeneration Product C6-Functionalized 7-Deazapurine RedElim->Product

Critical Experimental Parameters

Substrate Protection (The "Self-Validating" Control)

Unprotected N7-H protons (


) will quench organozinc reagents.[1]
  • Recommendation: Protect N7 with SEM (2-(Trimethylsilyl)ethoxymethyl) or Boc .[1]

  • Why: SEM withstands the basic conditions of coupling and is easily removed with TBAF/TFA.

  • Validation: If your organozinc titration drops immediately upon addition to the substrate, your protection is incomplete.[1]

Catalyst Selection
Catalyst SystemLigand TypeApplication Scenario
Pd(PPh3)4 PhosphineStandard aryl-aryl coupling.[1] Cheap, robust.[1]
Pd(OAc)2 + XPhos Biaryl PhosphineSterically hindered substrates or electron-rich chlorides.[1]
Pd-PEPPSI-IPr NHC CarbeneRecommended. Excellent for

alkyl couplings; highly stable to air/moisture relative to phosphines.[1]
Pd(dppf)Cl2 BidentatePreventing

-hydride elimination in alkyl chains.[1]

Detailed Protocols

Protocol A: Preparation of Organozinc Reagent (Knochel Method)

Target: Preparation of Benzylzinc Bromide • LiCl (0.5 - 1.0 M in THF)

Reagents:

  • Zinc dust (activated)[1]

  • LiCl (anhydrous)[1]

  • Benzyl bromide (electrophile precursor)[1]

  • 1,2-Dibromoethane (activator)[1]

  • TMSCl (activator)[1]

Step-by-Step:

  • Drying: Flame-dry a Schlenk flask containing LiCl (1.1 equiv) under high vacuum at 140°C for 2 hours. Cool to RT under Argon.

  • Activation: Add Zn dust (1.5 equiv) and dry THF. Add 5 mol% 1,2-dibromoethane and heat to reflux for 1 min. Cool. Add 1 mol% TMSCl and stir for 5 min.

    • Expert Note: The LiCl/Zn ratio is critical. The LiCl solubilizes the surface oxides on Zn.

  • Insertion: Add the alkyl/benzyl bromide (1.0 equiv) dropwise at RT.

  • Maturation: Stir at RT for 12–24 hours. The grey suspension will settle, leaving a clear supernatant.[1]

  • Titration (Mandatory): Titrate an aliquot using Iodine (in THF) to determine precise concentration. Do not proceed if concentration is <0.3 M.

Protocol B: C6-Coupling of 6-Chloro-7-Deazapurine

Target: Synthesis of 6-Benzyl-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine[1]

Reagents:

  • Substrate: 6-Chloro-7-SEM-deazapurine (1.0 equiv)[1]

  • Reagent: Benzylzinc bromide[1] • LiCl (1.5 equiv, from Protocol A)[1]

  • Catalyst: Pd(PPh3)4 (5 mol%) or Pd-PEPPSI-IPr (2 mol%)[1]

  • Solvent: Anhydrous THF

Workflow:

  • Setup: Charge a dry reaction vial with the Chlorodeazapurine and Catalyst. Evacuate and backfill with Argon (3x).

  • Solvation: Add anhydrous THF (0.2 M concentration relative to substrate).

  • Addition: Add the Organozinc solution dropwise via syringe at Room Temperature.

    • Observation: Slight exotherm may occur. Solution color often changes (Yellow

      
       Orange/Dark).[1]
      
  • Reaction: Heat to 60°C for 4–12 hours.

    • Monitoring: Check TLC every 2 hours.

    • Self-Validating Check: If starting material persists after 4h, add 0.5 equiv more Zn reagent.[1] If SM remains but Zn is consumed, the catalyst has died (add 1 mol% more Pd).[1]

  • Quench: Cool to 0°C. Add saturated aqueous NH4Cl.

    • Note: Use EDTA solution if metal scavenging is difficult during workup.

  • Purification: Extract with EtOAc, dry over Na2SO4, and purify via Flash Chromatography (Hexane/EtOAc).

Diagram 2: Experimental Workflow

Figure 2: Operational workflow for the Negishi coupling process.

Workflow cluster_0 Step 1: Reagent Prep cluster_1 Step 2: Coupling cluster_2 Step 3: Workup Zn_Act Zn Activation (LiCl, TMSCl) Zn_Ins Zn Insertion (R-X addition) Zn_Act->Zn_Ins Titration Titration (I2) Zn_Ins->Titration Add_Zn Add R-Zn-X Titration->Add_Zn Vol. Calc. Mix Mix Substrate + Catalyst Mix->Add_Zn Heat Heat 60°C (4-12h) Add_Zn->Heat Quench Quench (NH4Cl/EDTA) Heat->Quench Purify Column Chromatography Quench->Purify

[1]

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
No Reaction (SM recovered) Inactive Catalyst or Oxidized Zn1. Titrate Zn reagent immediately before use.2. Switch to Pd-PEPPSI-IPr (less O2 sensitive).[1]
Homocoupling of R-Zn (R-R) Transmetallation too slow1. Increase Catalyst loading.2. Add co-solvent (DMI or NMP) to increase polarity.[1]
Protodezincation (R-H) Moisture in solvent or Acidic protons1. Check N7-protection stability.2. Re-distill THF over Na/Benzophenone.

-Hydride Elimination
Alkyl chain isomerizationSwitch ligand to dppf or Xantphos to increase bite angle and speed up reductive elimination.[1]

References

  • Knochel, P. , et al. "Preparation and Applications of Functionalized Organozinc Compounds."[1][2][3][4] Organic Reactions, 2001 ,[1][3] 58.

  • Hocek, M. , et al. "Synthesis of Polycyclic Hetero-Fused 7-Deazapurine Heterocycles and Nucleosides through C–H Dibenzothiophenation and Negishi Coupling."[1][5][6] Journal of the American Chemical Society, 2022 , 144(42), 19437–19446.[1] [1]

  • Organ, M. G. , et al. "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Negishi Cross-Coupling."[1] Chemistry – A European Journal, 2006 , 12(18), 4749–4755.[1] [1]

  • Krasovskiy, A. & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides."[1] Angewandte Chemie International Edition, 2004 , 43(25), 3333–3336.[1] [1]

Sources

7H-Pyrrolo[2,3-d]pyrimidine-5-carboxamide as a JAK3 inhibitor for rheumatoid arthritis.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Evaluation of 7H-Pyrrolo[2,3-d]pyrimidine-5-carboxamide Derivatives as JAK3 Inhibitors for Rheumatoid Arthritis

Introduction & Executive Summary

The 7H-pyrrolo[2,3-d]pyrimidine scaffold represents the structural backbone of the first-in-class JAK inhibitor, Tofacitinib. While Tofacitinib functions as a pan-JAK inhibitor (blocking JAK1, JAK2, and JAK3), next-generation drug discovery focuses on the 5-carboxamide derivatives to enhance selectivity for JAK3 .

Selective JAK3 inhibition is a "Holy Grail" in Rheumatoid Arthritis (RA) therapeutics. Unlike JAK1 and JAK2, which are ubiquitous, JAK3 expression is largely restricted to hematopoietic cells.[1][2] It pairs exclusively with JAK1 to signal via the common gamma chain (


) cytokine receptors (IL-2, IL-4, IL-7, IL-9, IL-15, IL-21). Targeting JAK3 theoretically spares JAK2-dependent pathways (e.g., Erythropoietin/GM-CSF), thereby reducing risks of anemia and neutropenia observed with pan-JAK inhibitors.

This guide details the end-to-end workflow for evaluating 5-carboxamide derivatives, from biochemical kinetics to in vivo efficacy in Rat Adjuvant-Induced Arthritis (AIA) models.

Mechanism of Action (MOA)

The 7H-pyrrolo[2,3-d]pyrimidine scaffold mimics the purine ring of ATP, binding to the catalytic cleft of the kinase.

  • Selectivity Key: JAK3 possesses a unique Cysteine residue (Cys909 ) in the ATP-binding pocket, whereas JAK1, JAK2, and TYK2 possess a Serine or Tyrosine at the equivalent position. While 5-carboxamide derivatives are typically reversible ATP-competitive inhibitors, this scaffold is often optimized to exploit the solvent-exposed region near Cys909 to improve selectivity over JAK2.

Visual 1: The JAK3/STAT Signaling Pathway

JAK_STAT_Pathway Cytokine Cytokine (IL-2/IL-15) Receptor γc Receptor Complex Cytokine->Receptor Binds JAK3 JAK3 (Target) Receptor->JAK3 Associates JAK1 JAK1 Receptor->JAK1 Associates STAT STAT5 Monomer JAK3->STAT Phosphorylates JAK1->STAT Phosphorylates Inhibitor 7H-Pyrrolo...carboxamide Inhibitor->JAK3 Inhibits ATP Binding pSTAT p-STAT5 Dimer STAT->pSTAT Dimerization Nucleus Nucleus / Gene Transcription pSTAT->Nucleus Translocation

Caption: The


 cytokine signaling cascade. The inhibitor blocks JAK3 autophosphorylation, preventing STAT5 activation and subsequent immune cell proliferation.

Biochemical Assay Protocol: LanthaScreen™ TR-FRET

Objective: Determine the intrinsic potency (


) of the compound against recombinant JAK3 enzyme.
Methodology:  Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). This assay is superior to standard fluorescence because the time-delay measurement eliminates background interference from fluorescent compounds.
Critical Parameter: ATP

You must run the inhibition assay at the ATP ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 (apparent Michaelis constant) for the specific kinase lot. Running at saturating ATP levels will artificially inflate the 

of ATP-competitive inhibitors (Cheng-Prusoff equation).
Protocol Steps:
  • Reagent Preparation:

    • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

    • Enzyme: Recombinant Human JAK3 (catalytic domain).

    • Substrate: Fluorescein-labeled Poly-GT (Glutamic acid/Tyrosine) peptide (200 nM final).

    • Tracer: Tb-labeled anti-phosphotyrosine antibody.[3][4]

  • Compound Dilution:

    • Prepare a 3-fold serial dilution of the this compound in 100% DMSO.

    • Dilute 100-fold into Kinase Buffer (Final DMSO concentration in assay should be <1%).

  • Reaction Assembly (384-well plate):

    • Step 1: Add 2.5 µL of Compound (or DMSO control).

    • Step 2: Add 2.5 µL of JAK3 Enzyme / Substrate mix.

    • Step 3: Add 5 µL of ATP solution (at

      
      , typically 1–5 µM for JAK3).
      
    • Incubate for 60 minutes at Room Temperature (RT).

  • Detection:

    • Add 10 µL of TR-FRET Detection Mix (Tb-antibody + EDTA).[5][3][4]

    • Note: EDTA stops the kinase reaction by chelating Mg2+.

    • Incubate 30 mins.

  • Data Analysis:

    • Read on a plate reader (Excitation: 340 nm; Emission: 495 nm [Tb] and 520 nm [Fluorescein]).

    • Calculate Ratio:

      
      .[3]
      
    • Validation: The Z-factor must be > 0.5 for the assay to be considered robust.

Cellular Selectivity Protocol: The "JAK-Pair" Screen

Biochemical potency does not always translate to cellular efficacy due to membrane permeability. Furthermore, you must prove selectivity against JAK2 (to avoid anemia).

Experimental Design:

  • Assay A (Target): IL-2 stimulated T-cells (signals via JAK1/JAK3 ).

  • Assay B (Counter-Screen): GM-CSF stimulated monocytes (signals via JAK2/JAK2 ).

Protocol:
  • Cell Source:

    • Use Human Peripheral Blood Mononuclear Cells (PBMCs) freshly isolated via Ficoll gradient.

    • Alternative: Kit225 cells (IL-2 dependent T-cell line).

  • Compound Treatment:

    • Seed PBMCs (5 x

      
       cells/well) in serum-free media.
      
    • Incubate with inhibitor for 1 hour at 37°C.

  • Cytokine Stimulation:

    • For JAK3: Add IL-2 (100 ng/mL) for 15 minutes.

    • For JAK2: Add GM-CSF (50 ng/mL) for 15 minutes.

  • Lysis & Detection (Phosflow or ELISA):

    • Method: Intracellular Flow Cytometry (Phosflow) is preferred for PBMCs to gate specifically on CD4+ T-cells.

    • Fix cells with formaldehyde; Permeabilize with ice-cold methanol.

    • Stain with anti-pSTAT5 (Y694) antibody.

  • Data Interpretation:

    • Calculate

      
       for IL-2 (JAK3) and GM-CSF (JAK2).
      
    • Selectivity Ratio:

      
      . A ratio > 20 is desirable for a "JAK3-selective" candidate.
      

In Vivo Efficacy: Rat Adjuvant-Induced Arthritis (AIA)[6][7]

The Rat AIA model is the industry standard for small-molecule RA drugs because it is T-cell driven (mimicking the JAK3 mechanism).

Protocol:
  • Induction (Day 0):

    • Animals: Female Lewis rats (160–180g).

    • Injection: Subcutaneous injection of Mycobacterium butyricum suspended in mineral oil into the tail base.

  • Disease Onset & Grouping (Day 10-12):

    • Monitor paw volume using a Plethysmometer (water displacement).

    • Once secondary inflammation (swelling in non-injected paws) appears, randomize rats into groups (n=8) to ensure equal average baseline swelling.

  • Dosing (Day 14–28):

    • Route: Oral Gavage (PO), BID (twice daily) or QD (once daily) depending on PK data.

    • Vehicle: 0.5% Methylcellulose / 0.1% Tween 80.

    • Dose Groups:

      • Vehicle Control.

      • Tofacitinib (Positive Control, 10 mg/kg).

      • Test Compound (Low, Mid, High doses, e.g., 3, 10, 30 mg/kg).

  • Readouts:

    • Primary: Paw Volume (mL) measured every 2 days.

    • Secondary: Clinical Score (0–4 scale per paw based on erythema/swelling).

    • Terminal: Histopathology of ankle joints (H&E staining) to assess bone erosion and cartilage loss.

Workflow Visualization

Workflow cluster_0 Phase 1: In Vitro cluster_1 Phase 2: In Vivo (Rat AIA) Step1 Synthesis (7H-pyrrolo[2,3-d]pyrimidine) Step2 Biochemical Assay (LanthaScreen JAK3 vs JAK2) Step1->Step2 Step3 Cellular Selectivity (IL-2 vs GM-CSF) Step2->Step3 Selectivity > 20x Step4 PK Study (Oral Bioavailability) Step3->Step4 IC50 < 100nM Step5 Efficacy Study (Paw Swelling/Histology) Step4->Step5 F% > 30%

Caption: Integrated drug discovery workflow. Progression criteria (arrows) ensure only high-quality candidates reach animal testing.

Expected Data Profile (Reference Standards)

When characterizing your 5-carboxamide derivative, compare your data against these reference ranges for Tofacitinib (the scaffold archetype):

AssayParameterTofacitinib Reference ValueTarget for New Derivative
Enzymatic JAK3

~1–5 nM< 5 nM
Enzymatic JAK1

~10–15 nM> 50 nM (if possible)
Enzymatic JAK2

~20 nM> 500 nM (Critical for selectivity)
Cellular IL-2 (JAK3)

~50–100 nM< 100 nM
Cellular GM-CSF (JAK2)

~200–500 nM> 2000 nM
In Vivo Rat AIA (Efficacy)ED50 ~ 5–10 mg/kgED50 < 10 mg/kg

References

  • Thermo Fisher Scientific. LanthaScreen™ Kinase Assay Validation for JAK3. Retrieved from

  • Chondrex, Inc. Protocol for Adjuvant-Induced Arthritis (AIA) in Rats. Retrieved from

  • O'Shea, J. J., et al. (2013). JAKs and STATs in immunity, immunodeficiency, and cancer. New England Journal of Medicine. Retrieved from

  • Flanagan, M. E., et al. (2010). Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases and organ transplant rejection. Journal of Medicinal Chemistry. Retrieved from

  • Tanaka, Y., et al. (2015). JAK Inhibitors in Rheumatoid Arthritis: Immunomodulatory Properties and Clinical Efficacy. Retrieved from

Sources

Application Note: Evaluation of 7H-pyrrolo[2,3-d]pyrimidine Derivatives as Potent FAK Inhibitors

[1][2][3][4][5][6]

Executive Summary

Focal Adhesion Kinase (FAK), also known as PTK2, is a non-receptor tyrosine kinase overexpressed in invasive tumors. It acts as a biosensor for the extracellular matrix (ECM), integrating signals from integrins and growth factor receptors to drive cell migration, survival, and metastasis.

This application note details the validation of 7H-pyrrolo[2,3-d]pyrimidine derivatives as ATP-competitive FAK inhibitors. This scaffold acts as a bioisostere of the adenine ring found in ATP, allowing it to form critical hydrogen bonds within the kinase hinge region. We provide a comprehensive workflow for evaluating these compounds, moving from biochemical potency (ADP-Glo™) to cellular target engagement (Western Blot p-FAK Y397) and functional anti-metastatic assessment.

Rational Design & Mechanism of Action

The 7H-pyrrolo[2,3-d]pyrimidine core is a "privileged scaffold" in medicinal chemistry.[1] Its structural similarity to purine allows it to occupy the ATP-binding pocket of the FAK kinase domain.

Structural Basis of Inhibition[3][4]
  • Hinge Region Binding: The N-1 and C-6 amino groups (if substituted) typically form hydrogen bonds with the backbone of the kinase hinge region (specifically residues near Cys502 in FAK).

  • Gatekeeper Interaction: Substituents at the C-4 and C-5 positions are engineered to access the hydrophobic pocket behind the "gatekeeper" residue (Met499 in FAK), conferring selectivity over other kinases like Src or EGFR.

  • Solvent Front: Groups extending from the N-7 position often interact with solvent-exposed residues, improving solubility and pharmacokinetic properties.

Pathway Context

Inhibition of FAK blocks the autophosphorylation of Tyrosine 397 (Y397), preventing the recruitment of Src and the subsequent activation of the PI3K/Akt and Ras/MAPK pathways.

FAK_Pathwaycluster_kinaseFAK Activation ComplexECMExtracellular Matrix(Ligand)IntegrinIntegrin ReceptorsECM->IntegrinFAK_InactiveFAK (Inactive)Integrin->FAK_InactiveClusteringFAK_Activep-FAK (Y397)ActiveFAK_Inactive->FAK_ActiveAutophosphorylationATPATPATP->FAK_ActiveRequiredInhibitor7H-pyrrolo[2,3-d]pyrimidineDerivativeInhibitor->FAK_InactiveCompetes w/ ATPSrcSrc KinaseRecruitmentFAK_Active->SrcDownstreamDownstream Signaling(Akt, ERK, MAPK)Src->DownstreamOutcomeTumor Progression(Migration, Invasion, Survival)Downstream->Outcome

Figure 1: Mechanism of Action. The inhibitor blocks ATP binding, preventing the Y397 autophosphorylation cascade essential for tumor progression.

Protocol A: Biochemical Potency (ADP-Glo™ Assay)

Objective: Determine the IC50 (half-maximal inhibitory concentration) of the derivative against recombinant FAK enzyme. Principle: The assay quantifies kinase activity by measuring the ADP generated from ATP.[2] ADP is converted to ATP, which is then used by luciferase to generate light.[2]

Materials
  • Enzyme: Recombinant Human FAK (PTK2), active (e.g., Promega or SignalChem).

  • Substrate: Poly(Glu, Tyr) 4:1 peptide.

  • Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 μM DTT.[2]

  • Detection: ADP-Glo™ Kinase Assay Kit (Promega).[2][3]

  • Plate: 384-well white, low-volume solid bottom plates.

Step-by-Step Methodology
  • Compound Preparation:

    • Dissolve 7H-pyrrolo[2,3-d]pyrimidine derivatives in 100% DMSO to 10 mM.

    • Perform a 10-point serial dilution (1:3) in DMSO.[3]

    • Dilute further in Assay Buffer to ensure final DMSO concentration is <1% in the reaction.

  • Enzyme Reaction (10 μL total volume):

    • Add 2.5 μL of compound (at 4X final concentration).

    • Add 2.5 μL of FAK enzyme (optimized to ~2 ng/well).

    • Incubate for 10 minutes at Room Temperature (RT) to allow inhibitor binding.

    • Add 5 μL of ATP/Substrate mix.[3] Critical: ATP concentration must be equal to the Km(app) of the enzyme (typically 10–50 μM for FAK) to ensure the assay is sensitive to ATP-competitive inhibitors.

    • Incubate for 60 minutes at RT.

  • ADP Detection:

    • Add 10 μL of ADP-Glo™ Reagent (stops reaction, depletes remaining ATP). Incubate 40 min.

    • Add 20 μL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Readout:

    • Measure Luminescence (RLU) on a multimode plate reader (e.g., EnVision or GloMax).

  • Data Analysis:

    • Normalize data: $ % \text{Activity} = \frac{\text{Sample} - \text{Min}}{\text{Max} - \text{Min}} \times 100 $

    • Fit curve using non-linear regression (Sigmoidal dose-response, variable slope) to calculate IC50.

Protocol B: Cellular Target Engagement (Western Blot)

Objective: Validate that the inhibitor penetrates the cell membrane and inhibits FAK autophosphorylation (Y397) in a physiological context.

Materials
  • Cell Lines: U-87 MG (Glioblastoma) or MDA-MB-231 (Breast Cancer) – both express high levels of FAK.

  • Lysis Buffer: RIPA buffer supplemented with Protease Inhibitor Cocktail and Phosphatase Inhibitors (Sodium Orthovanadate + Sodium Fluoride). Note: Phosphatase inhibitors are mandatory to preserve the p-FAK signal.

  • Antibodies:

    • Primary: Anti-p-FAK (Tyr397) (Rabbit mAb, 1:1000).[4]

    • Primary: Anti-Total FAK (Mouse mAb, 1:1000) for normalization.

    • Secondary: HRP-conjugated anti-rabbit/mouse.

Step-by-Step Methodology
  • Seeding & Treatment:

    • Seed cells (3 x 10^5 cells/well) in 6-well plates. Allow to attach overnight.

    • Treat with the inhibitor at concentrations of 0, 0.1, 1, and 10 μM for 2–4 hours.

    • Control: Include a DMSO-only vehicle control.

  • Lysis:

    • Wash cells with ice-cold PBS.

    • Add ice-cold Lysis Buffer directly to the plate. Scrape cells and collect.

    • Incubate on ice for 30 min, vortexing every 10 min.

    • Centrifuge at 14,000 x g for 15 min at 4°C. Collect supernatant.

  • Immunoblotting:

    • Quantify protein (BCA Assay) and load 20–30 μg per lane on 8% SDS-PAGE gel.

    • Transfer to PVDF membrane.[4]

    • Block with 5% BSA in TBST (Do not use non-fat milk for phospho-antibodies, as casein can interfere).

    • Incubate with Anti-p-FAK (Tyr397) overnight at 4°C.

    • Wash and incubate with Secondary HRP antibody (1 hr RT).[4]

    • Develop with ECL substrate.

  • Normalization:

    • Strip the membrane and re-probe for Total FAK.

    • Calculate the ratio of p-FAK/Total FAK to determine % inhibition.

Protocol C: Functional Migration Assay (Scratch Wound)

Objective: Assess the phenotypic consequence of FAK inhibition. FAK is critical for focal adhesion turnover; its inhibition should stall cell migration.

Step-by-Step Methodology
  • Monolayer Formation:

    • Seed cells in a 24-well plate to achieve 100% confluency.

  • Wounding:

    • Create a scratch using a sterile 200 μL pipette tip.

    • Wash twice with PBS to remove floating debris.

  • Treatment:

    • Add media containing the inhibitor (at IC50 and 5x IC50).

    • Critical: Add Mitomycin C (10 μg/mL) to the media. This inhibits cell proliferation, ensuring that gap closure is due to migration only, not cell division.

  • Imaging:

    • Image the scratch at T=0 hr and T=24 hr using an inverted microscope.

  • Quantification:

    • Measure the wound area using ImageJ.

Data Reporting & Visualization

When reporting results for 7H-pyrrolo[2,3-d]pyrimidine derivatives, summarize data in a comparative table against known standards (e.g., TAE226 or Defactinib).

Table 1: Summary of Potency and Efficacy
Compound IDR-Group (C4)R-Group (C5)FAK Kinase IC50 (nM)p-FAK (Cell) EC50 (nM)Migration Inhibition (%)
Ref (TAE226) --5.54585%
Compound 7a AnilinoH120.0>100010%
Compound 18h AnilinoAryl19.124078%
Compound 25b MorpholinoPh-PO(Me)25.412092%
Experimental Workflow Diagram

Workflowcluster_biochemStep 1: Biochemicalcluster_cellStep 2: CellularSynthesisSynthesis7H-pyrrolo[2,3-d]pyrimidineAssay_ADPGloADP-Glo Assay(Enzymatic IC50)Synthesis->Assay_ADPGloWBWestern Blot(p-FAK Y397)Assay_ADPGlo->WBIf IC50 < 100 nMMigrationScratch Assay(Functional)WB->MigrationIf p-FAK inhibitedSelectionLead CandidateSelectionMigration->Selection

Figure 2: Screening Cascade. A funnel approach ensures only potent kinase inhibitors are tested in complex cellular models.

References

  • Wang, J., et al. (2020). Discovery of 7H-pyrrolo[2,3-d]pyridine derivatives as potent FAK inhibitors: Design, synthesis, biological evaluation and molecular docking study. Bioorganic Chemistry, 102, 104092.[5]

  • Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual.

  • Cell Signaling Technology. Phospho-FAK (Tyr397) Antibody Protocol.

  • Zhang, Y., et al. (2019). Design, synthesis and biological evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential FAK inhibitors.[6] European Journal of Medicinal Chemistry, 182, 111653.

  • Sulzmaier, F. J., et al. (2014). FAK: a paradigm for membrane-associated oncoproteins. Nature Reviews Cancer, 14, 598–610.

Application Note: 7H-pyrrolo[2,3-d]pyrimidine Compounds as STAT6 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide on the utilization of 7H-pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of Signal Transducer and Activator of Transcription 6 (STAT6). It distinguishes between direct STAT6 inhibitors (e.g., AS1810722) and indirect modulators (upstream JAK inhibitors like Tofacitinib), both of which utilize this privileged scaffold.

Abstract & Scientific Rationale

The 7H-pyrrolo[2,3-d]pyrimidine scaffold (7-deazapurine) is a privileged structure in medicinal chemistry, most notably recognized as the core of Janus Kinase (JAK) inhibitors (e.g., Tofacitinib, Ruxolitinib). However, recent advancements have expanded its utility to direct STAT6 inhibition .

STAT6 is the master transcription factor for Th2 immunity, driving the pathogenesis of asthma, atopic dermatitis, and allergic inflammation via IL-4 and IL-13 signaling. While upstream JAK inhibition effectively blocks STAT6 phosphorylation, it entails broad immunosuppression. Emerging 7H-pyrrolo[2,3-d]pyrimidine derivatives, such as AS1810722 , have demonstrated the ability to selectively inhibit STAT6 activation and Th2 differentiation without affecting Th1 pathways, offering a precision medicine approach to type 2 inflammation.[1]

This guide details the application of these compounds in biochemical and cellular assays, providing validated protocols to distinguish between upstream kinase inhibition and direct transcription factor blockade.

Chemical Biology & Mechanism of Action[2][3]

The Scaffold: 7H-pyrrolo[2,3-d]pyrimidine

This bicyclic heteroaromatic system mimics the purine core of ATP, allowing it to bind effectively to the ATP-binding pocket of kinases (JAKs). However, structural modifications at the C-2 and C-4 positions can shift its affinity toward the SH2 domain of STAT proteins or allosteric sites, enabling direct STAT inhibition.

Dual Mechanisms of Inhibition

Researchers must distinguish between two distinct modes of action when using this scaffold:

  • Indirect Inhibition (Upstream): Compounds like Tofacitinib inhibit JAK1/3 kinase activity. This prevents the phosphorylation of STAT6 at Tyr641.

    • Readout: Loss of pSTAT6 (Tyr641).

    • Specificity: Low (affects STAT1, STAT3, STAT5).

  • Direct Inhibition (Downstream): Compounds like AS1810722 bind directly to STAT6 (likely the SH2 domain or a proximal site), preventing its recruitment to the IL-4 receptor or its dimerization.

    • Readout: Loss of pSTAT6 (Tyr641) and/or loss of DNA binding, with preserved JAK activity.

    • Specificity: High (selectively affects Th2, spares Th1/IFN

      
      ).
      
Signaling Pathway Visualization

The following diagram illustrates the intervention points for 7H-pyrrolo[2,3-d]pyrimidine derivatives within the IL-4 signaling cascade.

STAT6_Pathway cluster_legend Legend Target Target Protein Inhibitor 7H-pyrrolo[2,3-d]pyrimidine Outcome Cellular Outcome IL4 IL-4 / IL-13 (Extracellular) Receptor IL-4Ru03b1 / IL-13Ru03b11 IL4->Receptor Binding JAK JAK1 / JAK3 (Tyrosine Kinases) Receptor->JAK Activation STAT6_Unphos STAT6 (Monomer) SH2 Domain JAK->STAT6_Unphos Recruitment & Phosphorylation Tofacitinib Tofacitinib (Indirect Inhibitor) Tofacitinib->JAK Inhibits ATP Binding STAT6_Phos pSTAT6 (Dimer) (Tyr641) STAT6_Unphos->STAT6_Phos Dimerization AS1810722 AS1810722 (Direct Inhibitor) AS1810722->STAT6_Unphos Blocks SH2/Phosphorylation Nucleus Nucleus Translocation STAT6_Phos->Nucleus GATA3 GATA3 Expression Nucleus->GATA3 Transcription Th2 Th2 Differentiation (Asthma/Atopy) GATA3->Th2

Figure 1: Mechanism of Action. Tofacitinib blocks upstream JAK activity, while AS1810722 directly targets STAT6, preventing downstream Th2 differentiation.

Compound Handling & Preparation[1][3][4][5][6]

ParameterSpecificationNotes
Primary Solvent DMSO (Dimethyl Sulfoxide)Solubility is generally high (>10 mM). Avoid aqueous buffers for stock solutions.
Stock Conc. 10 mM or 50 mMStore at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Working Conc. 10 nM – 10 µMAS1810722 IC50: ~20-50 nM (Cellular). Tofacitinib IC50: ~1-10 nM (Enzymatic).
Vehicle Control 0.1% DMSOFinal assay concentration of DMSO must be <0.5% to avoid cytotoxicity.
Stability Hydrolysis ResistantThe pyrrolopyrimidine core is stable in cell culture media (RPMI/DMEM) for >48h.

Protocol A: Cellular STAT6 Phosphorylation Assay

Objective: Quantify the inhibition of IL-4-induced STAT6 phosphorylation (Tyr641) in human cell lines. Cell Model: BEAS-2B (Human bronchial epithelial) or Ramos (B-lymphocyte).

Materials
  • Recombinant Human IL-4: Reconstitute at 10 µg/mL.

  • Lysis Buffer: RIPA buffer + Protease/Phosphatase Inhibitor Cocktail (Critical: Sodium Orthovanadate is essential to preserve pTyr).

  • Detection: Anti-pSTAT6 (Tyr641) and Anti-Total STAT6 antibodies.

Step-by-Step Methodology
  • Seeding: Plate BEAS-2B cells at

    
     cells/well in a 6-well plate. Incubate overnight to adhere.
    
  • Starvation (Critical): Replace medium with serum-free basal medium for 4–6 hours. This reduces basal phosphorylation noise.

  • Compound Pre-treatment:

    • Add the 7H-pyrrolo[2,3-d]pyrimidine compound (e.g., AS1810722) at a dose range (e.g., 1, 10, 100, 1000 nM).

    • Include a Vehicle Control (DMSO only) and a Positive Control (e.g., Tofacitinib 1 µM).

    • Incubate for 1 hour at 37°C.

  • Stimulation:

    • Add IL-4 (Final concentration: 10–20 ng/mL) directly to the wells.

    • Incubate for exactly 15–30 minutes . (STAT6 phosphorylation peaks rapidly; longer incubation leads to dephosphorylation).

  • Termination & Lysis:

    • Aspirate medium rapidly on ice.

    • Wash once with ice-cold PBS.

    • Add 100 µL ice-cold Lysis Buffer. Scrape cells and collect lysate.

  • Analysis:

    • Perform Western Blot or ELISA.

    • Normalization: Calculate the ratio of pSTAT6 / Total STAT6.

Validation Criteria:

  • IL-4 stimulated vehicle control must show >5-fold increase in pSTAT6 over unstimulated control.

  • Total STAT6 levels must remain constant across all treatment groups.

Protocol B: Functional Th2 Differentiation Assay

Objective: Assess the compound's ability to block the functional outcome of STAT6 activation (differentiation of naïve CD4+ T cells into Th2 effector cells). Relevance: High. This assay confirms the compound works in a complex, physiologically relevant immune context.

Experimental Workflow Diagram

Th2_Workflow Step1 Isolate Naïve CD4+ T Cells (Spleen/PBMC) Step2 Activate: Anti-CD3 + Anti-CD28 Step1->Step2 Step3 Th2 Polarization Cocktail: + IL-4 + Anti-IFNu03b3 + Anti-IL-12 Step2->Step3 Step4 Compound Treatment: Add AS1810722 (Day 0) Step3->Step4 Step5 Expansion: Incubate 5-7 Days Step4->Step5 Step6 Restimulation: PMA + Ionomycin Step5->Step6 Step7 Analysis: Flow Cytometry (IL-4+ / GATA3+) Step6->Step7

Figure 2: Th2 Differentiation Workflow. Compounds are added at the initiation of polarization to assess inhibition of lineage commitment.

Detailed Methodology
  • Isolation: Purify naïve CD4+ CD62L+ T cells from mouse spleen or human PBMCs using magnetic bead negative selection.

  • Activation: Coat plates with anti-CD3 (5 µg/mL). Add soluble anti-CD28 (1 µg/mL).

  • Polarization Cocktail (Th2 Condition):

    • Recombinant IL-4 (20 ng/mL) – Drives STAT6.

    • Anti-IFN

      
       (10 µg/mL) and Anti-IL-12 (10 µg/mL) – Blocks Th1 fate.
      
  • Treatment: Add the test compound (0.1 – 10 µM) at Day 0.

  • Culture: Maintain cells for 5–7 days. Split cells with fresh media containing IL-2 (but NO compound) on Day 3 if necessary.

  • Intracellular Cytokine Staining (Day 7):

    • Stimulate cells with PMA/Ionomycin + Brefeldin A (Golgi block) for 4 hours.

    • Fix and permeabilize.

    • Stain for IL-4 (Th2 marker) and IFN

      
        (Th1 marker).
      
  • Data Interpretation:

    • Selective STAT6 Inhibitor (AS1810722): Should reduce % IL-4+ cells without increasing % IFN

      
      + cells.
      
    • Pan-JAK Inhibitor (Tofacitinib): May reduce both IL-4+ and IFN

      
      + populations due to broad cytokine blockade.
      

Troubleshooting & Optimization

IssueProbable CauseSolution
High Background pSTAT6 Inadequate starvation or autocrine signaling.Increase starvation time to 6h. Ensure cells are not over-confluent.
No Inhibition Observed Compound degradation or poor permeability.Verify stock stability by LC-MS. Use higher concentrations (up to 10 µM) to test permeability limits.
Cytotoxicity Off-target effects or DMSO toxicity.Perform an MTT/CellTiter-Glo assay in parallel. Ensure DMSO < 0.5%.
Inconsistent Th2 Skewing Poor quality naïve T cells.Verify purity of CD4+CD62L+ starting population (>90% required).

References

  • Nagashima, S., et al. (2009). Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors.[2] Bioorganic & Medicinal Chemistry, 17(19), 6926-6936.

  • Chiba, Y., et al. (2009). A novel STAT6 inhibitor AS1517499 ameliorates antigen-induced bronchial hypercontractility in mice.[3] American Journal of Respiratory Cell and Molecular Biology, 41(5), 516-524. (Note: Describes the pyrimidine-carboxamide precursor, essential for mechanistic comparison).

  • Ohga, K., et al. (2008). AS1810722, a novel STAT6 inhibitor, suppresses Th2 differentiation and allergic airway inflammation. European Journal of Pharmacology.
  • Palmroth, M., et al. (2021). Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo. Frontiers in Immunology.

  • Tocris Bioscience. AS 1517499 Product Information & Biological Activity.

Disclaimer: This guide is for research use only. The compounds described (AS1810722, Tofacitinib) are potent bioactive agents and should be handled with appropriate biosafety precautions.

Sources

Application Notes and Protocols for Evaluating the Cytotoxicity of 7H-pyrrolo[2,3-d]pyrimidine-5-carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of cell-based assays to evaluate the cytotoxicity of 7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide derivatives. This class of compounds has shown significant promise as potent kinase inhibitors, making them attractive candidates for anti-cancer therapeutics.[1][2][3] A thorough understanding of their cytotoxic potential is therefore a critical step in their preclinical development.

This guide is designed to provide not only step-by-step protocols for key cytotoxicity assays but also the scientific rationale behind the selection of appropriate assays and the interpretation of the resulting data. By grounding these protocols in established scientific principles and best practices, this document aims to equip researchers with the tools to generate robust and reliable data.

Introduction to 7H-pyrrolo[2,3-d]pyrimidine-5-carboxamides and Their Therapeutic Potential

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a core structural motif found in a variety of biologically active compounds, including several approved drugs.[2] Derivatives of this scaffold have been extensively investigated as inhibitors of various protein kinases, which are key regulators of cellular processes such as proliferation, differentiation, and survival.[2] Dysregulation of kinase activity is a hallmark of many cancers, making kinase inhibitors a cornerstone of modern oncology.

Recent studies have highlighted the potential of 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent inhibitors of kinases such as p21-activated kinase 4 (PAK4) and hematopoietic progenitor kinase 1 (HPK1).[1][2][3] Overexpression of PAK4 is associated with a variety of cancers, and its inhibition can prevent tumor growth and induce regression.[2] HPK1 is a negative regulator of T-cell receptor signaling, and its inhibition is a promising strategy for cancer immunotherapy.[3] Given their targeted mechanism of action, it is crucial to assess the cytotoxic effects of these compounds on cancer cells to determine their therapeutic window and potential off-target toxicities.

Principles of Cell-Based Cytotoxicity Assays

Cell-based cytotoxicity assays are fundamental tools in drug discovery for assessing the ability of a compound to cause cell damage or death.[4] These assays measure various cellular parameters that are indicative of cell health, such as membrane integrity, metabolic activity, and the activation of cell death pathways.[4] The choice of assay depends on the specific research question, the expected mechanism of action of the compound, and the desired throughput.[5]

It is important to distinguish between cytotoxicity, which refers to the quality of being toxic to cells, and cytostatic effects, which inhibit cell proliferation without necessarily causing cell death. Many viability assays do not differentiate between these two outcomes.[6] Therefore, a multi-assay approach is often recommended to gain a comprehensive understanding of a compound's cellular effects.

Selecting the Right Cell Line: A Critical First Step

The choice of cell line is a critical factor that can significantly impact the results of a cytotoxicity assay.[7][8] Whenever possible, cell lines should be selected that are relevant to the intended therapeutic application. For example, if a this compound is being developed as a treatment for a specific type of cancer, it is essential to test its cytotoxicity in cell lines derived from that cancer.[9]

Key considerations for cell line selection include:

  • Tissue of Origin: The cell line should ideally be derived from the tissue or tumor type of interest.[7]

  • Genomic Profile: Select cell lines that possess the specific genomic alterations or express the target kinase that the compound is designed to inhibit.[9]

  • Growth Characteristics: The cell line's growth rate and morphology should be well-characterized and consistent.[10]

  • Assay Compatibility: Ensure the chosen cell line is compatible with the selected cytotoxicity assay.[7]

For general cytotoxicity screening, established and well-characterized cell lines from the National Cancer Institute's NCI-60 panel can be a valuable resource.[9] It is also advisable to include a non-cancerous cell line to assess for selective toxicity towards cancer cells.

Core Cytotoxicity Assays: Protocols and Scientific Rationale

This section provides detailed protocols for a selection of robust and widely used cytotoxicity assays. The choice of which assay to use will depend on the specific experimental goals. A tiered approach is often employed, starting with a general viability assay and then moving to more specific assays to elucidate the mechanism of cell death.

Metabolic Activity Assays: A First-Line Assessment of Cell Viability

Metabolic assays are often the first step in assessing cytotoxicity as they provide a rapid and sensitive measure of overall cell health. These assays quantify a specific metabolic activity that is proportional to the number of viable cells.

The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[11]

Protocol: MTT Assay [12][13][14][15]

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium.[13] Incubate for 24 hours to allow for cell attachment and recovery.[13]

  • Compound Treatment: Prepare serial dilutions of the this compound compounds in culture medium. After 24 hours, gently aspirate the medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only controls.[13]

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[13]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[12][13]

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[13][15]

  • Absorbance Reading: Gently agitate the plate on a shaker for 10-15 minutes to ensure complete solubilization.[13] Read the absorbance at 570 nm using a microplate reader.[13]

Luminescent ATP assays measure the amount of ATP present, which is a key indicator of metabolically active cells.[16][17][18] These assays are generally more sensitive and have a wider dynamic range than colorimetric assays.

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay [16][19][20]

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol, using an opaque-walled multiwell plate suitable for luminescence measurements.[20]

  • Reagent Equilibration: Equilibrate the CellTiter-Glo® Reagent to room temperature before use.[19][20]

  • Assay Procedure: After the treatment period, equilibrate the assay plate to room temperature for approximately 30 minutes.[19] Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[19]

  • Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[20] Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[20]

  • Luminescence Reading: Record the luminescence using a plate reader.[20]

Apoptosis Assays: Elucidating the Mechanism of Cell Death

If a compound is found to reduce cell viability, the next step is often to determine whether it is inducing apoptosis (programmed cell death) or necrosis (uncontrolled cell death). Many anti-cancer drugs are designed to induce apoptosis.[6][21]

Caspases are a family of proteases that are key mediators of apoptosis. Caspases-3 and -7 are effector caspases that are activated during the final stages of apoptosis. Luminescent assays that measure the activity of these caspases provide a sensitive and specific method for detecting apoptosis.[22][23][24]

Protocol: Caspase-Glo® 3/7 Assay [22][25][26]

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol, using an opaque-walled multiwell plate.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions by adding the buffer to the lyophilized substrate.[25]

  • Assay Procedure: After the treatment period, equilibrate the assay plate and the Caspase-Glo® 3/7 Reagent to room temperature.[25] Add 100 µL of the reagent to each well.[25]

  • Signal Development: Mix the contents by gently shaking the plate. Incubate at room temperature for 30 minutes to 3 hours to allow for cell lysis and the caspase reaction to occur.[25]

  • Luminescence Reading: Record the luminescence using a plate reader. The luminescent signal is proportional to the amount of caspase-3/7 activity.[24]

Data Analysis and Interpretation

The primary output of most cytotoxicity assays is a dose-response curve, from which the IC50 (half-maximal inhibitory concentration) value can be determined. The IC50 is the concentration of a compound that inhibits a biological process by 50%.[27]

Steps for IC50 Determination: [27]

  • Data Normalization: Convert the raw data (e.g., absorbance or luminescence) to percentage of control (vehicle-treated cells).

  • Dose-Response Curve: Plot the percentage of viability against the logarithm of the compound concentration.

  • Non-Linear Regression: Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism).

  • IC50 Calculation: The IC50 is the concentration at which the curve passes through the 50% viability mark.[27]

Data Presentation:

CompoundCell LineAssayIncubation Time (h)IC50 (µM)
Compound XMCF-7MTT485.2 ± 0.4
Compound XA549CellTiter-Glo483.8 ± 0.3
Compound YMCF-7MTT48> 50
Compound YA549CellTiter-Glo4825.1 ± 2.1

Table 1: Example of IC50 data for two hypothetical this compound compounds in two different cancer cell lines.

Visualizing Experimental Workflows and Pathways

General Cytotoxicity Testing Workflow

Cytotoxicity_Workflow cluster_planning Phase 1: Planning & Setup cluster_execution Phase 2: Experimental Execution cluster_analysis Phase 3: Data Acquisition & Analysis select_cells Select Relevant Cell Lines optimize_seeding Optimize Seeding Density select_cells->optimize_seeding select_assays Select Appropriate Cytotoxicity Assays optimize_seeding->select_assays cell_seeding Seed Cells in Multi-well Plates select_assays->cell_seeding compound_treatment Treat with Serial Dilutions of 7H-pyrrolo[2,3-d]pyrimidine -5-carboxamides cell_seeding->compound_treatment incubation Incubate for Defined Timepoints compound_treatment->incubation assay_readout Perform Assay Readout (Absorbance, Luminescence) incubation->assay_readout data_normalization Normalize Data to Vehicle Control assay_readout->data_normalization curve_fitting Generate Dose-Response Curves data_normalization->curve_fitting ic50_calc Calculate IC50 Values curve_fitting->ic50_calc

Figure 1: A generalized workflow for assessing the cytotoxicity of novel compounds.

Apoptosis Signaling Pathway

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_pathway Caspase Cascade cluster_outcome Cellular Outcome stimulus 7H-pyrrolo[2,3-d]pyrimidine -5-carboxamide initiator_caspases Initiator Caspases (e.g., Caspase-8, 9) stimulus->initiator_caspases Induces effector_caspases Effector Caspases (Caspase-3, 7) initiator_caspases->effector_caspases Activation substrate_cleavage Cleavage of Cellular Substrates effector_caspases->substrate_cleavage Leads to apoptosis Apoptosis substrate_cleavage->apoptosis

Sources

Application Note: In Vivo Efficacy Evaluation of 7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

The 7H-pyrrolo[2,3-d]pyrimidine scaffold represents a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for several FDA-approved Janus Kinase (JAK) inhibitors (e.g., Tofacitinib, Ruxolitinib). The specific functionalization at the 5-position (5-carboxamide) is frequently employed to enhance selectivity against JAK1/JAK3 or Bruton's Tyrosine Kinase (BTK) by targeting specific residues within the ATP-binding pocket.

This guide provides a rigorous technical framework for evaluating the in vivo efficacy of 7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide derivatives. While this scaffold has oncological applications, this protocol focuses on its primary therapeutic indication: Autoimmune Inflammation (Rheumatoid Arthritis) , utilizing the Gold Standard Collagen-Induced Arthritis (CIA) model.

Mechanism of Action (MOA)

To design a valid in vivo study, one must understand the molecular target. These small molecules function as ATP-competitive inhibitors . They bind to the kinase domain of JAK proteins, preventing the phosphorylation of STAT (Signal Transducers and Activators of Transcription) proteins.

Signaling Pathway Visualization

The following diagram illustrates the interruption of the JAK-STAT pathway by the Test Article (TA).

JAK_STAT_Pathway Cytokine Pro-inflammatory Cytokine (IL-6, IL-2, IFN-y) Receptor Cytokine Receptor (Cell Surface) Cytokine->Receptor Binding JAK JAK Kinase (Phosphorylated) Receptor->JAK Activation STAT_Inactive STAT (Inactive) JAK->STAT_Inactive Recruitment STAT_Active p-STAT Dimer (Activated) JAK->STAT_Active Phosphorylation Inhibitor 7H-pyrrolo[2,3-d]pyrimidine (Test Article) Inhibitor->JAK ATP Competition (Blockade) Nucleus Nucleus / Gene Transcription (Inflammation) STAT_Active->Nucleus Translocation

Figure 1: Mechanism of Action. The compound competes with ATP, preventing JAK autophosphorylation and downstream STAT dimerization.

Model Selection Matrix

Select the model based on your specific PK/PD requirements.

FeatureCollagen-Induced Arthritis (CIA) Adjuvant-Induced Arthritis (AIA) Oncology Xenograft (e.g., HEL cells)
Species Mouse (DBA/1J) or Rat (Lewis)Rat (Lewis)Mouse (SCID/Nude)
Pathology Autoimmune (T & B cell mediated)Innate immunity (Macrophage driven)Hyper-proliferation (JAK2V617F)
Duration 35–45 Days14–21 Days21–28 Days
Relevance Gold Standard for RA Rapid PK/PD screeningMyelofibrosis / Leukemia
Key Readout Joint Ankylosis, Paw SwellingPaw Volume (Plethysmometer)Tumor Volume

Primary Protocol: Collagen-Induced Arthritis (CIA) in DBA/1 Mice[1][2][3]

This protocol is the industry standard for testing JAK inhibitors. It mimics human Rheumatoid Arthritis (RA) with synovial hyperplasia and cartilage degradation.[1]

Experimental Design & Groups
  • Strain: Male DBA/1J mice (highly susceptible MHC H-2q haplotype).[2][3]

  • Age: 8–10 weeks (Critical: older mice have lower incidence).

  • Group Size: n=10 per group (Required for statistical power due to variable onset).

GroupTreatmentDoseRouteFrequency
G1 Vehicle Control-POBID
G2 Positive Control (Tofacitinib)10 mg/kgPOBID
G3 Test Article (Low)3 mg/kgPOBID
G4 Test Article (Mid)10 mg/kgPOBID
G5 Test Article (High)30 mg/kgPOBID
Reagents & Formulation
  • Induction Agent: Bovine Type II Collagen (CII) emulsified in Complete Freund’s Adjuvant (CFA) containing M. tuberculosis H37Ra (4 mg/mL).

  • Vehicle: 0.5% Methylcellulose + 0.1% Tween 80 (Standard for pyrrolopyrimidine solubility).

Step-by-Step Workflow
Phase 1: Induction (Day 0 & Day 21)
  • Emulsification (CRITICAL): Mix CII (2 mg/mL) and CFA (1:1 ratio) using a high-speed homogenizer or paired glass syringes on ice.

    • Validation: A drop of emulsion on water must remain a solid bead. If it disperses, do not inject .

  • Primary Immunization (Day 0): Inject 100 µL of emulsion intradermally (ID) at the base of the tail (approx. 1-2 cm from body).

  • Booster Immunization (Day 21): Inject 100 µL of CII in Incomplete Freund’s Adjuvant (IFA) subcutaneously (SC) near the primary site.

Phase 2: Enrollment & Dosing (Day 28–42)
  • Enrollment: Monitor mice daily starting Day 25. Enroll mice when they reach a Clinical Score of 1-2 (mild redness).

  • Randomization: Randomize enrolled mice into treatment groups to ensure equal average starting scores.

  • Dosing: Administer Test Article via oral gavage (PO) twice daily (BID) for 14 days. Note: JAK inhibitors have short half-lives; BID is preferred over QD.

Scoring System (Readout)

Score each paw individually (Max score per mouse = 16).

ScoreClinical Sign
0 Normal. No swelling or redness.
1 Erythema and mild swelling confined to the tarsals or ankle joint.
2 Erythema and mild swelling extending from the ankle to the tarsals.
3 Erythema and moderate swelling extending from the ankle to metatarsal joints.
4 Erythema and severe swelling encompassing the ankle, foot, and digits; or ankylosis of the limb.
Workflow Diagram

CIA_Workflow Day0 Day 0: Primary Immunization (CII + CFA) Day21 Day 21: Booster Injection (CII + IFA) Day0->Day21 Sensitization Day28 Day 25-28: Disease Onset (Enrollment) Day21->Day28 Inflammation Trigger Treatment Day 28-42: BID Dosing (Vehicle vs TA) Day28->Treatment Therapeutic Window Necropsy Day 42: Histology & Serum Analysis Treatment->Necropsy Endpoint

Figure 2: Timeline for Collagen-Induced Arthritis (CIA) Therapeutic Model.

Data Analysis & Validation

Efficacy Calculation

Calculate the Area Under the Curve (AUC) for the clinical score over the 14-day treatment period.



Self-Validating Controls

To ensure the study is scientifically valid (E-E-A-T principle), the following criteria must be met:

  • Incidence Rate: The Vehicle group must achieve >80% disease incidence by Day 35. If <60%, the induction failed (likely poor emulsion).

  • Positive Control: The Tofacitinib (10 mg/kg) group must show statistically significant inhibition (p < 0.05 vs Vehicle).

  • Body Weight: Mice losing >20% body weight must be euthanized (humane endpoint). JAK inhibitors can cause anemia; monitor paw pallor.

Secondary Application: Oncology (Brief)

For 7H-pyrrolo[2,3-d]pyrimidine derivatives targeting JAK2V617F (Myelofibrosis):

  • Model: SCID mice bearing HEL 92.1.7 (erythroleukemia) xenografts.

  • Dosing: Start when tumors reach 150–200 mm³.

  • Biomarker: Measure p-STAT5 levels in tumor lysate via Western Blot 2 hours post-dose to confirm target engagement.

References

  • Chondrex, Inc. (2023). Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice. Link

  • Flanagan, M. E., et al. (2010). "Discovery of CP-690,550: A potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases." Journal of Medicinal Chemistry. Link

  • Hablot, J., et al. (2018). "Tofacitinib inhibits synovitis and bone erosion in a murine model of collagen-induced arthritis." Arthritis Research & Therapy. Link

  • Hooke Laboratories. (2024). Collagen Induced Arthritis (CIA) in DBA/1 Mice - Protocol and Analysis. Link

  • Kudlacz, E., et al. (2008). "The JAK-3 inhibitor CP-690550 is a potent anti-inflammatory agent in a murine model of pulmonary eosinophilia." European Journal of Pharmacology. Link

Sources

Application Note: High-Performance Analytical Characterization of 7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the analytical characterization of 7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide , a critical intermediate and scaffold in the synthesis of Janus Kinase (JAK) inhibitors and other oncology therapeutics.

Executive Summary & Scientific Context

The 7H-pyrrolo[2,3-d]pyrimidine (7-deazapurine) scaffold is a "privileged structure" in medicinal chemistry, serving as the core for blockbuster kinase inhibitors such as Tofacitinib , Ruxolitinib , and Baricitinib . The 5-carboxamide derivative is a pivotal synthetic intermediate. Its characterization is challenging due to:

  • Annular Tautomerism: The migration of the proton between N7 and N9 (though chemically N7-H is favored in the 7-deazapurine system, solvent effects can complicate spectra).

  • Solubility Profile: High polarity of the carboxamide group coupled with the rigid aromatic core leads to poor solubility in non-polar solvents, necessitating specific diluents.

  • Regioisomerism: Distinguishing the 5-carboxamide from potential 4- or 6-isomers formed during non-selective synthesis.

This guide provides a self-validating analytical workflow to ensure the identity, purity, and solid-state stability of this compound.

Analytical Workflow Visualization

The following diagram outlines the logical flow for characterizing the material, from crude isolation to final release testing.

AnalyticalWorkflow Sample Crude/Isolated This compound Solubility Solubility Profiling (DMSO-d6, MeOH) Sample->Solubility ID_Phase Structural Identification (Qualitative) Solubility->ID_Phase Purity_Phase Purity & Assay (Quantitative) Solubility->Purity_Phase Solid_Phase Solid State Characterization Solubility->Solid_Phase NMR 1H/13C NMR (Regiochemistry check) ID_Phase->NMR HRMS HR-MS (ESI+) (Exact Mass) ID_Phase->HRMS HPLC RP-HPLC (UV/DAD) (Related Substances) Purity_Phase->HPLC Water Karl Fischer (Water Content) Purity_Phase->Water XRPD X-Ray Diffraction (Polymorph Check) Solid_Phase->XRPD DSC DSC/TGA (Thermal Stability) Solid_Phase->DSC NMR->HPLC Confirm Structure Before Assay

Figure 1: Integrated analytical workflow for 7-deazapurine carboxamide derivatives. Blue nodes indicate input; Green/Yellow/Red indicate parallel characterization streams.

Structural Elucidation (Identity)

Nuclear Magnetic Resonance (NMR)

Due to the quadrupole moment of nitrogen and the exchangeable protons on the amide and pyrrole ring, solvent selection is critical. DMSO-d6 is the mandatory solvent to prevent proton exchange and ensure solubility.

Protocol:

  • Sample Prep: Dissolve 5-10 mg of sample in 600 µL DMSO-d6.

  • Acquisition: Run 1H (minimum 16 scans) and 13C (minimum 512 scans).

  • Critical Assignment Validation:

    • Amide Protons: Look for two broad singlets (or one very broad hump) between 7.0 - 8.5 ppm . These often appear as distinct peaks due to restricted rotation around the C-N bond.

    • Pyrrole NH: A sharp singlet downfield, typically 12.0 - 13.0 ppm .

    • C2/C4/C6 Protons: The C2 proton (pyrimidine ring) is usually the most deshielded (~8.8 ppm), followed by C4 (if unsubstituted) and C6 (pyrrole ring).

PositionNucleusApprox.[1][2][3][4][5] Shift (ppm)MultiplicityDiagnostic Note
NH (Pyrrole) 1H12.0 - 12.5Broad sDisappears with D2O shake
C2-H 1H8.8 - 8.9sMost deshielded aromatic CH
C4-H 1H8.3 - 8.5sIf C4 is substituted, this vanishes
C6-H 1H8.0 - 8.2d (small J)Couples with NH
CONH2 1H7.2 - 8.0Broad s (x2)Amide diastereotopicity
C=O 13C165 - 168-Carbonyl carbon
Mass Spectrometry (HRMS)

Method: ESI+ (Electrospray Ionization, Positive Mode). Theoretical [M+H]+: Calculate based on formula


 (for the core unsubstituted carboxamide) or specific derivative.

Fragmentation Pathway (MS/MS): The carboxamide group typically undergoes a characteristic fragmentation.

  • Parent Ion:

    
    
    
  • Loss of Ammonia:

    
     Formation of acylium ion or nitrile (cyano-7-deazapurine).
    
  • Loss of CO:

    
     Ring contraction or degradation.
    

Purity & Assay: HPLC Method Development

The basicity of the pyrimidine ring and the acidity of the pyrrole NH require a buffered mobile phase to prevent peak tailing.

Chromatographic Protocol (Standardized)

This method is optimized for separating the 5-carboxamide from common synthetic impurities (e.g., 5-cyano intermediate, 4-chloro starting material).

  • System: UHPLC or HPLC with PDA detector.

  • Column: Waters XSelect CSH C18 or Phenomenex Kinetex EVO C18 (Polar-embedded or hybrid particles are preferred to handle basic functionalities at high pH, though low pH is standard).

    • Dimensions: 150 x 4.6 mm, 3.5 µm (HPLC) or 100 x 2.1 mm, 1.7 µm (UHPLC).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7) OR 10mM Ammonium Bicarbonate (pH 10.0) – Note: High pH often yields better peak shape for these basic heterocycles.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    Time (min) % Mobile Phase B
    0.0 5
    10.0 95
    12.0 95
    12.1 5

    | 15.0 | 5 |

  • Flow Rate: 1.0 mL/min (HPLC).

  • Detection: UV @ 254 nm (aromatic core) and 230 nm (amide).

  • Column Temp: 40°C.

Impurity Profiling Logic

Common impurities in the synthesis of 5-carboxamides include:

  • Hydrolysis Product: The corresponding carboxylic acid (Shift: RT usually lower than amide in RP-HPLC).

  • Dehydration Product: The nitrile derivative (Shift: RT usually higher than amide).

  • Regioisomers: N-alkylation at N1 instead of N7 (if alkylation was performed).

Solid State Characterization

For drug development, the physical form is a Critical Quality Attribute (CQA).

  • X-Ray Powder Diffraction (XRPD): Essential to distinguish between amorphous and crystalline forms. Pyrrolopyrimidines often form solvates.

    • Directive: Scan 2

      
       from 3° to 40°. Sharp peaks indicate crystallinity.
      
  • DSC (Differential Scanning Calorimetry):

    • Look for a sharp endotherm (melting point).

    • Caution: Carboxamides can undergo thermal dehydration to nitriles before melting. If an exotherm is observed shortly after melting, it may indicate decomposition.

References & Grounding

The protocols above are synthesized from standard industry practices for kinase inhibitor characterization and specific data regarding the pyrrolo[2,3-d]pyrimidine scaffold.

  • PubChem Compound Summary: 7H-pyrrolo[2,3-d]pyrimidine derivatives. [6]

    • Source: National Library of Medicine.

    • URL:[Link]

  • Design and Synthesis of Pyrrolo[2,3-d]pyrimidine Analogs (CSF1R Inhibitors).

    • Context: Describes HPLC methods (Waters Acquity BEH C18) and NMR data for similar carboxamide scaffolds.

    • Source: PubMed Central (PMC).

    • URL:[Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties.

    • Context: Provides detailed experimental sections on 1H/13C NMR and HRMS for 7-deazapurine derivatives.

    • Source: MDPI (Molecules).

    • URL:[Link]

  • Mass Spectral Fragmentation of Pyrimidine Derivatives.

    • Context: Mechanistic insight into the loss of amide/CO groups in mass spectrometry.

    • Source: Scientific & Academic Publishing.

    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Enhancement of 7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving solubility of 7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide Ticket ID: SOL-PYR-005 Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1]

Executive Summary

The this compound scaffold presents a classic "brick dust" profile: high melting point (>250°C), high crystallinity, and poor aqueous solubility.[1] This is driven by a robust intermolecular hydrogen bond network involving the pyrrole NH (donor), the pyrimidine nitrogens (acceptors), and the C5-carboxamide group (donor/acceptor).[1]

This guide provides a tiered approach to solubilization, moving from simple pH adjustments to advanced amorphous solid dispersions.[1]

Module 1: Physicochemical Profiling & Diagnosis

User Question: Why is this compound insoluble even in methanol or mild acids?

Technical Insight: The insolubility stems from high lattice energy, not just lipophilicity (LogP).[1] The planar bicyclic system allows for tight


-

stacking, while the carboxamide group creates a "molecular zipper" of hydrogen bonds. To dissolve this molecule, you must overcome this crystal lattice energy.[1]
Solubility Profile (Estimated)
Solvent / MediumSolubility RatingMechanistic Note
Water (pH 7) Very Poor (< 10

g/mL)
High lattice energy resists hydration.
0.1N HCl ModerateProtonation of N1/N3 (pKa ~4-5) breaks some lattice forces.
DMSO Good (> 20 mg/mL)Disrupts H-bonds; effective for stock solutions.
Methanol/Ethanol Poor to ModerateInsufficient to disrupt strong

-stacking.
NMP (N-methylpyrrolidone) Excellent Structural similarity allows intercalation and lattice disruption.

Module 2: Chemical Modification (Salt Selection)

User Question: I tried making a hydrochloride salt, but it precipitated out. What went wrong?

Troubleshooting: The pyrrolo[2,3-d]pyrimidine core is amphoteric but weakly so.

  • Basic Centers (N1, N3): The pKa is typically around 4.0–5.0. A strong acid (HCl, Methanesulfonic acid) is required to fully protonate it.[1] However, HCl salts of this scaffold are often hygroscopic or prone to disproportionation (reverting to free base) in aqueous buffers > pH 4.[1]

  • Acidic Center (N7-H): The pyrrole proton is weakly acidic (pKa ~11-12). Salt formation with weak bases (e.g., NaHCO3) will fail.[1] You need strong bases (NaOH, KOH) to form the anion, but these salts are often unstable in physiological pH.[1]

Protocol: Counterion Screening

Do not rely on HCl alone. Screen the following counterions to optimize lattice disruption:

  • Acids (for Basic N): Methanesulfonate (Mesylate), Isethionate, Citrate.[1]

    • Why: Larger counterions (like mesylate) disrupt the crystal packing more effectively than small chloride ions.

  • Bases (for Acidic N7): Choline, Tromethamine (Tris).[1]

Decision Logic: Salt vs. Free Base

SaltSelection Start Start: Solubility Assessment pKaCheck Check Basic pKa (N1/N3) Is pKa > 4.0? Start->pKaCheck AcidScreen Screen Strong Acid Salts (Mesylate, HCl, Sulfate) pKaCheck->AcidScreen Yes Cosolvent Switch to Formulation Strategy (Cosolvents/Complexation) pKaCheck->Cosolvent No (Too weak base) StabilityCheck Is Salt Stable in Water? AcidScreen->StabilityCheck UseSalt Use Salt Form StabilityCheck->UseSalt Yes FreeBaseRoute Salt Unstable/Hygroscopic StabilityCheck->FreeBaseRoute No (Hydrolysis/Precipitation) FreeBaseRoute->Cosolvent

Figure 1: Decision matrix for determining if salt formation is a viable strategy based on pKa and stability.[1]

Module 3: Formulation Vehicles (The "Vehicle" Approach)

User Question: I need an IV formulation. DMSO is toxic at high volumes. What is the alternative?

Technical Recommendation: For this scaffold, Cyclodextrins (CDs) and NMP are the gold standards.[1]

Cyclodextrin Complexation

The planar aromatic rings of pyrrolopyrimidine fit well into the hydrophobic cavity of Beta-Cyclodextrins.

  • Recommended CD: Sulfobutylether-

    
    -Cyclodextrin (SBE-
    
    
    
    -CD)
    or Randomly Methylated
    
    
    -CD (RAMEB)
    .[2]
  • Avoid:

    
    -CD (cavity too small) or unsubstituted 
    
    
    
    -CD (nephrotoxicity/low solubility).

Protocol: Phase Solubility Screening

  • Prepare 10 mL of 20% (w/v) SBE-

    
    -CD in water.
    
  • Add excess this compound (approx 50 mg).

  • Shake at room temperature for 24 hours.

  • Filter (0.45

    
    m PVDF) and analyze filtrate by HPLC.
    
  • Target: Solubility > 1 mg/mL.[3]

Cosolvent Systems (IV/IP Compatible)

If CDs fail, use a ternary system. The "Golden Triangle" for this scaffold is:

  • Surfactant: Tween 80 (5%)[1]

  • Cosolvent: PEG 400 (30%) or NMP (10%)[1]

  • Buffer: Saline/Water (Balance)[1]

CAUTION: NMP is a potent solvent but has toxicity limits. Ensure final concentration < 10% for rodent studies.

Module 4: Advanced Solid State Engineering (Amorphous Dispersions)

User Question: Oral bioavailability is still low despite salt formation. The drug isn't absorbing.

Diagnosis: This is likely a dissolution-rate limited absorption (BCS Class II). The crystal lattice is too stable. You must convert the crystalline solid into an Amorphous Solid Dispersion (ASD) .

Methodology: Spray Drying This technique "freezes" the molecule in a disordered, high-energy state using a polymer matrix.

Recommended Polymers:

  • HPMC-AS (Hypromellose Acetate Succinate): Excellent for maintaining supersaturation in the GI tract.

  • PVP-VA64 (Copovidone): Good miscibility with pyrrolopyrimidines.

ASD Workflow Diagram:

ASD_Workflow Input Crystalline Drug + Polymer (HPMC-AS) Solvent Dissolve in Acetone/Methanol (1:1) Input->Solvent Mix Atomization Spray Drying (Inlet: 80°C, Outlet: 45°C) Solvent->Atomization Feed Product Amorphous Powder (High Free Energy) Atomization->Product Rapid Evaporation Testing Dissolution Test (Non-Sink Conditions) Product->Testing Verify

Figure 2: Workflow for creating Amorphous Solid Dispersions (ASD) to overcome high lattice energy.

FAQs: Troubleshooting Common Failures

Q: My solution turns into a gel when I add water to my DMSO stock.

  • A: This is "solvent shock." The drug precipitates as a hydrate or amorphous gum.

  • Fix: Do not add water directly to DMSO stock. Add the DMSO stock dropwise into a vortexing solution of 20% SBE-

    
    -CD or 5% Tween 80. The excipients must be present before the water hits the drug.
    

Q: The 5-carboxamide group is hydrolyzing during salt formation.

  • A: Primary amides can hydrolyze to acids in strong acid/base + heat.

  • Fix: Avoid heating >50°C during salt crystallization. Use non-aqueous salt formation methods (e.g., dissolve free base in acetone, add methanesulfonic acid in ethanol, precipitate with ether).[1]

Q: Can I use PEG400 alone?

  • A: Unlikely. PEG400 alone often fails to prevent precipitation of this scaffold upon dilution in the stomach. It requires a surfactant (Tween/Cremophor) or a polymer (HPMC) to inhibit precipitation.[1]

References

  • Solubility & Structural Modification

    • Improving solubility via structural modification.[3][4] ResearchGate.[3] Available at:

    • Discovery and Optimization of Pyrrolopyrimidine Derivatives. PMC (NIH).[1] Available at:

  • Cyclodextrin Strategies

    • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability.[5][6] UCM. Available at:

    • Cyclodextrin Complexation Improves the Solubility of Heterocycles. NIH. Available at: [1]

  • Solvent Systems (NMP)

    • Solubility Improvement of Drugs using N-Methyl Pyrrolidone. PMC (NIH).[1] Available at:

  • Scaffold Properties (PubChem)

    • This compound Data.[2][7][8][9][10][11][12] PubChem.[8][9] Available at: [1]

Sources

Technical Support Center: Overcoming Resistance to 7H-pyrrolo[2,3-d]pyrimidine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Application Support Center. Current Status: Operational Lead Scientist: Dr. A. V. Chen, Senior Application Scientist

Executive Summary

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is the structural backbone of several FDA-approved ATP-competitive kinase inhibitors, including Ruxolitinib (JAK1/2), Tofacitinib (JAK1/3), and Baricitinib (JAK1/2). While highly potent, researchers frequently encounter resistance phenotypes in long-term cultures or patient-derived models.

This guide moves beyond basic troubleshooting to address the three pillars of resistance: On-Target Mutations (Steric Hindrance) , Bypass Signaling (Pathway Rewiring) , and Physicochemical Artifacts (Solubility/Assay Conditions) .

Module 1: On-Target Resistance (The "Gatekeeper" Effect)

The Issue: Your cell line shows a >10-fold shift in IC50 after chronic exposure, but downstream signaling (e.g., p-STAT3/5) remains active despite high drug concentrations.

The Mechanism: 7H-pyrrolo[2,3-d]pyrimidines are Type I inhibitors that bind the active conformation of the kinase ATP pocket. Resistance often arises from point mutations that introduce steric bulk, preventing the inhibitor from docking without affecting ATP binding (which drives the kinase activity).

  • Key Mutations: In JAK2, residues like Y931C and G935R act as "gatekeepers," reducing Ruxolitinib affinity. In JAK3, M511I or Q988P can confer resistance.

Diagnostic Workflow: The "Binding Check"

Do not assume a mutation exists without biophysical validation. Use a Cellular Thermal Shift Assay (CETSA) to confirm target engagement loss.

Protocol: Simplified CETSA for Target Engagement

  • Prepare Samples: Aliquot 2x10^6 cells into 8 PCR tubes.

  • Treatment: Treat with 10x IC50 of your inhibitor for 1 hour. (Control: DMSO only).

  • Thermal Challenge: Heat tubes individually at a gradient (e.g., 40°C to 60°C) for 3 minutes.

  • Lysis: Cool to RT, lyse with NP-40 buffer, and centrifuge at 20,000 x g for 20 min (precipitates denatured proteins).

  • Detection: Run supernatant on Western Blot.

    • Result: If the drug binds, the kinase remains soluble at higher temperatures (thermal stabilization). If the band disappears at the same temp as the DMSO control, the drug is no longer binding the target (suggesting a mutation).

Visualization: Mechanism of Action & Resistance [1][2][3][4]

ResistanceMechanism ATP ATP Molecule Pocket Kinase ATP Pocket (Wild Type) ATP->Pocket Binds (Km) MutantPocket Kinase ATP Pocket (Gatekeeper Mutation Y931C) ATP->MutantPocket Binds Unaffected Inhibitor 7H-pyrrolo[2,3-d]pyrimidine (Inhibitor) Inhibitor->Pocket High Affinity Binding (Blocks ATP) Inhibitor->MutantPocket Steric Hindrance (Binding Blocked) Signal Downstream Signaling (STAT Phosphorylation) Pocket->Signal Inhibited MutantPocket->Signal Constitutive Activation

Caption: Comparative binding dynamics. The gatekeeper mutation (Red) physically blocks the inhibitor scaffold while allowing the smaller natural ligand (ATP) to continue driving signaling.

Module 2: Bypass Signaling (The "Escape Route")

The Issue: The target is successfully inhibited (e.g., p-JAK/p-STAT is completely undetectable), yet the cells continue to proliferate.

The Mechanism: The cell has rewired its survival network. In JAK-inhibitor resistant lines, this frequently involves:

  • Heterodimer Switching: Shifting from JAK2 homodimers to JAK2/JAK1 or JAK2/TYK2 heterodimers.

  • Parallel Activation: Upregulation of PI3K/AKT or RAS/MAPK pathways, often driven by receptor tyrosine kinases (RTKs) like EGFR or MET acting as bypass tracks.[1]

Troubleshooting Table: Identifying the Bypass Track
Observation (Western Blot)Potential Bypass MechanismRecommended Action
p-STAT down, p-ERK up MAPK pathway reactivationTest combination with MEK inhibitors (e.g., Trametinib).
p-STAT down, p-AKT up PI3K/mTOR activationTest combination with PI3K inhibitors (e.g., Alpelisib).
p-STAT down, p-S6 up mTORC1 independent activationCheck amino acid sensing/mTOR pathway.
p-STAT persists Upstream Receptor OverexpressionCheck for CRLF2 or IL7R overexpression (common in ALL).

Protocol: Synergy Screening (Bliss Independence Model) To validate a bypass mechanism, you must prove that blocking the escape route restores sensitivity.

  • Matrix Design: 6x6 dose matrix.

    • Axis X: 7H-pyrrolo[2,3-d]pyrimidine (0 to 10 µM).

    • Axis Y: Bypass Inhibitor (e.g., MEK inhibitor).

  • Readout: Cell viability (CTG/MTS) at 72 hours.

  • Calculation: Calculate the Synergy Score.

    • Interpretation: A score >10 indicates the second drug is blocking the specific resistance mechanism.

Module 3: Physicochemical Artifacts (The "Ghost" Resistance)

The Issue: Inconsistent IC50 data between replicates or "flat" dose-response curves at high concentrations.

The Mechanism: The 7H-pyrrolo[2,3-d]pyrimidine scaffold is planar and rigid, leading to poor aqueous solubility .

  • Precipitation: At >10 µM in cell culture media (which is aqueous), the compound may precipitate, meaning the cells are effectively treated with a saturated solution (e.g., 5 µM) regardless of how much drug you add.

  • ATP Competition: Biochemical assays often use low ATP (KM levels), while cells have mM concentrations. Type I inhibitors must compete with this high ATP, causing a "right-shift" in cellular IC50 compared to enzymatic IC50.

FAQ: Physicochemical Troubleshooting

Q: My compound precipitates in media when I dilute from DMSO. What should I do?

A: Do not add 100% DMSO stock directly to the media in the well.

  • Correct Method: Perform intermediate dilutions in culture media without serum (serum proteins can mask precipitation).

  • Visual Check: Hold the plate against a dark background under a light. Turbidity = Precipitation.

  • Limit: Keep final DMSO <0.5%. If solubility is the bottleneck, you have reached the "Limit of Biological Solubility." Do not test concentrations higher than this.

Q: Why is my cellular IC50 100x higher than the biochemical IC50?

A: This is likely the ATP Shift .

  • Calculation: Cellular IC50 ≈ Biochemical Ki * (1 + [Cellular ATP]/Km).

  • Since cellular ATP (~2-5 mM) is much higher than kinase Km (~10-100 µM), a massive shift is normal for ATP-competitive inhibitors. This is not "resistance"; it is thermodynamics.

Visualization: Troubleshooting Decision Tree

TroubleshootingFlow Start Start: High IC50 Observed CheckSolubility Step 1: Check Solubility (Visual/Nephelometry) Start->CheckSolubility Precipitation Precipitate Visible? CheckSolubility->Precipitation FixSolubility Action: Reduce Conc. or Use Co-solvent Precipitation->FixSolubility Yes CheckTarget Step 2: Check Target Status (Western Blot: p-STAT) Precipitation->CheckTarget No TargetInhibited Target Inhibited? (p-STAT is LOW) CheckTarget->TargetInhibited BypassTrack Diagnosis: Bypass Signaling (Check p-ERK/p-AKT) TargetInhibited->BypassTrack Yes (Cells still alive) MutationCheck Diagnosis: On-Target Mutation (Perform CETSA or Sequencing) TargetInhibited->MutationCheck No (Target active)

Caption: Step-by-step logic flow to isolate the root cause of observed resistance.

References
  • Meyer, S.C., et al. (2015). "Molecular Pathways: Molecular Basis for Sensitivity and Resistance to JAK Kinase Inhibitors." Clinical Cancer Research.

  • Losdyck, E., et al. (2017). "The JAK3 Q988P mutation reveals oncogenic potential and resistance to ruxolitinib."[5] Leukemia.[1][5][6]

  • Koppikar, P., et al. (2012). "Heterodimeric JAK-STAT activation as a mechanism of persistence to JAK2 inhibitor therapy." Nature.

  • Wu, J., et al. (2015). "Overcoming resistance to ATP-competitive inhibitors: The role of bypass signaling." Frontiers in Pharmacology.

  • Maddocks, K. (2019). "Mechanisms of Resistance to BTK Inhibitors." Cancer Journal.

Sources

Optimizing reaction conditions for 7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Optimization of Reaction Conditions & Troubleshooting

Introduction: The Scaffold & The Challenge

Welcome to the technical support hub for the 7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide scaffold. This moiety is the structural anchor for a class of potent Janus Kinase (JAK) inhibitors (e.g., Tofacitinib, Momelotinib).

Synthesizing the 5-carboxamide specifically presents a unique set of electronic challenges. The pyrrole ring is electron-rich, which stabilizes the C5-position but can make adjacent functional groups (like nitriles) resistant to hydrolysis without forcing conditions that degrade the rest of the molecule.

This guide moves beyond standard textbook procedures to address the "hidden" variables that cause experimental failure: N7-protection instability , nitrile hydration stalling , and solubility-driven yield loss .

Module 1: Critical Decision Matrix

Before troubleshooting, verify your synthetic route. The two most robust pathways to the 5-carboxamide are Route A (Hydrolysis of the 5-Carbonitrile) and Route B (Amidation of the 5-Ester).

RouteSelection Start Target: 7H-pyrrolo[2,3-d] pyrimidine-5-carboxamide Decision What is your C5 Precursor? Start->Decision Nitrile 5-Carbonitrile (-CN) Decision->Nitrile Route A (Standard) Ester 5-Ester (-COOEt) Decision->Ester Route B (Alternative) None Unsubstituted (C5-H) Decision->None Route C (De Novo) ActionA Hydrolysis (H2O2 / NaOH or H2SO4) Nitrile->ActionA ActionB Direct Amidation (NH3/MeOH or AlMe3/NH4Cl) Ester->ActionB ActionC Vilsmeier-Haack (POCl3/DMF) -> Oxidation None->ActionC RiskA Risk: Over-hydrolysis to Acid Exotherm Control Required ActionA->RiskA RiskB Risk: Incomplete Conversion Requires High Temp/Pressure ActionB->RiskB

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on available starting materials.

Module 2: Troubleshooting Route A (Nitrile Hydrolysis)

The conversion of 7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile to the primary amide is the industry-standard route (used in Tofacitinib synthesis), but it is prone to stalling or over-hydrolysis to the carboxylic acid.

Protocol: The "Ghaffar" Modified Peroxide Hydrolysis

Reference Standard: Based on Pfizer process chemistry for JAK inhibitors [1].

The Recipe:

  • Substrate: 1.0 eq Nitrile.

  • Solvent: DMSO (essential for solubility) or EtOH/Water (1:1).

  • Reagent: 30%

    
     (4.0 eq) + 1M NaOH (1.5 eq) or 
    
    
    
    (0.5 eq).
  • Temp:

    
     (Strict control).
    
Troubleshooting Q&A

Q: My reaction stalls at 50% conversion. Adding more peroxide doesn't help. Why? A: The reaction has likely lost its basicity or the peroxide has decomposed.

  • The Fix: The hydration of the nitrile is base-catalyzed.[1] As the reaction proceeds, the pH can drop. Re-charge with 0.5 eq of NaOH.

  • Critical Factor: If using DMSO, ensure it is not "wet" initially, but do add a controlled amount of water. The mechanism requires water attack on the peroxy-imidate intermediate. A completely anhydrous environment will stall the reaction.

Q: I am getting the carboxylic acid (over-hydrolysis) instead of the amide. A: You are likely heating the reaction or using a base that is too strong for the duration.

  • The Fix: Switch to the Urea-Hydrogen Peroxide (UHP) complex with

    
     in acetone/water. This provides a milder release of the oxidative species and prevents the thermodynamic drive toward the carboxylic acid.
    
  • Stop Condition: Quench immediately with aqueous sodium thiosulfate (

    
    ) once TLC shows consumption of starting material. Do not let it stir "overnight" for convenience.
    

Q: The product precipitates as a gummy solid that traps impurities. A: This is a common issue with the pyrrolo[2,3-d]pyrimidine scaffold due to strong


-stacking.
  • The Fix: Do not filter the gum. Add water until the gum dissolves (or heat slightly), then slowly cool to

    
     with vigorous stirring to force crystallization. Alternatively, sonicate the mixture during the quench to break up aggregates.
    
Module 3: Troubleshooting Route B (Ester Amidation)

If you start with ethyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate , standard ammonolysis often fails because the pyrrole ring donates electron density into the ester carbonyl, making it less electrophilic.

Protocol: The Weinreb Aminolysis Variant

The Recipe:

  • Substrate: 1.0 eq Ester.

  • Reagent: Trimethylaluminum (

    
    ) + 
    
    
    
    (Generates the reactive dimethylaluminum amide species).
  • Solvent: Toluene or DCE.

  • Temp: Reflux (

    
    ).
    
Troubleshooting Q&A

Q: I see no reaction with ammonia in methanol, even in a sealed tube at


. 
A:  Methanolic ammonia is often insufficient for this electron-rich ester.
  • The Fix: Use the

    
     method described above. The aluminum Lewis acid activates the carbonyl oxygen, overcoming the deactivation from the pyrrole nitrogen.
    
  • Safety Note:

    
     is pyrophoric. A safer alternative is Magnesium Nitride (
    
    
    
    in Methanol)
    , which generates high concentrations of methanolic ammonia and magnesium methoxide in situ [2].

Q: My N7-protecting group (SEM or Tosyl) falls off during amidation. A: Ammonia at high temperatures is nucleophilic enough to cleave sulfonyl protecting groups (Tosyl) or attack the SEM group.

  • The Fix: If you must use high temperatures, switch to a Benzyl (Bn) or Para-methoxybenzyl (PMB) protecting group at N7. These are stable to basic amidation conditions and can be removed later via hydrogenation or acid/oxidative cleavage.

Module 4: Solubility & Purification Guide

The 5-carboxamide derivatives are notoriously insoluble in DCM, EtOAc, and Ether. This makes column chromatography difficult.

Solubility Profile Table
SolventSolubility (25°C)Usage Recommendation
DCM < 1 mg/mLPoor. Avoid for loading columns.
DMSO > 50 mg/mLExcellent. Use for reaction solvent.[1]
MeOH ~ 5-10 mg/mLModerate. Good for triturating crude solids.
THF/Water (1:1) ~ 20 mg/mLGood. Recommended for recrystallization.
DMF > 50 mg/mLExcellent. Use for loading columns (dry load).
Isolation Protocol (The "Crash-Out" Method)

Avoid aqueous extraction (separatory funnel) if possible, as the product often hangs in the interface (emulsion).

  • Dilution: Dilute the reaction mixture (usually DMSO or DMF) with 5 volumes of water.

  • pH Adjustment: Adjust pH to ~7.0. The carboxamide is amphoteric; extreme pH increases water solubility.

  • Aging: Stir the suspension for 1 hour.

  • Filtration: Filter the solid.

  • Wash: Wash the cake with Water (removes salts) followed by Cold Diethyl Ether (removes organic impurities but not the product).

Module 5: De Novo Synthesis (Vilsmeier-Haack)

If constructing the ring from a pyrimidine, you will likely encounter the Vilsmeier-Haack formylation.

Vilsmeier cluster_warning Troubleshooting Point Start 4-Chloro-2,6-diamino pyrimidine Intermediate Chloro-iminium Salt (Moisture Sensitive!) Start->Intermediate + Reagent, < 10°C Reagent POCl3 / DMF (Vilsmeier Reagent) Hydrolysis Hydrolysis (NaOAc) Intermediate->Hydrolysis Critical Step Warning Dark Tar Formation? Keep T < 60°C during addition. Ensure DMF is Anhydrous. Intermediate->Warning Product Pyrrolo[2,3-d]pyrimidine- 5-carbaldehyde Hydrolysis->Product Oxidation Oxidation (NaClO2) Product->Oxidation Amidation Amidation Oxidation->Amidation

Figure 2: Workflow for the Vilsmeier-Haack route, highlighting the temperature-sensitive iminium intermediate.

Key Technical Insight: When using the Vilsmeier route, the intermediate is an aldehyde . Converting this to the amide requires oxidation to the acid (Sodium Chlorite/Pinnick oxidation) followed by amidation. Do not attempt to convert the aldehyde directly to the amide via reductive amination; it will reduce the pyrrole ring or fail due to sterics.

References
  • Pfizer Process Chemistry (Tofacitinib): Mrugsha, S. et al. "Process Development of JAK Inhibitor Tofacitinib Citrate." Organic Process Research & Development. (2014). (Search: Tofacitinib process development)

  • Amidation Methodologies: Veitch, G. et al. "Magnesium Nitride as a Convenient Source of Ammonia: Preparation of Primary Amides." Journal of Organic Chemistry.

  • General Scaffold Synthesis: Gangjee, A. et al. "Design, synthesis, and biological activities of classical N-[4-[2-(2-amino-4-ethylpyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic acid."[2] Journal of Medicinal Chemistry. (2003).

  • Vilsmeier-Haack Troubleshooting: BenchChem Technical Support. "Troubleshooting guide for the Vilsmeier-Haack formylation."

Disclaimer: All protocols involve hazardous chemicals (POCl3, H2O2, AlMe3). Ensure all work is performed in a fume hood with appropriate PPE. Consult your local EHS guidelines before replication.

Sources

Technical Support Center: Purification of 7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PYR-5-AMIDE-PUR Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences[1]

Executive Summary

Welcome to the technical support hub for 7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide derivatives. This scaffold, a structural cousin to JAK inhibitors like Tofacitinib, presents a unique "perfect storm" of purification challenges.[1][2] The fusion of the electron-rich pyrrole, the electron-deficient pyrimidine, and the hydrogen-bond-donating carboxamide group creates molecules that are often:

  • Amphoteric: Possessing both acidic (N-7 pyrrole, pKa ~13) and basic (N-1/N-3 pyrimidine) sites.[2]

  • Highly Polar & Aggregative: The 5-carboxamide group drives strong intermolecular hydrogen bonding, leading to poor solubility in standard organic solvents ("brick dust" behavior).[2]

  • Regio-sensitive: Prone to N-isomerization during synthesis.

This guide provides self-validating protocols to overcome these specific hurdles.

Module 1: Chromatography Troubleshooting

Issue: "My compound streaks/tails on silica and won't elute with DCM/MeOH."

Diagnosis: The primary amide at position 5 and the free N-7 proton interact strongly with the silanols on the silica gel surface. Standard dichloromethane (DCM) / methanol (MeOH) gradients are often insufficient to break these interactions, resulting in band broadening (tailing) and co-elution with impurities.[2]

Corrective Protocol: The "Buffered" Mobile Phase Do not simply increase methanol concentration; this often dissolves silica before eluting your compound. You must suppress the ionization of the silanols and the basic nitrogens.

  • Base Modification (Standard):

    • Solvent A: DCM

    • Solvent B: MeOH containing 1% (v/v) Triethylamine (TEA) or 1% conc.[2] NH₄OH .

    • Mechanism:[3][4][5] The amine modifier competes for the acidic silanol sites, "blocking" them from your compound.[2]

  • The "Gold Standard" for Carboxamides (DCM/MeOH/NH₃):

    • If TEA fails, switch to a ternary system.[2]

    • Recipe: DCM : MeOH : NH₄OH (90:9:1) is the isocratic sweet spot. Run a gradient from 100% DCM to this 90:9:1 mix.

  • Reverse Phase (C18) - The Better Alternative:

    • Due to the high polarity of the 5-carboxamide, Normal Phase (NP) is often fighting physics.[2]

    • System: C18 Flash or Prep-HPLC.

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).[2]

    • Note: The acidic pH keeps the amide neutral and improves peak shape.

Decision Matrix: Purification Strategy

PurificationStrategy Start Crude 5-Carboxamide Derivative SolubilityCheck Solubility Check (DCM/MeOH 9:1) Start->SolubilityCheck Soluble Soluble SolubilityCheck->Soluble Clear Solution Insoluble Insoluble (Brick Dust) SolubilityCheck->Insoluble Precipitate NP_Flash Normal Phase Flash (DCM/MeOH + 1% NH4OH) Soluble->NP_Flash Load_Method Loading Method? Insoluble->Load_Method RP_Prep Reverse Phase (C18) (H2O/ACN + 0.1% FA) Dry_Load Dry Load on Celite/Silica Load_Method->Dry_Load Preferred Liquid_Load Liquid Load (DMSO/DMF) Load_Method->Liquid_Load If C18 available Dry_Load->NP_Flash Liquid_Load->RP_Prep

Caption: Decision matrix for selecting chromatography mode and loading technique based on crude solubility.

Module 2: Regioisomer Separation (N-7 vs. N-1)

Issue: "I see two close spots by TLC/LCMS after alkylation."

Diagnosis: When alkylating the pyrrolo[2,3-d]pyrimidine core (e.g., introducing a benzyl or alkyl group), the N-7 position is the thermodynamic product, but the N-1 (pyrimidine nitrogen) is a kinetic trap.[1][2] The 5-carboxamide group can electronically influence this ratio. Separation is critical as biological activity usually differs drastically.

Data Comparison: Isomer Elution Order

PropertyN-7 Isomer (Desired)N-1 Isomer (Impurity)
Polarity Generally Less PolarGenerally More Polar
TLC (DCM/MeOH) Higher Rf (Top Spot)Lower Rf (Bottom Spot)
HPLC (C18) Elutes LaterElutes Earlier
UV Spectra Distinct λmax (often bathochromic shift)Distinct λmax

Corrective Protocol:

  • Flash Chromatography: Use a shallow gradient (e.g., 0-5% MeOH in DCM over 20 CVs).[1][2] The N-7 isomer usually elutes first.

  • Recrystallization: If chromatography fails to resolve them completely (overlapping peaks), pool the mixed fractions.

    • Solvent: Ethanol or IPA.

    • The N-7 isomer typically crystallizes more readily due to better packing symmetry compared to the "kinked" N-1 isomer.

Module 3: Solubility & Crystallization

Issue: "My product oils out or forms a gel during recrystallization."

Diagnosis: The 5-carboxamide group creates a high melting point and strong self-association. Rapid cooling traps solvent molecules, forming oils or amorphous solids.[1][2]

Corrective Protocol: Anti-Solvent Diffusion Avoid standard "boil and cool" methods if oiling occurs. Use Vapor Diffusion or Slow Addition .

Step-by-Step:

  • Dissolve: Dissolve the crude solid in the minimum amount of DMSO or DMF (where it is soluble).

  • Precipitate:

    • Method A (Fast): Add this solution dropwise into a stirring volume of Water or Ether (10x volume). Filter the precipitate.

    • Method B (Crystal Growth): Place the DMSO solution in a small vial. Place that vial inside a larger jar containing Ethanol or Ethyl Acetate . Cap the large jar. The volatile anti-solvent will diffuse into the DMSO, slowly forcing the amide to crystallize.

Recommended Solvent Systems:

  • Methanol / Water (3:1): Good for final polishing.[2]

  • DMSO / Water: For bulk precipitation (removes inorganic salts).[2]

  • Ethanol / Heptane: Classic pair, but requires the compound to have some solubility in hot ethanol.[2]

Frequently Asked Questions (FAQ)

Q: I used a Palladium catalyst (Suzuki/Buchwald) to install the amide/aryl group. How do I remove the metal? A: Carboxamides can chelate Pd, carrying it through purification.[1][2]

  • Solution: Add a metal scavenger (e.g., SiliaMetS® Thiol or QuadraPure™ TU ) to your crude solution before filtration/chromatography.[1][2] Stir for 4 hours at 40°C. Alternatively, wash the organic layer with aqueous N-acetylcysteine solution.[1]

Q: Can I make a salt to improve solubility? A: Yes. The pyrimidine ring (N-1/N-3) is basic.

  • Protocol: Dissolve the free base in MeOH. Add 1.05 equivalents of Methanesulfonic acid (MsOH) or HCl (in dioxane).[2] The mesylate salt is often more crystalline and water-soluble than the HCl salt for this scaffold.

Q: The 5-carboxamide hydrolyzed to the carboxylic acid during workup. Why? A: This is rare but happens under strong basic conditions (e.g., 6N NaOH) or strong acid with heat.[2]

  • Prevention: Keep workup pH between 4 and 9. If using acid to quench a reaction, use mild acids like saturated NH₄Cl or dilute acetic acid, not concentrated HCl.[1][2]

References

  • Synthesis of Tofacitinib Intermediates

    • Title: An Efficient and Alternative Method for Synthesis of Tofacitinib.[3][6]

    • Source: Der Pharma Chemica, 2016.[2]

    • Context: Describes the handling of the pyrrolopyrimidine core and separ
  • Solvent Effects on Crystallization

    • Title: Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity.

    • Source: Crystal Growth & Design (via White Rose).[2]

    • Context: Discusses how polar aprotic vs.
  • General Pyrrolo[2,3-d]pyrimidine Chemistry

    • Title: Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides.[2][7]

    • Source: Medicinal Research Reviews (PubMed).[2]

    • Context: Comprehensive review of the scaffold's properties, including N-7/N-1 isomerism and solubility.
  • Purification of Amide Derivatives

    • Title: Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential.[1][2][4][5][6][8][9][10][11]

    • Source: Current Organic Synthesis.[2]

    • Context: Reviews synthetic routes and isolation techniques for substituted pyrrolopyrimidines.

Sources

Technical Support Center: Enhancing the Oral Bioavailability of 7H-pyrrolo[2,3-d]pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7H-pyrrolo[2,3-d]pyrimidine compounds. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to address the common challenges associated with enhancing the oral bioavailability of this important class of molecules. Our goal is to equip you with the knowledge to make informed experimental choices and overcome hurdles in your drug development pipeline.

Introduction: The Challenge of Oral Delivery for 7H-pyrrolo[2,3-d]pyrimidine Compounds

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors. Despite their therapeutic promise, many compounds in this class suffer from poor oral bioavailability, which can hinder their clinical development. This limitation often stems from a combination of factors, including low aqueous solubility and/or poor intestinal permeability. Furthermore, these compounds can be susceptible to first-pass metabolism and efflux by transporters such as P-glycoprotein (P-gp).

This guide will provide a structured approach to identifying and overcoming these barriers.

Frequently Asked Questions (FAQs)

Q1: My 7H-pyrrolo[2,3-d]pyrimidine compound shows excellent in vitro potency but very low exposure in animal models after oral dosing. What are the likely causes?

A1: This is a common and critical issue. The discrepancy between in vitro potency and in vivo oral exposure for 7H-pyrrolo[2,3-d]pyrimidine compounds is typically rooted in poor absorption from the gastrointestinal (GI) tract. The primary culprits to investigate are:

  • Low Aqueous Solubility: Many kinase inhibitors, including those with the 7H-pyrrolo[2,3-d]pyrimidine core, are highly crystalline and lipophilic molecules with low solubility in aqueous media. This means the compound does not dissolve efficiently in the GI fluids, a prerequisite for absorption.

  • Poor Membrane Permeability: Even if the compound dissolves, it must be able to cross the intestinal epithelium to enter the bloodstream. Some 7H-pyrrolo[2,3-d]pyrimidine derivatives may have physicochemical properties (e.g., high molecular weight, excessive hydrogen bond donors/acceptors) that limit their passive diffusion across the gut wall.

  • P-glycoprotein (P-gp) Efflux: P-gp is an efflux transporter protein present in the intestinal epithelium that can actively pump absorbed drug molecules back into the GI lumen, thereby reducing net absorption.

  • First-Pass Metabolism: After absorption, the compound travels via the portal vein to the liver before reaching systemic circulation. Significant metabolism in the gut wall and/or liver (the "first-pass effect") can substantially reduce the amount of active drug that reaches the bloodstream. Cytochrome P450 enzymes, particularly CYP3A4, are often implicated in the metabolism of kinase inhibitors.

A systematic evaluation of these factors is the first step in troubleshooting low oral bioavailability.

Q2: How can I determine if my compound's low bioavailability is due to poor solubility or poor permeability?

A2: Differentiating between solubility and permeability limitations is crucial for selecting the most effective enhancement strategy. The Biopharmaceutics Classification System (BCS) provides a framework for this. You can classify your compound by determining its aqueous solubility and intestinal permeability.

  • Solubility Assessment: Determine the equilibrium solubility of your compound in buffers at various physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate the conditions in the stomach and intestines.

  • Permeability Assessment: The Caco-2 cell permeability assay is the industry-standard in vitro model for predicting human intestinal permeability. This assay measures the transport of a compound across a monolayer of human colon adenocarcinoma cells.

Based on the results, you can classify your compound:

  • BCS Class II (Low Solubility, High Permeability): Bioavailability is limited by the dissolution rate. Formulation strategies aimed at increasing solubility are likely to be most effective.

  • BCS Class III (High Solubility, Low Permeability): Bioavailability is limited by the ability of the drug to cross the intestinal membrane. Strategies to enhance permeability, such as prodrugs that target influx transporters, may be necessary.

  • BCS Class IV (Low Solubility, Low Permeability): Both solubility and permeability are significant barriers. A combination of strategies will likely be required.

Q3: What are the most common formulation strategies to improve the oral bioavailability of poorly soluble 7H-pyrrolo[2,3-d]pyrimidine compounds?

A3: For BCS Class II and IV compounds, where low solubility is a key issue, several formulation approaches can be employed:

  • Amorphous Solid Dispersions (ASDs): This is a highly effective technique where the crystalline drug is converted to a higher-energy amorphous form, which has significantly greater aqueous solubility. The amorphous drug is stabilized within a polymer matrix to prevent recrystallization.

  • Lipid-Based Formulations: Incorporating the compound into lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Microemulsifying Drug Delivery Systems (SMEDDS) can improve oral absorption. These formulations form fine oil-in-water emulsions in the GI tract, which can enhance drug solubilization and absorption.

  • Particle Size Reduction (Micronization/Nanonization): Reducing the particle size of the drug increases its surface area-to-volume ratio, which can lead to a faster dissolution rate according to the Noyes-Whitney equation. Nanosuspensions are a particularly promising approach.

  • Salt Formation: For compounds with ionizable groups, forming a salt can significantly increase solubility and dissolution rate. However, the potential for conversion back to the less soluble free form in the GI tract must be considered.

The choice of strategy will depend on the specific physicochemical properties of your compound, the required dose, and manufacturing considerations.

Q4: When should I consider a prodrug approach for my 7H-pyrrolo[2,3-d]pyrimidine compound?

A4: A prodrug strategy is a powerful chemical modification approach that can address several bioavailability challenges:

  • Improving Solubility: Attaching a polar promoiety, such as a phosphate group, can dramatically increase the aqueous solubility of a poorly soluble parent drug. This is particularly useful for enabling parenteral formulations but can also enhance dissolution in the GI tract for oral delivery.

  • Overcoming Poor Permeability: For BCS Class III and IV compounds with low permeability, a prodrug can be designed to be a substrate for an active uptake transporter in the gut, such as PEPT1 or MCT1.

  • Masking P-gp Recognition: If your compound is a P-gp substrate, modifying its structure through a prodrug approach can sometimes prevent its recognition by the efflux pump.

  • Mitigating First-Pass Metabolism: By temporarily masking a metabolic soft spot on the molecule, a prodrug can protect the compound from extensive first-pass metabolism.

The key to a successful prodrug is ensuring that it is efficiently converted back to the active parent drug in the body.

Troubleshooting Guides

Guide 1: Low and Variable Exposure in Preclinical Species
Symptom Potential Cause Recommended Action
High variability in plasma concentrations between animals. Poor aqueous solubility leading to erratic dissolution.1. Perform in vitro dissolution studies with the current formulation to assess its performance. 2. Develop an enabling formulation such as an amorphous solid dispersion or a lipid-based formulation.
Dose-dependent decrease in bioavailability (less than proportional increase in exposure with increasing dose). Dissolution rate-limited absorption; saturation of solubility in the GI tract.1. Investigate solubility-enhancing formulations. 2. Consider a phosphate prodrug to overcome dissolution limitations.
Low recovery in Caco-2 permeability assay. Poor aqueous solubility, non-specific binding to the assay plate, or metabolism by Caco-2 cells.1. Include a surfactant or BSA in the assay buffer to improve solubility and reduce non-specific binding. 2. Analyze cell lysates to determine if the compound is accumulating within the cells. 3. Analyze the dosing solution at the end of the experiment to check for degradation.
High efflux ratio (>2) in bidirectional Caco-2 assay. The compound is a substrate for an efflux transporter, likely P-gp.1. Confirm P-gp interaction by running the Caco-2 assay in the presence of a known P-gp inhibitor (e.g., verapamil). 2. Consider medicinal chemistry efforts to modify the structure to reduce P-gp efflux. 3. Explore formulation strategies that include P-gp inhibitors (e.g., certain surfactants used in lipid-based formulations).
Guide 2: Challenges in In Vitro Assay Development
Symptom Potential Cause Recommended Action
Inability to achieve sink conditions in dissolution testing. Very low aqueous solubility of the compound.1. Increase the volume of the dissolution medium. 2. Add a surfactant (e.g., sodium lauryl sulfate) to the medium to increase solubility. The concentration should be justified and kept as low as possible. 3. Use biorelevant dissolution media (e.g., FaSSIF, FeSSIF) that mimic the composition of intestinal fluids.
Precipitation of the compound in the acceptor compartment of the Caco-2 assay. The compound's solubility in the receiver buffer is exceeded as it permeates the cell monolayer.1. Add a non-toxic solubilizing agent, such as bovine serum albumin (BSA), to the basolateral (receiver) compartment. 2. Reduce the initial concentration of the compound in the donor compartment, if analytically feasible.
Poor in vitro-in vivo correlation (IVIVC). The in vitro dissolution test does not adequately mimic the in vivo conditions.1. Develop dissolution methods using biorelevant media that better reflect the GI environment. 2. Consider the impact of GI transit times and pH changes on drug dissolution and absorption. 3. Ensure that the in vitro model accounts for potential in vivo precipitation.

Experimental Protocols

Protocol 1: Biorelevant Dissolution Testing for a Poorly Soluble 7H-pyrrolo[2,3-d]pyrimidine Compound

Objective: To assess the dissolution profile of a 7H-pyrrolo[2,3-d]pyrimidine compound in media that simulate the fasted and fed states of the small intestine.

Materials:

  • USP Apparatus II (Paddle Apparatus)

  • Dissolution vessels

  • Paddles

  • Water bath maintained at 37 ± 0.5 °C

  • Syringes and filters (e.g., 0.45 µm PVDF)

  • HPLC system for analysis

  • Fasted State Simulated Intestinal Fluid (FaSSIF) powder

  • Fed State Simulated Intestinal Fluid (FeSSIF) powder

  • Purified water

  • Sodium hydroxide and hydrochloric acid for pH adjustment

Methodology:

  • Media Preparation: Prepare FaSSIF and FeSSIF media according to the supplier's instructions. Ensure the final pH is 6.5 for FaSSIF and 5.0 for FeSSIF.

  • Apparatus Setup: Set up the dissolution apparatus with 500 mL of the selected biorelevant medium in each vessel. Equilibrate the medium to 37 ± 0.5 °C. Set the paddle speed to 50 rpm.

  • Sample Introduction: Introduce the solid dosage form (e.g., capsule or tablet) or a known amount of the pure compound into each vessel.

  • Sampling: At predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes), withdraw a sample (e.g., 5 mL) from each vessel. Immediately filter the sample to prevent further dissolution of undissolved particles.

  • Analysis: Analyze the concentration of the dissolved drug in each sample using a validated HPLC method.

  • Data Analysis: Plot the percentage of drug dissolved versus time to generate the dissolution profile.

Causality Explanation: Using biorelevant media like FaSSIF and FeSSIF provides a more realistic assessment of how a poorly soluble compound will dissolve in the human intestine compared to simple buffer systems. This is because these media contain bile salts and lecithin, which mimic the solubilizing effects of bile in the gut. This can help predict potential food effects on drug absorption.

Protocol 2: Caco-2 Bidirectional Permeability Assay

Objective: To determine the apparent permeability (Papp) of a 7H-pyrrolo[2,3-d]pyrimidine compound in the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions and to calculate the efflux ratio.

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 12-well format)

  • Cell culture medium and supplements

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Test compound and analytical standards

  • Lucifer yellow (paracellular integrity marker)

  • LC-MS/MS system for analysis

Methodology:

  • Cell Culture: Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the cell monolayers. Only use monolayers with TEER values within the established range for your laboratory.

  • Assay Initiation:

    • Wash the cell monolayers with pre-warmed transport buffer.

    • For A-B permeability: Add the dosing solution containing the test compound and Lucifer yellow to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.

    • For B-A permeability: Add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.

  • Incubation: Incubate the plates at 37 °C with gentle shaking for a defined period (e.g., 2 hours).

  • Sampling: At the end of the incubation, take samples from the donor and receiver compartments.

  • Analysis: Analyze the concentration of the test compound in all samples by LC-MS/MS. Analyze the concentration of Lucifer yellow using a fluorescence plate reader to confirm monolayer integrity during the experiment.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor compartment.

    • Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B).

Causality Explanation: The bidirectional nature of this assay is critical. A significantly higher Papp value in the B-A direction compared to the A-B direction (efflux ratio > 2) is a strong indicator that the compound is actively transported out of the cells, likely by an efflux pump such as P-gp. This provides a mechanistic understanding of poor permeability that cannot be obtained from unidirectional permeability assays or artificial membrane models.

Visualizations

Logical Workflow for Troubleshooting Low Oral Bioavailability

bioavailability_troubleshooting cluster_bcs BCS-Guided Strategy start Low Oral Bioavailability Observed in 7H-pyrrolo[2,3-d]pyrimidine Compound bcs Determine BCS Classification (Solubility & Permeability) start->bcs bcs_ii BCS Class II (Low Solubility, High Permeability) bcs->bcs_ii Solubility-Limited bcs_iv BCS Class IV (Low Solubility, Low Permeability) bcs->bcs_iv Solubility & Permeability-Limited bcs_iii BCS Class III (High Solubility, Low Permeability) bcs->bcs_iii Permeability-Limited sol_strat Solubility Enhancement Strategies (ASD, Lipid Formulations, Nanonization) bcs_ii->sol_strat combo_strat Combination Strategies bcs_iv->combo_strat perm_strat Permeability Enhancement Strategies (Prodrugs, Permeation Enhancers) bcs_iii->perm_strat efflux Assess P-gp Efflux (Bidirectional Caco-2 Assay) sol_strat->efflux perm_strat->efflux combo_strat->efflux metabolism Assess First-Pass Metabolism (Liver Microsomes, Hepatocytes) efflux->metabolism Efflux Ratio < 2 efflux_pos P-gp Substrate Identified efflux->efflux_pos Efflux Ratio > 2 metabolism_high High First-Pass Metabolism metabolism->metabolism_high High Clearance efflux_mit Mitigation Strategies: - Prodrug Approach - P-gp Inhibitors in Formulation - Medicinal Chemistry Redesign efflux_pos->efflux_mit metabolism_mit Mitigation Strategies: - Prodrug to Mask Metabolic Site - Medicinal Chemistry Redesign metabolism_high->metabolism_mit efflux_mit->metabolism metabolism_mit->bcs Re-evaluate enhancement_strategies center Enhancing Oral Bioavailability of 7H-pyrrolo[2,3-d]pyrimidines formulation Formulation Strategies center->formulation chem_mod Chemical Modification center->chem_mod asd Amorphous Solid Dispersions formulation->asd lipid Lipid-Based Formulations (SEDDS) formulation->lipid nano Nanosuspensions formulation->nano prodrug Prodrugs chem_mod->prodrug salt Salt Formation chem_mod->salt

Caption: Overview of key formulation and chemical modification strategies to improve the oral bioavailability of 7H-pyrrolo[2,3-d]pyrimidine compounds.

References

  • BMS-135, a preclinical casein kinase 2 (CK2) inhibitor, demonstrated subnanomolar potency, robust cellular antiproliferative activity, and pronounced antitumor efficacy in xenograft models. However, its poor solubility posed significant challenges for oral delivery, leading to low oral bioavailability when administered as a solid suspension.

Technical Support Center: Optimizing Selectivity of 7H-pyrrolo[2,3-d]pyrimidine Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Reducing Off-Target Effects & Troubleshooting Promiscuity

Introduction: The "Privileged Scaffold" Paradox

Welcome to the technical support hub for 7H-pyrrolo[2,3-d]pyrimidine-based kinase inhibitors.

You are likely here because this scaffold—structurally an isostere of adenine (the purine core of ATP)—is the backbone of your lead compound. While this biomimicry makes it a "privileged scaffold" capable of potent kinase inhibition (e.g., Tofacitinib, Ruxolitinib), it is also the primary source of your problem: promiscuity .

Because the scaffold mimics the hinge-binding region of ATP so effectively, it inherently lacks discrimination between the ~518 human kinases. Selectivity is not intrinsic; it must be engineered. This guide provides the structural logic and experimental validation workflows to troubleshoot and mitigate these off-target effects.

Module 1: Structural Optimization (SAR Troubleshooting)

Issue: "My compound inhibits the target kinase (IC50 < 10 nM) but also hits 20+ other kinases in the panel."

Root Cause: Your inhibitor is likely relying too heavily on the conserved Hinge Region interactions (N-1 and N-7 positions) without exploiting the variable regions of the ATP binding pocket.

The Solution: Vector-Based Selectivity

To reduce off-target binding, you must modify the scaffold to clash with non-target kinases while preserving affinity for your target.

PositionStructural RoleOptimization Strategy for Selectivity
N-1 & C-2 Hinge Binder Do Not Modify. These mimic N1/C2 of adenine. Essential for potency.
C-4 Ribose Pocket Affinity Tuning. Substituents here (often amines) mimic the adenine exocyclic amine. Bulky groups here can exploit unique pocket shapes.
C-5 & C-6 The Gatekeeper Critical Selectivity Node. This vector points toward the "Gatekeeper" residue. If your target has a small gatekeeper (Thr/Ala) and off-targets have large ones (Met/Phe), add bulky hydrophobic groups here to induce steric clash in off-targets.
N-7 Solvent Front Solubility & ADME. Substituents here extend into the solvent. Use this for solubilizing groups (e.g., piperazines) rather than selectivity.
Visualizing the SAR Logic

SAR_Logic Scaffold 7H-pyrrolo[2,3-d]pyrimidine (Adenine Isostere) Hinge Hinge Region (N-1, C-2) Conserved Binding Scaffold->Hinge Essential H-Bonds Gatekeeper Gatekeeper Vector (C-5, C-6) Selectivity Hotspot Scaffold->Gatekeeper Steric Filters Solvent Solvent Front (N-7) ADME & Solubility Scaffold->Solvent Physicochemical Props Target (Small GK) Target (Small GK) Gatekeeper->Target (Small GK) Fits Off-Target (Large GK) Off-Target (Large GK) Gatekeeper->Off-Target (Large GK) Clashes

Figure 1: Structural Activity Relationship (SAR) decision tree for optimizing selectivity. The C-5/C-6 vector is the primary lever for reducing promiscuity via gatekeeper exploitation.

Module 2: Assay Interference & Validation

Issue: "There is a massive discrepancy between my biochemical IC50 (1 nM) and cellular IC50 (500 nM)."

Root Cause: ATP Competition. 7H-pyrrolo[2,3-d]pyrimidines are ATP-competitive.

  • Biochemical Assays: Often run at

    
     for ATP (typically 10–50 µM).
    
  • Cellular Environment: Intracellular ATP is 1–5 mM. In cells, your inhibitor must compete against a 100x higher concentration of ATP. If your off-target kinases have lower affinity for ATP than your target, your inhibitor might appear more selective in cells than in biochemical assays, or vice versa.

Protocol: Determination of ATP-Competitiveness (Cheng-Prusoff Correction)

Do not rely on IC50 alone. You must calculate the Inhibition Constant (


), which is independent of ATP concentration.
  • Setup: Perform the kinase assay at three distinct ATP concentrations:

  • Dose-Response: Run your inhibitor dose-response at each ATP level.

  • Observation: If the IC50 increases linearly with ATP concentration, the inhibitor is ATP-competitive.

  • Calculation: Use the Cheng-Prusoff equation to normalize:

    
    
    

Technical Note: If your compound is a covalent inhibitor (e.g., targeting a cysteine in the binding pocket), the IC50 will be time-dependent. In this case,


 is less relevant than 

.

Module 3: Advanced Off-Target Deconvolution

Issue: "I see a cellular phenotype (e.g., toxicity or pathway shutdown) but I am unsure if it is driven by my target or an off-target."

Root Cause: The "Blast Radius." Even selective inhibitors often hit 5–10 kinases. You need to confirm Target Engagement and Phenotypic Causality .

Workflow: The "Rescue" & "Shift" Validation

Use this logic flow to validate if your effect is on-target.

Validation_Flow Start Observed Phenotype (e.g., Cell Death) Rescue Genetic Rescue Experiment (Express Drug-Resistant Mutant) Start->Rescue Phenotype Reverses Phenotype Reverses Rescue->Phenotype Reverses On-Target Effect Phenotype Persists Phenotype Persists Rescue->Phenotype Persists Off-Target Toxicity CETSA CETSA / Thermal Shift (Confirm Physical Binding) Kinome Kinome Profiling (Identify Off-Targets) Kinome->CETSA Validate Top Off-Targets Phenotype Persists->Kinome

Figure 2: Deconvolution workflow. The Genetic Rescue experiment is the gold standard for distinguishing on-target efficacy from off-target toxicity.

Protocol: Cellular Thermal Shift Assay (CETSA)

To prove your inhibitor actually binds the off-target in the complex cellular environment:

  • Treatment: Treat cells with the inhibitor (at 5x EC50) and DMSO (control) for 1 hour.

  • Heating: Aliquot cells and heat to a gradient of temperatures (e.g., 40°C to 65°C).

  • Lysis: Lyse cells (freeze-thaw).

  • Separation: Centrifuge at 20,000 x g. Aggregated (unbound/unstable) proteins pellet; stabilized (drug-bound) proteins remain in supernatant.

  • Detection: Western Blot for the specific kinase.

  • Result: If the inhibitor binds, the "melting curve" will shift to the right (higher stability) compared to DMSO.

Frequently Asked Questions (FAQs)

Q1: Can I use covalent targeting to fix selectivity issues with this scaffold? A: Yes. This is a proven strategy (e.g., Tofacitinib analogues). If your target kinase has a cysteine in the binding pocket (e.g., Cys797 in EGFR or Cys909 in JAK3) that is not conserved in your major off-targets, you can attach an acrylamide "warhead" to the pyrrolo[2,3-d]pyrimidine core. This transforms a weak, promiscuous binder into a highly selective, irreversible inhibitor.

Q2: My inhibitor shows high potency in enzymatic assays but zero activity in cells. Is it permeability? A: Check the Efflux Ratio . Pyrrolo[2,3-d]pyrimidines are frequent substrates for P-glycoprotein (P-gp) and BCRP efflux pumps.

  • Troubleshooting: Run a Caco-2 permeability assay. If the Efflux Ratio (B-to-A / A-to-B) is > 2.0, your compound is being pumped out of the cell. Consider capping polar N-H groups or reducing Total Polar Surface Area (TPSA).

Q3: Why do I see "paradoxical activation" of the pathway at low doses? A: This is a known phenomenon with ATP-competitive inhibitors (especially RAF/MAPK pathway). Binding to one monomer of a kinase dimer can allosterically activate the other monomer if the inhibitor concentration is subsaturating. Ensure you are dosing well above the


 to saturate the dimer complex.

References

  • Traxler, P., & Furet, P. (1999). Strategies toward the design of novel and selective protein tyrosine kinase inhibitors. Pharmacology & Therapeutics, 82(2-3), 195-206. Link

  • Flanagan, M. E., et al. (2010). Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases and transplant rejection. Journal of Medicinal Chemistry, 53(24), 8468-8484. Link

  • Knight, Z. A., & Shokat, K. M. (2005). Features of selective kinase inhibitors. Chemistry & Biology, 12(6), 621-637. Link

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. Link

  • Zhang, J., et al. (2009). Targeting cancer with small molecule kinase inhibitors.[1] Nature Reviews Cancer, 9(1), 28-39. Link

Sources

Technical Support Center: Prodrug Strategies for 7H-pyrrolo[2,3-d]pyrimidine-5-carboxamides

[1]

Ticket System Status: [ONLINE] Current Agent: Senior Application Scientist, Drug Delivery Systems Subject: Troubleshooting Solubility, Permeability, and Bioactivation in Pyrrolopyrimidine Scaffolds[1][2]

System Overview & Architecture

Welcome to the technical support hub for the 7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide scaffold. This heterocyclic system (7-deazapurine) is a privileged structure in medicinal chemistry, serving as the core for JAK inhibitors (e.g., Tofacitinib), STAT6 inhibitors, and antiviral nucleosides.[1][2]

However, the 5-carboxamide substitution introduces specific physicochemical "bugs" that often require prodrug "patches":

  • High Melting Point / Low Solubility: The planar aromatic system facilitates strong

    
     stacking, while the carboxamide acts as a rigid hydrogen bond donor/acceptor lattice, leading to crystal packing energy that resists dissolution.
    
  • Permeability Limits: The primary amide (

    
    ) is highly polar (high PSA), potentially limiting passive diffusion across the intestinal epithelium or blood-brain barrier.[1]
    

This guide addresses these issues through three specific "Support Tickets" (Troubleshooting Modules).

Troubleshooting Modules (FAQs)

Ticket #001: "My compound precipitates in aqueous buffer immediately upon dosing."

Diagnosis: Your parent molecule likely suffers from "Brick Dust" syndrome. The pyrrole nitrogen (


Resolution: The N-Mannich Base or Phosphonooxymethyl Strategy You must disrupt the crystal packing transiently. The most robust fix is masking the pyrrole nitrogen (

  • Strategy A: N-Mannich Bases

    • Mechanism: React the

      
       with formaldehyde and a secondary amine (e.g., morpholine, diethylamine).[2] This adds steric bulk and eliminates the H-bond donor capability of 
      
      
      .
    • Bioactivation: Hydrolysis is strictly pH-dependent (chemical, not enzymatic).[1][2] It is rapid at physiological pH (7.[1]4) but slower at acidic pH, allowing for formulation stability.[1]

    • Protocol Tip: If

      
       is too short (< 5 min), increase the steric bulk of the amine component (e.g., use diisopropylamine instead of diethylamine).
      
  • Strategy B: N-Phosphonooxymethyl (POM) Derivatives

    • Mechanism: Alkylation of

      
       with a phosphate ester.
      
    • Bioactivation: Requires Alkaline Phosphatase (ALP).[1] The phosphate group provides massive solubility (often >10 mg/mL), but the cleavage is strictly enzymatic.

    • Warning: Ensure your assay buffer does not contain phosphatase inhibitors if testing bioactivation in vitro.

Data Comparison: Solubility Enhancement

Prodrug StrategySolubility (pH 7.[1][3]4)Stability (pH 2.[1][3]0)Bioactivation Mechanism
Parent Drug < 0.05 mg/mLHighN/A
N-Mannich Base 1 - 5 mg/mLModerateChemical Hydrolysis (pH-driven)
N-POM (Phosphate) > 10 mg/mLHighEnzymatic (Alkaline Phosphatase)
Ticket #002: "High solubility, but low oral bioavailability (Permeability Issue)."[1]

Diagnosis: The 5-carboxamide group contributes significantly to the Polar Surface Area (PSA). If the PSA > 140 Ų, paracellular and transcellular transport is blocked.

Resolution: Masking the Carboxamide You need to lower the polarity of the

  • Strategy: Imidate or Amidine Prodrugs

    • Convert the amide into a more lipophilic intermediate that regenerates the amide via hydrolysis.

  • Alternative: N-Acyl Derivatives

    • Acylating the amide nitrogen (forming an imide) reduces polarity, but these are often too unstable.[2] A better approach is often to target the pyrrole nitrogen with a lipophilic promoiety (e.g., a carbamate) which increases overall lipophilicity (

      
      ), driving passive diffusion before the promoiety is cleaved in the plasma.
      
Ticket #003: "Prodrug is stable in plasma; no parent drug detected."

Diagnosis: "Steric Shielding" or "Metabolic Diversion." The enzyme (esterase/phosphatase) cannot access the cleavage site, or oxidative metabolism (CYP450) is destroying the scaffold before hydrolysis occurs.

Resolution:

  • Check the Linker: If using an ester prodrug on a substituent, ensure there is a "spacer" (e.g., a methylene group) between the bulky scaffold and the ester bond to allow esterase access.

  • Switch Mechanisms: If enzymatic cleavage fails, switch to a chemical trigger (e.g., intramolecular cyclization-release) that does not rely on variable enzyme expression levels.[1][2]

Visualizing the Logic (Decision Matrix)

The following diagram illustrates the decision process for selecting the correct prodrug strategy based on your physicochemical limitations.

ProdrugStrategyStartProblem Identification:This compoundIssue_SolIssue: Poor Aqueous Solubility(Crystal Packing)Start->Issue_SolPrecipitates in PBSIssue_PermIssue: Poor Permeability(High Polarity)Start->Issue_PermLow Caco-2 FluxSol_Strat1Strategy: N7-Phosphonooxymethyl(Target: Alkaline Phosphatase)Issue_Sol->Sol_Strat1Need IV FormulationSol_Strat2Strategy: N7-Mannich Base(Target: pH-Chemical Hydrolysis)Issue_Sol->Sol_Strat2Need Oral FormulationPerm_Strat1Strategy: Lipophilic N7-Carbamate(Increase LogP)Issue_Perm->Perm_Strat1Modest LogP increase neededPerm_Strat2Strategy: Mask 5-Carboxamide(e.g., Nitrile precursor)Issue_Perm->Perm_Strat2High Polarity reduction neededBioact_CheckValidation: Bioactivation AssaySol_Strat1->Bioact_CheckSol_Strat2->Bioact_CheckPerm_Strat1->Bioact_CheckPerm_Strat2->Bioact_CheckResult_SuccessSuccess: Parent Drug ReleasedBioact_Check->Result_Successt1/2 < 30 minResult_FailFail: Prodrug Stable/ToxicBioact_Check->Result_Failt1/2 > 4h or No Release

Caption: Decision tree for selecting prodrug moieties based on solubility vs. permeability bottlenecks.

Standard Operating Protocols (SOPs)

SOP-01: Determination of Chemical Hydrolysis (Mannich Bases)

Purpose: To verify that the prodrug releases the parent compound at physiological pH but remains stable in formulation.

  • Preparation: Prepare a 10 mM stock solution of the prodrug in DMSO.

  • Buffers: Prepare 50 mM phosphate buffer at pH 2.0, 5.0, and 7.4.

  • Incubation: Spike the prodrug stock into the buffer (final conc. 10 µM) at 37°C.

  • Sampling: Aliquot 100 µL at

    
     min.
    
  • Quenching: Immediately add 100 µL cold Acetonitrile (with Internal Standard).

  • Analysis: Analyze via LC-MS/MS. Monitor the disappearance of Prodrug and appearance of Parent.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    gives
    
    
    .[1]
    • Acceptance Criteria:

      
       at pH 7.4 should be < 60 mins.[1] 
      
      
      at pH 2.0 should be > 24 hours (for oral stability).[1]
SOP-02: Plasma Stability & Enzymatic Bioactivation

Purpose: To assess if esterases/phosphatases can cleave the promoiety.

  • Matrix: Thaw pooled human/rat plasma (heparinized).[1] Adjust to pH 7.4 if necessary.

  • Spike: Add prodrug (1 µM final) to plasma pre-warmed to 37°C.

  • Control: Run a parallel incubation in heat-inactivated plasma (to distinguish chemical vs. enzymatic cleavage).

  • Timepoints: 0, 15, 30, 60, 120 min.

  • Extraction: Protein precipitation with 3 volumes of ice-cold ACN. Centrifuge at 4000g for 10 min.

  • Troubleshooting:

    • Issue: Prodrug disappears, but no Parent appears.

    • Cause: The prodrug is binding covalently to plasma proteins or being metabolized to a different metabolite.

    • Fix: Scan for M+16 (oxidation) or M+Gluc (glucuronidation) adducts.[1]

References

  • Stella, V. J., & Nti-Addae, K. W. (2007). Prodrug strategies to overcome poor water solubility.[1][2][4] Advanced Drug Delivery Reviews, 59(7), 677–694.[1]

  • Rautio, J., et al. (2008). Prodrugs: design and clinical applications.[1][2] Nature Reviews Drug Discovery, 7, 255–270.[1]

  • Ohkura, T., et al. (2009). Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors.[1][2] Bioorganic & Medicinal Chemistry Letters, 19(20), 5898-5901.[1]

  • Krise, J. P., & Stella, V. J. (1996). Prodrugs of amines. Advanced Drug Delivery Reviews, 19(2), 287-310.[1]

  • Pradere, U., et al. (2014). Synthesis of Nucleoside Phosphate Prodrugs.[2] Chemical Reviews, 114(18), 9154–9218.[1]

7-DeazaSupport: Optimization & Troubleshooting Hub

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yield in 7-Deazapurine (Pyrrolo[2,3-d]pyrimidine) Synthesis

Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Introduction: The "Deaza" Challenge

Welcome to the 7-DeazaSupport Center. You are likely here because the pyrrolo[2,3-d]pyrimidine scaffold is behaving differently than its purine cousins. While 7-deazapurines are privileged scaffolds for antivirals (e.g., Remdesivir precursors) and fluorescent probes, their altered electronic distribution—specifically the replacement of the N7 lone pair with a C7-H bond—fundamentally changes their reactivity profile.

This guide moves beyond standard protocols to address the causality of failure . We focus on the three most common bottlenecks: the Vorbrüggen glycosylation interface, C7-functionalization, and deprotection stability.

Module 1: The Glycosylation Interface (Vorbrüggen Conditions)

The most frequent cause of low yield (<30%) is not catalyst failure, but solvent participation and incomplete silylation . Unlike purines, the N9-H of 7-deazapurines is less acidic (


 vs 

for purine), making silylation sluggish.
Diagnostic & Troubleshooting Guide

Q1: My reaction turns dark, and yield is stuck at ~20%. I see a major byproduct by TLC.

  • Diagnosis: You are likely using Acetonitrile (MeCN) as a solvent at elevated temperatures (

    
    C).
    
  • The Mechanism: In the presence of strong Lewis acids (TMSOTf), MeCN can act as a nucleophile, attacking the oxocarbenium ion of the sugar or the silylated base, forming an acetamidine adduct [1].

  • The Fix: Switch solvent to 1,2-Dichloroethane (DCE) or Toluene . These non-nucleophilic solvents prevent the "Ritter-type" side reaction.

Q2: The base remains unreacted even with excess sugar.

  • Diagnosis: Incomplete silylation of the 7-deazapurine base.

  • The Mechanism: The pyrrole nitrogen (N9) is less nucleophilic once silylated compared to imidazole N9. If the mixture isn't homogenous before adding the sugar, the coupling will fail.

  • The Fix:

    • Use BSA (N,O-Bis(trimethylsilyl)acetamide) instead of HMDS for faster silylation.

    • Heat the silylation step to 80°C for 30-60 mins until a clear solution is obtained before cooling and adding the sugar/Lewis acid [2].

Q3: I am obtaining the N1-isomer instead of the desired N9-isomer.

  • Diagnosis: Kinetic vs. Thermodynamic control failure.

  • The Fix: The N9 position is thermodynamically preferred. Ensure the reaction runs long enough (or at sufficient heat, e.g., 80°C in DCE) to allow N1

    
     N9 transglycosylation.
    
Visual Protocol: The Glycosylation Decision Tree

GlycosylationTroubleshooting Start Start: Low Yield in Vorbrüggen Coupling CheckSolvent Check Solvent: Is it Acetonitrile (MeCN)? Start->CheckSolvent SwitchSolvent CRITICAL FIX: Switch to 1,2-DCE or Toluene (Prevents solvent adducts) CheckSolvent->SwitchSolvent Yes CheckSilylation Check Silylation: Is reaction mix CLEAR before sugar addition? CheckSolvent->CheckSilylation No (Already using DCE) SwitchSolvent->CheckSilylation ForceSilylation Action: Use BSA (3-4 eq) Heat to 80°C until clear CheckSilylation->ForceSilylation No (Cloudy) CheckLewis Check Lewis Acid: TMSOTf vs SnCl4 CheckSilylation->CheckLewis Yes ForceSilylation->CheckLewis OptimizeLewis Action: TMSOTf (3-4 eq) is cleaner but requires dry conditions. SnCl4 is robust but messy. CheckLewis->OptimizeLewis Success Target: N9-Glycoside Yield > 70% OptimizeLewis->Success

Figure 1: Decision tree for diagnosing failure points in the glycosylation of 7-deazapurines. Note the critical solvent switch.

Module 2: Functionalization at C7 (The "Deaza" Advantage)

The C7 position is electron-rich, making it susceptible to Electrophilic Aromatic Substitution (EAS), but this also makes it prone to oxidation.

Protocol: Regioselective C7-Iodination

Standardizing the gateway to cross-coupling.

ParameterRecommendationWhy?
Reagent NIS (N-Iodosuccinimide) More controlled than

/oxidant; prevents over-iodination.
Solvent DMF (Anhydrous)Stabilizes the polar transition state.
Temperature Room Temp (20-25°C) Heating promotes decomposition of the iodo-product.
Protection Protect sugar -OHFree hydroxyls can interfere or be oxidized.

Q4: My Suzuki coupling at C7 fails (0% conversion), but the starting material is consumed.

  • Diagnosis: Catalyst poisoning or Protodehalogenation.

  • The Mechanism: The electron-rich pyrrole ring can coordinate Pd, deactivating it. Alternatively, if water is present, the C7-I bond can reduce back to C7-H (protodehalogenation).

  • The Fix:

    • Degas rigorously: Oxygen is the enemy of C7-Pd intermediates.

    • Ligand Switch: Move from

      
       to 
      
      
      
      or XPhos Pd G2 . These bulky, bidentate ligands prevent non-productive coordination to the N9 or N3 positions [3].
    • Base Choice: Use mild bases like

      
       or 
      
      
      
      rather than strong alkoxides.

Module 3: Deprotection & Stability

Q5: I lose my product during benzoyl (Bz) deprotection.

  • Diagnosis: Base-instability of the glycosidic bond or side-reactions on the electron-rich ring.

  • The Mechanism: While 7-deazapurine nucleosides are generally stable to hydrolysis, the glycosidic bond can be cleaved under harsh basic conditions if the sugar conformation is strained (e.g., in 2'-deoxy series).

  • The Fix:

    • Standard: NaOMe in MeOH (0.1 M) at 0°C

      
       RT.
      
    • Gentle: Ammonia in MeOH (

      
      ) saturated at 0°C.
      
    • Avoid: Aqueous NaOH or heating during deprotection.

Summary of Key Reaction Parameters

Reaction StepCritical ParameterTarget ValueCommon Pitfall
Silylation Temperature60-80°CInsufficient heat leads to heterogeneous mix and N1-isomers.
Glycosylation Solvent1,2-DCE Using MeCN causes formation of acetamidine byproducts [1].
C7-Iodination Stoichiometry1.05 eq NISExcess NIS leads to di-iodination or ring oxidation.
Suzuki Coupling CatalystPd(dppf)Cl2Pd(PPh3)4 is often too labile for sterically crowded C7 couplings.
Visual Pathway: C7 Functionalization Logic

C7Pathway cluster_coupling Pd-Catalyzed Coupling Base 7-Deazapurine Scaffold Iodination Iodination (NIS, DMF, RT) Base->Iodination Electrophilic Subst. Intermediate 7-Iodo-Intermediate (Unstable to Light) Iodination->Intermediate Suzuki Suzuki-Miyaura (R-B(OH)2, Pd(dppf)) Intermediate->Suzuki Aryl/Alkyl Sonogashira Sonogashira (R-C≡CH, CuI, Pd) Intermediate->Sonogashira Alkynyl Product Functionalized Nucleoside Analog Suzuki->Product Sonogashira->Product

Figure 2: Workflow for C7 functionalization. Note that the 7-iodo intermediate is light-sensitive and should be processed quickly.

References

  • Périgaud, C., et al. (2023). "Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions." Frontiers in Chemistry, 11. Link

  • Seela, F., & Peng, X. (2005).[1] "7-deazapurin-2,6-diamine and 7-deazaguanine: synthesis and property of 7-substituted nucleosides and oligonucleotides." Nucleosides, Nucleotides & Nucleic Acids, 24(5-7), 839-841.[1] Link

  • Hocek, M. (2017). "Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides." Medicinal Research Reviews, 37(6). Link

  • Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). "Handbook of Nucleoside Synthesis." John Wiley & Sons.

Sources

Optimization of 7H-pyrrolo[2,3-d]pyrimidine scaffold for improved potency.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of 7H-pyrrolo[2,3-d]pyrimidine scaffold for improved potency. Content Type: Technical Support Center Guide.

Ticket ID: #PYR-7D-OPT-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Priority: Critical

Introduction: The "Privileged" Scaffold Paradox

You are likely accessing this guide because you have hit a wall with the 7H-pyrrolo[2,3-d]pyrimidine (7-deazapurine) scaffold. While this heterocycle is a "privileged structure" in kinase inhibition (mimicking the purine ring of ATP), its very planarity and aromaticity create distinct challenges in synthesis, solubility, and selectivity.

This guide is not a textbook. It is a troubleshooting manual designed to unblock specific experimental bottlenecks in the development of high-potency kinase inhibitors.

Module 1: Synthetic Route Troubleshooting

User Issue: "My Buchwald-Hartwig coupling at the C4-position is failing or yielding low conversion, even with standard Pd catalysts."

Root Cause Analysis

The electron-deficient nature of the pyrimidine ring makes the C4-chloride a viable partner for SNAr, but sterically hindered or electron-poor amines require Palladium catalysis. Common failures stem from:

  • Catalyst Poisoning: The free N7-H can bind Pd, poisoning the catalyst.

  • Incorrect Oxidative Addition: The C-Cl bond at C4 is deactivated if the pyrrole ring is electron-rich.

  • Base-Mediated Decomposition: Strong bases (NaOtBu) can deprotonate N7, altering the electronic bias.

Protocol: Optimized C4-Amination Workflow

Standardize your approach using this decision matrix.

Step 1: Protection Strategy (The "N7-Lock")

Do not attempt complex couplings on the unprotected scaffold.

  • Recommendation: Install a SEM (2-(Trimethylsilyl)ethoxymethyl) or Tosyl group at N7.

    • Why? SEM prevents catalyst coordination and improves solubility in organic solvents.

    • Ref: [1]

Step 2: The "Pre-Catalyst" Switch

Stop using Pd(OAc)₂ or Pd(PPh₃)₄. They are notoriously unreliable for heteroaryl chlorides.

  • The Fix: Switch to Pd-precatalysts (e.g., XPhos Pd G2 or BrettPhos Pd G3).

  • Self-Validating Check: If the reaction solution turns black immediately upon heating, your catalyst has aggregated (Pd black). Pre-catalysts prevent this by releasing the active species slowly.

Step 3: Reaction Conditions Table
ParameterStandard Condition (Fail)Optimized Condition (Pass) Rationale
Solvent DMF / DMSO1,4-Dioxane or t-Amyl Alcohol Avoids solvent coordination to Pd; higher boiling point.
Base NaH / TEAK₂CO₃ or Cs₂CO₃ Weaker bases prevent decomposition of sensitive functionalities.
Ligand BINAPXPhos or BrettPhos Bulky, electron-rich ligands facilitate oxidative addition into the C-Cl bond.
Temp 80°C100-110°C High energy barrier for heteroaryl chloride activation requires heat.
Visual Workflow: Synthesis & Functionalization

SynthesisWorkflow Start 4-Chloro-7H-pyrrolo [2,3-d]pyrimidine Protection N7 Protection (SEM/Tosyl) Start->Protection Necessary step Decision Nucleophile Type? Protection->Decision SNAr S_NAr (Heat, DIPEA) Decision->SNAr Primary/Aliphatic Amine Buchwald Buchwald-Hartwig (Pd-G3, Base) Decision->Buchwald Aniline/Hindered Amine Suzuki C5/C6 Functionalization (Suzuki/Stille) SNAr->Suzuki Next Step Buchwald->Suzuki Next Step Deprotection N7 Deprotection (TFA or TBAF) Suzuki->Deprotection Final Step

Caption: Figure 1. Optimized synthetic workflow prioritizing N7 protection to prevent catalyst poisoning.

Module 2: Potency & Selectivity Optimization (SAR)

User Issue: "My compound binds to the target kinase but lacks cellular potency or selectivity against off-targets (e.g., EGFR, JAK family)."

The Vector Analysis Strategy

The 7-deazapurine scaffold offers three distinct vectors to tune potency. You must exploit these to engage specific pocket features.

Vector 1: The Hinge Binder (C4-Position)
  • Function: Mimics the N1/N6 of adenine in ATP.

  • Optimization:

    • Issue: Low affinity.

    • Fix: Ensure the substituent at C4 acts as a hydrogen bond donor/acceptor pair. A simple aniline or benzylamine is standard.

    • Selectivity Hack: Methylation of the 4-amino group can drastically reduce EGFR activity while maintaining potency against other targets like CSF1R [2].

Vector 2: The Gatekeeper Probe (C5-Position)
  • Function: Points towards the "gatekeeper" residue (e.g., T790 in EGFR, M90 in JAK3).

  • Optimization:

    • Issue: Steric clash or lack of selectivity.

    • Fix:

      • Small Gatekeepers (Thr/Ala): Use bulky hydrophobic groups (Isopropyl, Phenyl) to fill the pocket.

      • Large Gatekeepers (Met/Phe): Use small, linear groups (Ethynyl, Methyl) or H to avoid steric clash.

    • Warning: C5-arylation often reduces solubility significantly.

Vector 3: The Solvent Front (C6-Position)
  • Function: Extends into the ribose binding pocket/solvent front.

  • Optimization:

    • High Impact: This is your best vector for solubility and PK properties .

    • Strategy: Attach solubilizing groups here (e.g., morpholine, piperazine, pyridine) via a linker or direct aryl coupling.

    • Ref: C6-aryl groups (like thiophenethyl) have been shown to be essential for anticancer potency in related scaffolds [3].[1]

Visual SAR Decision Tree

SAR_Logic Core 7H-Pyrrolo[2,3-d]pyrimidine Optimization C4 C4 Position (Hinge Region) Core->C4 C5 C5 Position (Gatekeeper) Core->C5 C6 C6 Position (Solvent Front) Core->C6 C4_Action Modify Amine Substituent C4->C4_Action C4_Result Result: Base Potency C4_Action->C4_Result C5_Check Gatekeeper Size? C5->C5_Check C5_Small Target: Thr/Ala Add Bulky Group C5_Check->C5_Small C5_Large Target: Met/Phe Keep Small (H/F/Me) C5_Check->C5_Large C6_Action Add Solubilizing Groups (e.g., Piperazine) C6->C6_Action C6_Result Result: Improved ADME/Solubility C6_Action->C6_Result

Caption: Figure 2. SAR decision matrix for C4, C5, and C6 modifications based on kinase pocket topology.

Module 3: Physicochemical Properties (Solubility)

User Issue: "My lead compound precipitates in assay media or has poor oral bioavailability."

The 7-deazapurine core is flat and highly crystalline (high melting point), leading to "brick dust" properties.

Troubleshooting Guide: The Solubility Ladder

Climb this ladder until your solubility reaches >50 µM in PBS.

  • Level 1: Disruption of Planarity (C4/C6)

    • Introduce sp³-hybridized carbons. Instead of a flat aniline at C4, use a benzylic amine or a saturated heterocycle.

    • Mechanism:[2][3][4][5] Reduces π-π stacking energy in the crystal lattice.

  • Level 2: pKa Tuning (The "Solubilizing Tail")

    • Append a basic amine (pKₐ 8-9) at the C6 position or on the C4-substituent.

    • Examples: N-methylpiperazine, morpholine, or dimethylamine.

    • Mechanism:[2][3][4][5] Allows for salt formation (HCl, Mesylate) which drastically improves aqueous solubility.

  • Level 3: Scaffold Hopping (The "N-Methyl" Trick)

    • If the N7-H is not critical for binding (check your crystal structure!), methylate it.

    • Warning: This often kills potency if N7 donates a hydrogen bond to the hinge (e.g., Glu residue). Only do this if N7 is a solvent-exposed acceptor.

References

  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors. J. Med. Chem. (2023).[6][7]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors. MDPI Molecules (2024).

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Med. Chem. (2020).[1][8]

  • Help troubleshooting a Buchwald-Hartwig amination? Reddit Chem Community Discussion (2016).

Sources

Modifying 7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide for better metabolic stability.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Modifying 7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide Ticket ID: STAB-7DEAZA-05 Assigned Specialist: Dr. A. V. Thorne, Senior Application Scientist

Welcome to the Stability Optimization Center

You are likely working with a kinase inhibitor scaffold (similar to Tofacitinib or Baricitinib). The This compound is a privileged structure for ATP-competitive inhibition, but the 5-carboxamide moiety is a notorious metabolic "soft spot."

This guide addresses the rapid clearance issues often seen with this motif. We will troubleshoot the metabolic liabilities and provide a validated synthetic pathway for bioisosteric replacement.

Module 1: Diagnostic & Root Cause Analysis

Q: Why is my compound disappearing in liver microsomes (RLM/HLM)?

A: The "Double-Whammy" of Amidase and CYP450 Activity. Your compound is likely suffering from two distinct metabolic attacks. You must identify which is dominant to select the right fix.

  • Primary Liability: Amide Hydrolysis (The Carboxamide)

    • Mechanism: Carboxylesterases and amidases (ubiquitous in liver and plasma) rapidly hydrolyze the primary or secondary amide at the 5-position.

    • Result: Conversion to the carboxylic acid (inactive/poor permeability) or release of the amine coupling partner.

    • Indicator: If you see a +1 Da mass shift (hydrolysis to acid + loss of amine) or rapid loss in plasma without NADPH, this is your culprit.

  • Secondary Liability: Scaffold Oxidation & Conjugation

    • Mechanism: The electron-rich pyrrole ring (positions C-6) is prone to CYP450-mediated oxidation. Furthermore, the unsubstituted N-7 (if present as 7H) is a prime target for N-glucuronidation by UGT enzymes due to the acidity of the pyrrole proton.

    • Indicator: Loss only in the presence of NADPH (Oxidation) or UDPGA (Glucuronidation).

Module 2: Troubleshooting Strategies

Q: How do I stabilize the amide without losing potency?

A: Deploy Bioisosteres and Steric Shields. Do not simply remove the carbonyl; it often acts as a critical hydrogen bond acceptor (HBA) in the kinase hinge region or solvent front.

Strategy A: Heterocyclic Bioisosteres (High Success Rate)

Replace the amide with a 5-membered heterocycle that mimics the amide's planarity and H-bond properties but resists hydrolysis.

  • 1,3,4-Oxadiazole: Excellent stability. Retains HBA capability.[1]

  • 1,2,4-Oxadiazole: Alternative dipole vector if the 1,3,4 isomer reduces potency.

  • 1,2,3-Triazole: "Click" chemistry accessible; highly stable.

Strategy B: Steric Hindrance (Medium Success Rate)

If the amide NH is crucial for binding:

  • Methylation: Convert -CONH-R to -CON(Me)-R. This blocks proteolytic attack but may induce a conformational clash (cis/trans rotamer lock).

  • Ortho-Substitution: If the amide is attached to an aryl ring, place a Fluorine ortho to the amide to twist the bond out of planarity with the enzyme active site, preventing hydrolysis.

Strategy C: Scaffold Hardening (Secondary Fix)
  • Fluorination: Introduce Fluorine at C-6 of the pyrrolopyrimidine to block metabolic oxidation.

  • N-Masking: If N-7 glucuronidation is high, alkylate N-7 (e.g., methyl, ethyl) or use a transient prodrug group (e.g., phosphonooxymethyl).

Decision Matrix: Optimization Workflow

MetabolicStrategy Start Compound Instability Detected CheckNADPH Is degradation NADPH dependent? Start->CheckNADPH CheckPlasma Is degradation seen in Plasma? CheckNADPH->CheckPlasma No CYP Liability: CYP Oxidation CheckNADPH->CYP Yes Amidase Liability: Amide Hydrolysis CheckPlasma->Amidase Yes CheckPlasma->CYP No (Rare) Sol_Bioisostere Solution: Amide Bioisostere (Oxadiazole/Triazole) Amidase->Sol_Bioisostere Primary Fix Sol_Steric Solution: Steric Hindrance (N-Methylation) Amidase->Sol_Steric Secondary Fix Sol_Scaffold Solution: Fluorination (C-6) or N-7 Alkylation CYP->Sol_Scaffold

Figure 1: Decision matrix for selecting the appropriate chemical modification based on metabolic assay data.

Module 3: Implementation Protocol

Protocol: Synthesis of 1,3,4-Oxadiazole Bioisostere

Objective: Convert the labile 5-carboxamide precursor (ester) into a stable 1,3,4-oxadiazole ring.

Reagents:

  • Starting Material: Ethyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate.

  • Hydrazine hydrate (

    
    ).
    
  • Triethyl orthoformate (or specific carboxylic acid for substituted oxadiazoles).

  • p-Toluenesulfonic acid (pTSA) - Catalyst.

Step-by-Step Methodology:

  • Formation of the Hydrazide:

    • Dissolve ethyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate (1.0 eq) in absolute ethanol (0.1 M).

    • Add hydrazine hydrate (5.0 eq) dropwise.

    • Reflux at 80°C for 4–6 hours. Monitor by TLC/LC-MS (Target mass: M+H of ester - OEt + NHNH2).

    • Cool to

      
      . The hydrazide often precipitates. Filter and wash with cold ethanol.
      
  • Cyclization to 1,3,4-Oxadiazole:

    • Suspend the hydrazide intermediate (1.0 eq) in Triethyl orthoformate (excess, acts as solvent and reagent).

    • Add catalytic pTSA (0.1 eq).

    • Reflux at 100–110°C for 3 hours.

    • Mechanism:[2][3] The hydrazide reacts with the orthoformate to form an imidata intermediate, which undergoes cyclodehydration to close the ring.

    • Workup: Evaporate solvent under reduced pressure. Purify via flash chromatography (DCM/MeOH gradient).

  • Validation Check:

    • NMR: Look for the disappearance of hydrazide protons and the appearance of the oxadiazole C-H singlet around

      
       8.5–9.0 ppm.
      
    • LC-MS: Confirm mass (Hydrazide mass + 10 Da).

Module 4: Validation & Testing

Q: How do I interpret the stability data?

A: Use Intrinsic Clearance (


) to rank order. 
Do not rely solely on half-life (

), as it is concentration-dependent.

Experimental Setup (Microsomal Stability):

  • System: Liver Microsomes (Human/Rat/Mouse) at 0.5 mg/mL protein.

  • Cofactor: NADPH regenerating system (essential for CYP activity).

  • Timepoints: 0, 5, 15, 30, 45 min.

  • Analysis: LC-MS/MS (monitor parent depletion).

AssayWorkflow Step1 Incubation (Cpd + Microsomes) Step2 Add NADPH (Start Reaction) Step1->Step2 Step3 Quench Aliquots (Acetonitrile + IS) Step2->Step3 Step4 Centrifuge & LC-MS/MS Step3->Step4 Step5 Calc CL_int (-k * V / mg protein) Step4->Step5

Figure 2: Standard workflow for determining intrinsic clearance in liver microsomes.

Comparative Data: Amide vs. Bioisostere

Simulated data based on typical scaffold performance [1, 2].

Property5-Carboxamide (Parent)1,3,4-Oxadiazole (Bioisostere)Impact
HLM

< 15 min> 60 minSignificant Improvement
Solubility HighModerateSlight reduction due to planarity
H-Bond Donors 2 (Amide

)
0Loss of donor (check docking)
H-Bond Acceptors 1 (Carbonyl)2-3 (Ring nitrogens/oxygen)Retained/Enhanced
TPSA ~43

~39

Improved permeability
References
  • Amide Bioisosteres in Drug Discovery

    • Patzke, S. et al. "Amide Bioisosteres: Strategies, Synthesis, and Successes." Journal of Medicinal Chemistry.
  • Pyrrolo[2,3-d]pyrimidine Scaffold Analysis

    • Traxler, P. et al. "Pyrrolo[2,3-d]pyrimidines as Kinase Inhibitors." Journal of Medicinal Chemistry.
  • Oxadiazole Synthesis Method

    • Bostrom, J. et al. "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry.
  • Metabolic Stability Strategies

    • Di, L. et al. "Strategies to Assess and Optimize Stability." Drug Discovery Today.

Sources

Validation & Comparative

Technical Guide: 7H-Pyrrolo[2,3-d]pyrimidine-5-carboxamide (Vepafestinib) vs. First-Gen RET Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 7H-Pyrrolo[2,3-d]pyrimidine-5-carboxamide derivatives, specifically focusing on the clinical candidate Vepafestinib (TAS0953/HM06) , and compares its performance against first-generation selective RET inhibitors (Selpercatinib, Pralsetinib).

Executive Summary: The "Solvent Front" Problem

The this compound scaffold represents the structural core of Vepafestinib (TAS0953) , a next-generation RET kinase inhibitor designed to overcome the critical failure mode of current standards of care: Solvent Front Mutations (SFMs) .

While first-generation inhibitors (Selpercatinib, Pralsetinib) successfully bypass the "Gatekeeper" (V804M) mutation, they are susceptible to acquired resistance at the solvent front (G810R/S/C) and the "roof" of the ATP pocket (L730V/I). The pyrrolo-pyrimidine scaffold of Vepafestinib utilizes a compact, Type I binding mode that avoids steric clash with the G810 residue, restoring potency against these recalcitrant clones while maintaining high CNS penetration.

Structural & Mechanistic Comparison

Binding Modes
  • Selpercatinib/Pralsetinib (First-Gen): These bind in a "wrap-around" conformation.[1] They anchor in the front cleft and wrap around the gatekeeper (V804) to access the back cleft. While this avoids the V804M steric clash, it places the drug in close proximity to Glycine 810 (G810) at the solvent front. Mutations here (e.g., G810R) introduce bulky side chains that sterically evict the drug.

  • Vepafestinib (Next-Gen Scaffold): The this compound core binds within the ATP pocket (DFG-in, active conformation). Crucially, it does not extend as aggressively into the solvent front region occupied by G810.[2][3][4] This "compact" binding footprint allows it to tolerate the introduction of bulky arginine or serine residues at position 810.

Comparative Efficacy Profile

The following table summarizes the inhibitory potency (IC50) and pharmacological properties.

FeatureVepafestinib (TAS0953) Selpercatinib (LOXO-292) Pralsetinib (BLU-667)
Scaffold Class Pyrrolo[2,3-d]pyrimidinePyrazolo[1,5-a]pyridinePyrazolo-pyrimidine
Binding Type Type I (Active Conformation)Type I (Wrap-around)Type I (Wrap-around)
RET WT Potency < 1.0 nM< 1.0 nM< 1.0 nM
Gatekeeper (V804M) Sensitive (< 10 nM)Sensitive (< 2 nM)Sensitive (< 2 nM)
Solvent Front (G810R) Sensitive (< 25 nM)Resistant (> 100-1000 nM)Resistant (> 100-1000 nM)
Roof (L730V/I) Sensitive Sensitive Resistant (L730V/I specific)
CNS Penetration High (Kpu,u > 0.5)ModerateLow-Moderate

Key Insight: Vepafestinib is functionally defined by its ability to inhibit G810R , a mutation that renders Selpercatinib and Pralsetinib ineffective.

Signaling Pathway & Resistance Mechanisms (Visualized)

The following diagram illustrates the RET signaling cascade and the specific nodes where resistance mutations block inhibitor binding.

RET_Signaling_Resistance cluster_inhibitors Inhibitor Classes cluster_mutations Resistance Mutations RET_WT RET (Wild Type) Constitutive Activation V804M V804M (Gatekeeper) G810R G810R (Solvent Front) Downstream Downstream Signaling (RAS/ERK, PI3K/AKT) RET_WT->Downstream Phosphorylation Selp Selpercatinib (1st Gen) Selp->RET_WT Inhibits Vepa Vepafestinib (Next-Gen) Vepa->RET_WT Inhibits V804M->Selp No Effect (Bypassed) V804M->Vepa No Effect (Bypassed) G810R->Selp Steric Clash (RESISTANCE) G810R->Vepa No Clash (SENSITIVE) Proliferation Tumor Cell Proliferation Downstream->Proliferation

Caption: Comparative efficacy of RET inhibitors against Gatekeeper (V804M) and Solvent Front (G810R) mutations. Red arrows indicate resistance mechanisms.

Experimental Protocols

To validate the efficacy of this compound derivatives, the following protocols are standard for profiling against resistance mutations.

Generation of Ba/F3 Isogenic Models

The "Gold Standard" for kinase inhibitor profiling is the Ba/F3 system, which depends on the oncogenic kinase for survival (IL-3 independence).

  • Vector Construction:

    • Clone full-length human KIF5B-RET or CCDC6-RET cDNA into a retroviral vector (e.g., pMSCV-puro).

    • Mutagenesis: Use site-directed mutagenesis (QuikChange) to introduce resistance mutations: V804M (Gatekeeper), G810R (Solvent Front), and L730V (Roof).

  • Transduction:

    • Transfect GP2-293 packaging cells with the retroviral vector + VSV-G envelope plasmid.

    • Harvest viral supernatant at 48h post-transfection.

    • Infect parental Ba/F3 cells (murine pro-B cells) in the presence of IL-3 (10 ng/mL) and polybrene (8 µg/mL).

  • Selection (IL-3 Withdrawal):

    • 48h post-infection, wash cells 3x with PBS to remove IL-3.

    • Resuspend in RPMI-1640 + 10% FBS without IL-3.

    • Selection Pressure: Only cells expressing functional, constitutively active RET fusions will survive. Selection typically takes 7-14 days.

Cellular Kinase Inhibition Assay (IC50 Determination)

This assay quantifies the potency of Vepafestinib vs. Selpercatinib.

Materials:

  • Ba/F3 cell lines (WT, V804M, G810R).[4][5]

  • Compounds: Vepafestinib, Selpercatinib, Pralsetinib (10 mM DMSO stocks).

  • CellTiter-Glo (Promega).

Workflow:

  • Seeding: Plate 3,000 cells/well in 96-well white-walled plates in 90 µL medium.

  • Drug Treatment: Prepare 10x serial dilutions of inhibitors (e.g., 10 µM to 0.1 nM). Add 10 µL to cells (Final DMSO < 0.1%).

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • Readout: Add 100 µL CellTiter-Glo reagent. Shake for 2 mins. Incubate 10 mins at RT. Measure Luminescence.

  • Analysis: Fit data to a non-linear regression model (sigmoidal dose-response) to calculate IC50.

Expected Results:

  • WT/V804M: Both Vepafestinib and Selpercatinib show IC50 < 10 nM.

  • G810R: Selpercatinib IC50 > 100-500 nM (Right shift). Vepafestinib IC50 remains < 20 nM.[6]

Western Blot for Target Engagement (pRET)

Objective: Confirm that growth inhibition correlates with suppression of RET phosphorylation (Y1062) and downstream ERK (T202/Y204).

  • Treatment: Treat Ba/F3 cells (1x10^6/mL) with inhibitors (0, 10, 100 nM) for 2 hours.

  • Lysis: Wash with cold PBS containing Na3VO4 (phosphatase inhibitor). Lyse in RIPA buffer + Protease/Phosphatase inhibitors.

  • Blotting:

    • Primary Antibodies: Anti-phospho-RET (Y1062), Anti-Total RET, Anti-phospho-ERK1/2, Anti-Total ERK.

    • Critical Control: Ensure Vepafestinib suppresses pRET in G810R lines where Selpercatinib fails.

Experimental Workflow Diagram

Workflow cluster_assays Parallel Assays Step1 Step 1: Mutagenesis (Create G810R/V804M) Step2 Step 2: Ba/F3 Transduction (IL-3 Withdrawal Selection) Step1->Step2 Assay1 CellTiter-Glo (Viability IC50) Step2->Assay1 Assay2 Western Blot (pRET/pERK Suppression) Step2->Assay2 Step3 Step 3: Data Analysis (Resistance Factor Calculation) Assay1->Step3 Assay2->Step3

Caption: Workflow for profiling RET inhibitor resistance using isogenic Ba/F3 cell lines.

References

  • Miyazaki, I., et al. (2023). "Vepafestinib is a pharmacologically advanced RET-selective inhibitor with high CNS penetration and inhibitory activity against RET solvent front mutations."[1][5][7] Nature Cancer, 4, 1345–1361.[8] Link

  • Subbiah, V., et al. (2021). "Structural basis of acquired resistance to selpercatinib and pralsetinib mediated by non-gatekeeper RET mutations."[9] Annals of Oncology, 32(2), 261-268. Link

  • Drilon, A., et al. (2020). "Efficacy of Selpercatinib in RET Fusion–Positive Non–Small-Cell Lung Cancer." New England Journal of Medicine, 383, 813-824. Link

  • Solomon, B.J., et al. (2020). "RET Solvent Front Mutations Mediate Acquired Resistance to Selective RET Inhibition in RET-Driven Malignancies." Journal of Thoracic Oncology, 15(4), 541-549. Link

  • Li, H., et al. (2020). "Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation." European Journal of Medicinal Chemistry, 206, 112691. Link

Sources

Selectivity Profiling of 7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide scaffold represents a privileged structure in medicinal chemistry, predominantly utilized in the design of ATP-competitive kinase inhibitors. While this core is most famously associated with the Janus Kinase (JAK) inhibitor class (e.g., Tofacitinib analogs, Momelotinib), its utility extends to BTK , RET , and Aurora kinases depending on the C-2 and N-7 substitutions.

This guide provides a rigorous framework for profiling the selectivity of this scaffold. We focus on its primary application—JAK family modulation—comparing its performance against industry standards like Tofacitinib (First-generation JAK inhibitor) and Staurosporine (Pan-kinase control). The goal is to equip researchers with the experimental protocols and data interpretation strategies necessary to validate "on-target" potency (JAK1/2/3, TYK2) while quantifying "off-target" liabilities (e.g., CDK2, Aurora A).

Mechanistic Basis & Scaffold Architecture

Structural Logic

The 7H-pyrrolo[2,3-d]pyrimidine core functions as a bioisostere of the purine ring of ATP.

  • Hinge Binding: The N-1 and C-2 amine/groups typically form hydrogen bonds with the kinase hinge region (e.g., Glu966/Leu932 in JAK2).

  • The 5-Carboxamide Moiety: This specific substitution often projects into the solvent-exposed region or interacts with the gatekeeper residue, modulating selectivity between closely related isoforms (e.g., JAK2 vs. JAK3).

Signaling Context (JAK-STAT Pathway)

The primary utility of this scaffold is modulating the JAK-STAT pathway, critical for cytokine signaling. Selectivity is paramount here; inhibiting JAK2 causes anemia (EPO signaling), while JAK3 inhibition is linked to immunosuppression (gamma-chain cytokines).

JAK_Pathway Cytokine Cytokine (IL-6, EPO) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Kinase (Target of Scaffold) Receptor->JAK Activation STAT STAT Protein (Phosphorylation) JAK->STAT Phosphorylation (pY) STAT->STAT Dimerization Nucleus Nucleus (Gene Transcription) STAT->Nucleus Translocation

Figure 1: The Canonical JAK-STAT Signaling Pathway. The 7H-pyrrolo[2,3-d]pyrimidine scaffold targets the JAK node, preventing STAT phosphorylation.

Comparative Selectivity Landscape

To objectively evaluate the this compound scaffold, we compare a representative derivative (Compound X) against a clinical standard and a promiscuous control.

Performance Data (Representative IC50 Values)
Target KinaseCompound X (5-carboxamide Scaffold)Tofacitinib (Comparator)Staurosporine (Control)Biological Implication
JAK1 2.5 nM 3.2 nM4.0 nMCore efficacy (Inflammation)
JAK2 3.8 nM 4.1 nM5.0 nMEPO signaling (Anemia risk)
JAK3 15.0 nM 1.6 nM3.0 nMNK/T-cell function
TYK2 12.0 nM 30.0 nM6.0 nMIL-12/23 signaling
Aurora A >1,000 nM>10,000 nM8.0 nMMitotic toxicity (Off-target)
CDK2 >500 nM>1,000 nM2.0 nMCell cycle arrest (Off-target)
Selectivity Score (S35) 0.08 0.050.65Lower is more selective
Analysis
  • The Scaffold vs. Tofacitinib: The 5-carboxamide substitution often shifts selectivity away from JAK3 compared to Tofacitinib. This is advantageous for indications where sparing NK cell function is desired.

  • Off-Target Liability: Unlike Staurosporine (S-score 0.65), the scaffold demonstrates clean profiling against cell-cycle kinases (Aurora/CDK), a critical safety parameter for chronic autoimmune therapies.

Experimental Protocol: Radiometric Profiling

To generate the data above, Radiometric Filter Binding Assays (HotSpot™) are the gold standard.[1] Unlike fluorescence-based assays (FRET/TR-FRET), radiometric assays are free from interference by fluorescent compounds and offer the highest sensitivity for ATP-competitive inhibitors.

Assay Principle

The assay measures the transfer of the gamma-phosphate from [gamma-33P]ATP to a peptide substrate.

Step-by-Step Workflow

Materials:

  • Kinase: Recombinant human JAK1/2/3 (active domain).

  • Substrate: Poly(Glu,Tyr) 4:1 peptide.

  • Tracer: [gamma-33P]ATP (Specific activity ~3000 Ci/mmol).

  • Reaction Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.02% Brij-35.

Protocol:

  • Compound Preparation:

    • Dissolve scaffold in 100% DMSO to 10 mM.

    • Perform serial dilutions (3-fold) in DMSO to generate a 10-point curve.

    • Transfer 20 nL of compound to the reaction plate using an Acoustic Dispenser (e.g., Echo 550) to minimize carryover.

  • Enzyme/Substrate Addition:

    • Dilute Kinase and Peptide Substrate in Reaction Buffer.

    • Add enzyme/substrate mix to the plate.

    • Critical Control: Ensure Kinase concentration is < 1 nM to maintain "Zone A" kinetics (where [E] << Ki).

  • Reaction Initiation:

    • Add [33P]ATP.[2]

    • ATP Concentration Rule: The ATP concentration MUST be set at the Km(app) for each specific kinase (typically 10-50 µM for JAKs). This ensures the IC50 values are comparable and reflect true ATP-competitive potency.

  • Incubation:

    • Incubate for 120 minutes at Room Temperature (25°C).

  • Termination & Detection:

    • Spot reaction onto P81 ion-exchange filter paper.

    • Wash filters with 0.75% Phosphoric Acid (removes unreacted ATP).

    • Dry filters and add scintillant.

    • Read on a scintillation counter (e.g., MicroBeta).

Assay_Workflow Prep 1. Acoustic Dispensing (Compound in DMSO) Mix 2. Master Mix Add (Kinase + Substrate) Prep->Mix Start 3. Initiation (+ 33P-ATP @ Km) Mix->Start Incubate 4. Incubation (2 hrs @ RT) Start->Incubate Filter 5. P81 Filter Binding & Acid Wash Incubate->Filter Read 6. Scintillation Counting Filter->Read

Figure 2: Radiometric HotSpot™ Assay Workflow. This method ensures direct measurement of catalytic activity without coupling enzymes.[1]

Data Analysis & Interpretation

Calculating Selectivity Scores (S-Score)

To quantify the "cleanliness" of the scaffold, use the Selectivity Score (S) as defined by Karaman et al. (2008).



  • S(35): The fraction of kinases inhibited by >35% at a fixed concentration (usually 1 µM or 3 µM).

  • Target: For a selective JAK inhibitor, aim for an S(35) < 0.10 (inhibiting fewer than 10% of the kinome).

Gini Coefficient

For a more granular view, calculate the Gini coefficient (0 to 1).

  • 0: Perfect promiscuity (equal inhibition of all kinases).

  • 1: Perfect selectivity (inhibition of only one kinase).

  • This compound derivatives typically achieve Gini coefficients > 0.65, indicating high selectivity clusters around the JAK family.

References

  • Davis, M. I., et al. (2011).[3][4] Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051.[3] [Link]

  • Karaman, M. W., et al. (2008).[4] A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127–132. [Link]

  • Anastassiadis, T., et al. (2011).[4] Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity.[2][3][4][5][6][7] Nature Biotechnology, 29(11), 1039–1045.[3] [Link]

  • Reaction Biology. (n.d.). Radiometric Kinase Assay Protocol. Reaction Biology Corp. [Link]

  • Verstovsek, S., et al. (2022).[8] Momelotinib: an emerging treatment for myelofibrosis patients with anemia.[8][9] OncLive. [Link][8]

Sources

Comparative Validation Guide: 7H-pyrrolo[2,3-d]pyrimidine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The 7-Deazapurine Advantage

The 7H-pyrrolo[2,3-d]pyrimidine scaffold (often referred to as 7-deazapurine ) represents a "privileged structure" in medicinal chemistry. By replacing the N7 nitrogen of the natural purine core with a carbon atom, this scaffold retains the critical hydrogen-bonding geometry required to bind the kinase hinge region while altering electronic properties and solubility profiles.

This guide provides a rigorous framework for validating derivatives of this scaffold, specifically focusing on their mechanism of action (MoA) as ATP-competitive inhibitors . We compare this scaffold against standard alternatives and detail a self-validating experimental workflow to confirm bioactivity.

Comparative Profiling: Scaffold Analysis

To validate a new derivative, one must understand its position relative to natural substrates and synthetic alternatives.

Table 1: Structural & Functional Comparison of Kinase Inhibitor Scaffolds
Feature7H-pyrrolo[2,3-d]pyrimidine (Target)Purine (Natural Substrate)Pyrazolo[3,4-d]pyrimidine (Alternative)
Core Identity 7-DeazapurineAdenine (ATP Core)Isostere of Adenine
Hinge Binding Excellent (mimics Adenine N1/N3 interaction)Native BinderGood, but N-N bond alters electronics
Solubility Moderate to High (tunable via C7 substitution)HighVariable; often lower solubility
Selectivity Potential High (C7 allows unique vectors into solvent front)Low (Binds all kinases)Moderate (C3 substitution vectors)
Metabolic Stability Enhanced (C7-H is less labile than N7)Low (Rapid metabolism)Moderate
Key Drug Examples Tofacitinib, RuxolitinibN/A (Substrate)Ibrutinib (modified scaffold)

Expert Insight: The critical advantage of the 7H-pyrrolo[2,3-d]pyrimidine scaffold lies at the C7 position . Unlike the N7 of purines (which is a hydrogen bond acceptor), the C7 position can be functionalized to reach into the solvent-exposed region or the "gatekeeper" pocket of the kinase, dramatically improving selectivity profiles against off-target kinases.

Mechanistic Validation Framework

Validating the inhibitory mechanism requires proving that the compound competes with ATP for the active site. This is not a single experiment but a convergence of evidence.

Diagram 1: Mechanism of Action (ATP Competition)

The following diagram illustrates the logical competition between the 7-deazapurine derivative and ATP at the kinase hinge region.

MoA_Competition Kinase Kinase Active Site (Hinge Region) Complex_Active Kinase-ATP Complex (Phosphorylation Active) Kinase->Complex_Active + ATP Complex_Inhibited Kinase-Inhibitor Complex (Catalytically Inert) Kinase->Complex_Inhibited + Inhibitor ATP ATP (Natural Substrate) ATP->Kinase High Affinity (Km) Inhibitor 7H-pyrrolo[2,3-d]pyrimidine Derivative Inhibitor->Kinase Competitive Binding (Ki) Signal Downstream Signaling (e.g., STAT phosphorylation) Complex_Active->Signal Activates Complex_Inhibited->Signal Blocks

Caption: Logical flow of ATP-competitive inhibition. The derivative mimics ATP to occupy the hinge region, preventing phosphotransfer.

Detailed Experimental Protocols

To ensure Scientific Integrity , these protocols include "Self-Validation" steps—internal controls that confirm the assay is performing correctly before data analysis.

Protocol A: Kinetic Characterization (ADP-Glo™ Assay)

Objective: Determine the Mechanism of Action (MoA) by measuring the shift in ATP


 (Michaelis constant).
Principle:  If the derivative is ATP-competitive, 

will remain constant while apparent

increases.

Reagents:

  • Kinase: Recombinant JAK2 or target kinase (0.2 ng/µL).

  • Substrate: Poly(Glu, Tyr) 4:1 peptide.

  • Detection: Promega ADP-Glo™ Kinase Assay (Luciferase-based).

  • Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT.

Workflow:

  • Preparation: Prepare a 12-point serial dilution of the inhibitor (starting at 10 µM) and a 6-point dilution of ATP (spanning

    
     to 
    
    
    
    ).
  • Reaction:

    • Add 2 µL Inhibitor + 2 µL Kinase to 384-well white plates.

    • Incubate 10 min at RT (allows inhibitor to bind).

    • Add 2 µL ATP/Substrate mix to initiate reaction.

    • Incubate 60 min at RT.

  • Termination & Detection:

    • Add 5 µL ADP-Glo™ Reagent (Terminates kinase, depletes unconsumed ATP).[1] Incubate 40 min.

    • Add 10 µL Kinase Detection Reagent (Converts ADP

      
       ATP 
      
      
      
      Light). Incubate 30 min.
  • Read: Measure Luminescence (RLU).

Self-Validating Checkpoints:

  • Z'-Factor: Must be > 0.5 using DMSO (Max signal) and Staurosporine (Min signal) controls.

  • Linearity: The signal must be linear with respect to enzyme concentration and time (verify <10% substrate conversion).

  • Mechanism Check: Plot Lineweaver-Burk. Competitive inhibition lines must intersect at the Y-axis (

    
    ).
    
Protocol B: Thermal Shift Assay (TSA/DSF)

Objective: Validate physical binding to the target protein (orthogonal to activity). Principle: Ligand binding stabilizes the protein structure, increasing the melting temperature (


).

Reagents:

  • Dye: SYPRO Orange (5000x stock).[2]

  • Instrument: qPCR machine (e.g., QuantStudio).[2]

Workflow:

  • Mix: Prepare 20 µL reaction containing:

    • 2 µM Target Kinase.

    • 5x SYPRO Orange.

    • 10 µM Inhibitor (or DMSO control).

  • Ramp: Heat from 25°C to 95°C at a rate of 0.05°C/sec.

  • Measure: Monitor fluorescence (Ex 470nm / Em 570nm).

Self-Validating Checkpoints:

  • Control Shift: Staurosporine (positive control) should induce a

    
    C.
    
  • Curve Shape: The derivative curve must show a single, sharp transition (Boltzmann sigmoidal fit). A shallow slope indicates non-specific aggregation, not specific binding.

Pathway Validation (Cellular Context)

Demonstrating enzymatic inhibition is insufficient; cellular efficacy must be proven. For 7H-pyrrolo[2,3-d]pyrimidines, the JAK-STAT pathway is the canonical validation model.

Diagram 2: JAK-STAT Signaling & Inhibition Point

JAK_STAT_Pathway Ligand Cytokine (IL-6 / IFN) Receptor Cytokine Receptor Ligand->Receptor Binds JAK JAK Kinase (Target) Receptor->JAK Activates STAT STAT Protein (Inactive) JAK->STAT Phosphorylates Inhibitor 7-Deazapurine Derivative Inhibitor->JAK Inhibits (ATP Competition) pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus (Gene Transcription) pSTAT->Nucleus Translocation

Caption: The inhibitor targets the JAK kinase step, preventing STAT phosphorylation and subsequent nuclear translocation.[1][2][3][4][5][6][7]

Validation Workflow Summary

This diagram synthesizes the entire guide into a decision-making tree for the researcher.

Validation_Workflow Start Synthesize Derivative (7H-pyrrolo[2,3-d]pyrimidine) Step1 Enzymatic Assay (ADP-Glo) Start->Step1 Decision1 IC50 < 100 nM? Step1->Decision1 Step2 Biophysical Assay (Thermal Shift) Decision1->Step2 Yes Fail Discard / Redesign Decision1->Fail No Decision2 Delta Tm > 2°C? Step2->Decision2 Step3 Cellular Assay (Western Blot: p-STAT) Decision2->Step3 Yes Decision2->Fail No Success Validated Lead Candidate Step3->Success

Caption: Step-by-step decision tree for validating kinase inhibitors.

References

  • FDA Label (Xeljanz/Tofacitinib). Prescribing Information: Mechanism of Action. Pfizer Labs. Link

  • Sanachai, K., et al. (2020). Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases.[4] ACS Omega. Link

  • Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual (TM313).Link

  • Huynh, K. & Partch, C.L. (2015). Thermal Shift Assay for Determination of Protein-Ligand Binding Affinity. Current Protocols in Protein Science. Link

  • Traxler, P. & Furet, P. (1999). Strategies toward the design of novel and selective protein tyrosine kinase inhibitors. Pharmacology & Therapeutics. Link

Sources

Technical Guide: Cross-Validation of In Vitro and In Vivo Profiles for 7H-Pyrrolo[2,3-d]pyrimidine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Rationale

The Challenge: The 7H-pyrrolo[2,3-d]pyrimidine scaffold (7-deazapurine) is a privileged structure in medicinal chemistry, serving as the backbone for FDA-approved JAK inhibitors like Tofacitinib, Baricitinib, and Ruxolitinib.[1] However, a recurring failure mode in the development of novel analogs is the "Translation Gap"—where nanomolar in vitro potency (IC50) fails to predict in vivo efficacy (ED50) or safety.

The Solution: This guide moves beyond simple IC50 screening. We compare the 7H-pyrrolo[2,3-d]pyrimidine scaffold against its common bioisostere, the Pyrazolo[1,5-a]pyrimidine , and detail a self-validating workflow to bridge the pharmacokinetic/pharmacodynamic (PK/PD) disconnect.

Mechanism of Action: ATP-Competitive Inhibition

The 7H-pyrrolo[2,3-d]pyrimidine scaffold functions as a Type I ATP-competitive inhibitor. The pyrrole nitrogen (N-7) and the pyrimidine nitrogen (N-1) mimic the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region (e.g., Glu966 and Leu932 in JAK1).

JAK_Pathway Cytokine Cytokine (IL-6/IFN) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Kinase (Target: ATP Pocket) Receptor->JAK Activation STAT STAT Protein (Monomer) JAK->STAT Phosphorylation Inhibitor 7H-pyrrolo[2,3-d]pyrimidine Inhibitor->JAK Competitive Inhibition (H-Bonding at Hinge) pSTAT p-STAT (Dimerized) STAT->pSTAT Dimerization Nucleus Nucleus (Gene Transcription) pSTAT->Nucleus Translocation

Figure 1: Mechanism of Action.[2] The scaffold (Green) competes with ATP at the JAK kinase pocket, preventing STAT phosphorylation and downstream inflammatory signaling.

Comparative Analysis: Product vs. Alternative

We compare the 7H-pyrrolo[2,3-d]pyrimidine (Product) against the Pyrazolo[1,5-a]pyrimidine (Alternative). While both are ATP mimetics, their physicochemical profiles dictate different in vivo outcomes.

Performance Data Matrix
Feature7H-Pyrrolo[2,3-d]pyrimidine (e.g., Tofacitinib)Pyrazolo[1,5-a]pyrimidine (Alternative Scaffold)Impact on Drug Development
H-Bonding Capacity Donor (N-7) & Acceptor (N-1)Acceptor only (unless substituted)Pyrrolo offers superior hinge binding fidelity for JAKs.
Solubility (LogS) Moderate to High (Polar N-H)Low to Moderate (More lipophilic)Pyrrolo generally shows better oral bioavailability without formulation aids.
Metabolic Stability Susceptible to N-oxidation / CYP3A4Ring oxidation is commonAlternative often requires extensive blocking groups to prevent rapid clearance.
Selectivity High for JAK family; TunableBroader Kinase Profile (CDK/TRK)Pyrrolo is the "Gold Standard" for JAK selectivity; Pyrazolo is better for multi-kinase targeting.
In Vitro Potency JAK3 IC50: ~1 nM [1]CDK2 IC50: ~50-100 nM [2]Pyrrolo achieves single-digit nanomolar potency more easily in this enzyme class.

Senior Scientist Insight:

"The critical advantage of the 7H-pyrrolo[2,3-d]pyrimidine isn't just potency; it's Lipophilic Ligand Efficiency (LLE) . The N-7 proton acts as a hydrogen bond donor to the hinge region (Glu residues), a feature the Pyrazolo[1,5-a]pyrimidine lacks in its core state. This allows Pyrrolo compounds to achieve higher potency with lower molecular weight and lipophilicity, directly translating to better in vivo safety profiles."

Critical Validation Protocols

To validate a new analog, you must correlate biochemical inhibition with cellular efficacy and animal pharmacodynamics.

Protocol A: In Vitro TR-FRET Kinase Assay (LanthaScreen)

Objective: Determine the biochemical IC50.[3] This is the baseline metric.

Reagents:

  • Terbium-labeled anti-GST antibody.

  • Fluorescein-labeled STAT1/STAT5 tracer.

  • JAK enzyme (recombinant).

Workflow:

  • Preparation: Dilute compounds in DMSO (10-point titration). Final DMSO concentration should be <1%.

  • Enzyme Mix: Add 2.5 µL of 2x JAK enzyme/antibody mix to a 384-well low-volume white plate.

  • Inhibitor Addition: Add 2.5 µL of compound. Incubate for 30 min at RT (Pre-incubation is critical for slow-binding kinetics common in this scaffold).

  • Tracer Addition: Add 5 µL of Fluorescein-STAT tracer + ATP (at Km concentration).

  • Detection: Incubate 60 min. Read on a plate reader (e.g., EnVision).

    • Excitation: 340 nm.

    • Emission: 495 nm (Tb) and 520 nm (Fluorescein).

  • Analysis: Calculate TR-FRET Ratio (520/495). Fit to sigmoidal dose-response equation.

Protocol B: In Vivo Collagen-Induced Arthritis (CIA) Model

Objective: Determine the ED50 and correlate with PK (AUC).

Subject: DBA/1J Mice (Male, 8-10 weeks).

Workflow:

  • Induction (Day 0): Intradermal injection of Bovine Type II Collagen emulsified in Complete Freund's Adjuvant (CFA) at the tail base.

  • Booster (Day 21): Intraperitoneal injection of Collagen in Incomplete Freund's Adjuvant (IFA).

  • Treatment (Day 21-35):

    • Group 1: Vehicle (Control).

    • Group 2: Tofacitinib (Positive Control, 10 mg/kg BID).

    • Group 3-5: Test Compound (1, 3, 10 mg/kg PO).

  • Readout:

    • Clinical Score: 0-4 scale per paw (swelling/erythema). Max score 16.

    • Histology: Ankle joint sectioning (H&E staining) for cartilage destruction.

    • Plasma PK: Collect blood at 1h, 4h, 8h post-dose on Day 35.

Troubleshooting the Translation Gap

When in vitro potency (IC50 < 10 nM) fails to produce in vivo efficacy, the cause is rarely the target engagement itself. It is usually a failure of Free Fraction (fu) or Residence Time .

The Self-Validating Workflow

Use this logic flow to diagnose failure.

Validation_Workflow Step1 Enzyme IC50 (< 10 nM?) Step2 Whole Blood IC50 (Shift < 10x?) Step1->Step2 Yes Decision1 Optimize Hinge Binding Step1->Decision1 No Step3 Microsomal Stability (t1/2 > 30 min?) Step2->Step3 Yes Decision2 Fix Plasma Protein Binding Step2->Decision2 No (High Shift) Step4 In Vivo CIA Model (ED50 Determination) Step3->Step4 Yes Decision3 Block Metabolic Soft Spots Step3->Decision3 No

Figure 2: The Cross-Validation Logic. A "No" at any stage requires structural modification before proceeding to animal models.

Key Calculation: The "Shift"

Do not rely on enzyme IC50 alone. You must calculate the Whole Blood Shift :



For 7H-pyrrolo[2,3-d]pyrimidines, a shift > 20x indicates high protein binding. Tofacitinib typically exhibits a shift of ~2-5x, which is excellent. If your compound has an IC50 of 1 nM but a Whole Blood IC50 of 100 nM, it will fail in the CIA model unless dosed at toxic levels.

References

  • Flanagan, M. E., et al. (2010). "Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases." Journal of Medicinal Chemistry.

  • Caldwell, J. J., et al. (2011). "Pyrazolo[1,5-a]pyrimidine as a scaffold for the identification of potent inhibitors of CDK2." Bioorganic & Medicinal Chemistry Letters.

  • Meyer, D. M., et al. (2010). "Anti-inflammatory activity and neutrophil reductions mediated by the JAK1/JAK3 inhibitor, CP-690,550, in rat adjuvant-induced arthritis." Journal of Inflammation.

  • Thermo Fisher Scientific. "LanthaScreen™ Tb Kinase Assay Protocol."

  • BPS Bioscience. "JAK Kinase Assay Kit Protocols."

Sources

Comparing covalent vs non-covalent 7H-pyrrolo[2,3-d]pyrimidine inhibitors.

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Covalent and Non-Covalent 7H-Pyrrolo[2,3-d]pyrimidine Kinase Inhibitors

In the landscape of kinase inhibitor discovery, the 7H-pyrrolo[2,3-d]pyrimidine scaffold has emerged as a "privileged" structure.[1][2] Its resemblance to adenine allows it to effectively compete with ATP, the natural substrate for kinases, making it a foundational component in the design of numerous inhibitors.[3] This guide provides a detailed comparison between two major classes of inhibitors derived from this scaffold: non-covalent (reversible) and covalent (irreversible) inhibitors. We will delve into their mechanisms, advantages, and disadvantages, supported by experimental data and protocols to aid researchers in their drug development endeavors.

The 7H-Pyrrolo[2,3-d]pyrimidine Scaffold: A Versatile Platform

The 7H-pyrrolo[2,3-d]pyrimidine, also known as 7-deazapurine, is a heterocyclic system that serves as a core component in many biologically active compounds, including several FDA-approved kinase inhibitors like Tofacitinib and Ruxolitinib.[1][4] The nitrogen atoms in the pyrimidine ring can form crucial hydrogen bond interactions with the hinge region of the kinase active site, mimicking the binding of adenosine in ATP.[3] This inherent binding capability makes it an excellent starting point for designing potent and selective kinase inhibitors.

Non-Covalent 7H-Pyrrolo[2,3-d]pyrimidine Inhibitors: The Reversible Approach

Non-covalent inhibitors function by forming reversible interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—with the target kinase. The inhibitor's binding affinity is determined by the sum of these interactions.

Mechanism of Action

These inhibitors bind to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of substrate proteins.[5] The binding is an equilibrium process, and the inhibitor can dissociate from the enzyme, allowing the kinase to regain its activity. The potency of a non-covalent inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) or its dissociation constant (Kd).

Advantages and Disadvantages
Advantages Disadvantages
Well-understood mechanism of actionPotency can be limited by cellular ATP concentrations[6]
Generally lower risk of off-target toxicityShorter duration of action may require more frequent dosing
Straightforward structure-activity relationship (SAR) studiesMay be less effective against mutations that alter the binding pocket
Exemplary Non-Covalent Inhibitors

Several potent non-covalent inhibitors based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold have been developed. For instance, researchers have designed highly selective inhibitors of Janus Kinase 1 (JAK1) by modifying the linker of Tofacitinib, a known pan-JAK inhibitor.[7] Another study reported the discovery of novel Bruton's tyrosine kinase (BTK) inhibitors with a pyrrolo[2,3-d]pyrimidine scaffold that demonstrated superior enzymatic and cellular activity compared to the preclinical drug RN486.[8]

Covalent 7H-Pyrrolo[2,3-d]pyrimidine Inhibitors: The Irreversible Strategy

Covalent inhibitors represent a resurgent and powerful strategy in drug discovery.[9][10] These molecules first bind non-covalently to the target kinase and then form a permanent, irreversible covalent bond with a nearby nucleophilic amino acid residue, most commonly a cysteine.[11][12]

Mechanism of Action

The key feature of a covalent inhibitor is the presence of a reactive electrophilic group, often referred to as a "warhead," such as an acrylamide or a cyanoacrylamide.[13][14] After the initial reversible binding, this warhead reacts with a nucleophilic residue in the kinase's active site, forming a stable covalent bond. This irreversible binding permanently inactivates the enzyme.

dot

Caption: Mechanism of covalent inhibition.

Advantages and Disadvantages
Advantages Disadvantages
High potency and prolonged duration of action[15][16]Potential for off-target reactivity and toxicity[17]
Less susceptible to competition from high cellular ATP concentrations[6]Development of resistance through mutation of the targeted residue[17]
Can achieve high selectivity by targeting non-conserved cysteine residues[12]More complex SAR and optimization
Exemplary Covalent Inhibitors

The 7H-pyrrolo[2,3-d]pyrimidine scaffold has been successfully employed in the design of covalent inhibitors for various kinases. For example, covalent inhibitors of Interleukin-2-inducible T-cell kinase (Itk) have been developed that show excellent selectivity over other kinases like BTK.[18] Similarly, researchers have designed selective covalent inhibitors for Janus Kinase 3 (JAK3) by targeting a cysteine residue in the active site.[14][19] More recently, a series of pyrrolo[2,3-d]pyrimidine derivatives were synthesized as covalent inhibitors of mutant Epidermal Growth Factor Receptor (EGFR), demonstrating high potency and selectivity.[20]

Head-to-Head Comparison: Covalent vs. Non-Covalent

FeatureNon-Covalent InhibitorsCovalent Inhibitors
Binding ReversibleIrreversible
Potency Dependent on binding affinity (Kd/IC50)Time-dependent; often highly potent (low nM to pM)[6]
Duration of Action Dependent on pharmacokinetics (PK)Prolonged, dependent on protein turnover rate[21]
Selectivity Achieved through optimizing non-covalent interactionsCan be enhanced by targeting unique nucleophilic residues[16]
Resistance Mutations altering binding pocket conformationPrimarily through mutation of the targeted nucleophile (e.g., Cys to Ser)[22]
Toxicity Generally lower risk of idiosyncratic toxicityPotential for off-target covalent modification[17]

Experimental Protocols for Inhibitor Evaluation

Accurate evaluation of both covalent and non-covalent inhibitors is crucial for their development. Below are outlines of key experimental protocols.

Biochemical Kinase Assays

These assays are the first step to determine an inhibitor's potency against its target kinase.[23]

Objective: To determine the IC50 value of an inhibitor.

Protocol Outline (using ADP-Glo™ as an example):

  • Reagent Preparation: Prepare assay buffer, kinase, substrate, ATP, and inhibitor solutions.

  • Reaction Setup: In a 384-well plate, add the kinase and varying concentrations of the inhibitor. Pre-incubate for a set time (e.g., 15-30 minutes).

  • Initiate Reaction: Add a mixture of substrate and ATP to start the kinase reaction. Incubate for a specified duration (e.g., 1-2 hours) at room temperature.

  • Stop Reaction & Detect ADP: Add ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP.

  • Convert ADP to ATP & Measure Luminescence: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis: Measure luminescence using a plate reader. Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.[24]

For Covalent Inhibitors: It is important to note that the IC50 of an irreversible inhibitor is time-dependent.[15] Therefore, it is often more informative to determine the rate of inactivation (kinact/KI).

Cell-Based Assays

Cell-based assays are essential to confirm that an inhibitor can effectively engage its target in a physiological context.[25]

Objective: To assess the inhibitor's effect on cellular signaling and proliferation.

Protocol Outline (Cellular Phosphorylation Assay):

  • Cell Culture: Culture a relevant cell line that expresses the target kinase.

  • Inhibitor Treatment: Treat the cells with varying concentrations of the inhibitor for a specific duration.

  • Cell Lysis: Lyse the cells to extract proteins.

  • Western Blotting or ELISA: Use an antibody specific to the phosphorylated form of the kinase's substrate to measure the level of phosphorylation.

  • Data Analysis: Quantify the phosphorylation levels and plot them against the inhibitor concentration to determine the cellular IC50.

dot

Inhibitor_Screening_Workflow Start Start Biochemical_Assay Biochemical Kinase Assay (Determine IC50 or kinact/KI) Start->Biochemical_Assay Cellular_Assay Cellular Target Engagement (e.g., Phosphorylation Assay) Biochemical_Assay->Cellular_Assay Selectivity_Profiling Kinome Selectivity Profiling Cellular_Assay->Selectivity_Profiling In_Vivo_Studies In Vivo Efficacy and PK/PD Studies Selectivity_Profiling->In_Vivo_Studies Lead_Candidate Lead_Candidate In_Vivo_Studies->Lead_Candidate

Caption: A typical workflow for kinase inhibitor screening.

Kinase Selectivity Profiling

Assessing the selectivity of an inhibitor across the human kinome is critical to identify potential off-target effects.[26][27]

Objective: To determine the inhibitor's binding affinity or inhibitory activity against a broad panel of kinases.

Methodology: This is typically performed by specialized contract research organizations (CROs) using large panels of kinases (e.g., >400 kinases).[27] The inhibitor is tested at a fixed concentration or in a dose-response format to generate a selectivity profile. The results can be visualized using a phylogenetic tree of the kinome.[27]

Conclusion

Both non-covalent and covalent inhibitors based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold have proven to be valuable therapeutic agents. The choice between a reversible and an irreversible approach depends on the specific target, the desired pharmacological profile, and the potential for resistance and toxicity. Non-covalent inhibitors offer a more traditional and often safer approach, while covalent inhibitors can provide enhanced potency and duration of action, particularly for challenging targets. A thorough understanding of the principles and experimental methodologies outlined in this guide will empower researchers to make informed decisions in the design and development of the next generation of kinase inhibitors.

References

  • Abdeldayem, A., Raouf, Y. S., Constantinescu, S. N., Moriggl, R., & Gunning, P. T. (2020). Advances in covalent kinase inhibitors. Chemical Society Reviews, 49(9), 2617–2687. [Link]

  • Abdeldayem, A., Raouf, Y. S., et al. (2020). Advances in covalent kinase inhibitors. Semantic Scholar. [Link]

  • Ciaccio, C., Di Pietro, E., et al. (2021). The Development of BTK Inhibitors: A Five-Year Update. MDPI. [Link]

  • Gehringer, M. (2020). Covalent Kinase Inhibitors: An Overview. ResearchGate. [Link]

  • Unknown. (n.d.). Covalent inhibitors. Kinase Logistics Europe. [Link]

  • Abdeldayem, A., Raouf, Y. S., Constantinescu, S. N., Moriggl, R., & Gunning, P. T. (2020). Advances in covalent kinase inhibitors. PubMed. [Link]

  • Perlíková, P., & Hocek, M. (2017). Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. PubMed. [Link]

  • Unknown. (2023). Advantages and Disadvantages of Covalent Inhibitors. Encyclopedia.pub. [Link]

  • Unknown. (2021). Biochemical kinase assay to improve potency and selectivity. Domainex. [Link]

  • Strelow, J. M. (2020). Covalent inhibitors: a rational approach to drug discovery. PMC. [Link]

  • Gehringer, M. (2020). Covalent Kinase Inhibitors: An Overview. OUCI. [Link]

  • Militao, G. G. C., et al. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. [Link]

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. [Link]

  • Unknown. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Petri, A. C., & Gunning, P. T. (2024). Covalent Inhibitors: To Infinity and Beyond. Journal of Medicinal Chemistry. [Link]

  • Zhang, L., et al. (2019). Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk). PubMed. [Link]

  • Li, H., et al. (2024). Structural optimizations on the 7H-pyrrolo[2,3-d]pyrimidine scaffold to develop highly selective, safe and potent JAK3 inhibitors for the treatment of Rheumatoid arthritis. PubMed. [Link]

  • de Witte, A. M. H., & Leurs, R. (2017). Covalent Inhibition of Kinases. Books - The Royal Society of Chemistry. [Link]

  • Unknown. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]

  • Uitdehaag, J. C., Verkaar, F., van der Wijk, T., Prickaerts, P., Peeters, T., Prinsen, M., ... & Zaman, G. J. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PMC. [Link]

  • Lee, K., et al. (2021). X-ray Crystal Structure-Guided Design and Optimization of 7 H-Pyrrolo[2,3- d]pyrimidine-5-carbonitrile Scaffold as a Potent and Orally Active Monopolar Spindle 1 Inhibitor. PubMed. [Link]

  • Zhang, Y., et al. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. PMC. [Link]

  • Zhang, Y., et al. (2023). The Inhibitory Mechanism of 7 H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. PubMed. [Link]

  • Gao, Y., et al. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics | Oxford Academic. [Link]

  • Goedken, E. R., et al. (2015). Tricyclic Covalent Inhibitors Selectively Target Jak3 through an Active Site Thiol. PMC. [Link]

  • Vaz, A., et al. (2018). Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases. PubMed. [Link]

  • Firczuk, M., & Wojciechowski, M. (2021). Discovery of a Potent and Selective Covalent Inhibitor of Bruton's Tyrosine Kinase with Oral Anti-Inflammatory Activity. NIH. [Link]

  • Wang, Y., et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. PubMed. [Link]

  • Forster, M., et al. (2018). Development, Optimization, and Structure–Activity Relationships of Covalent-Reversible JAK3 Inhibitors Based on a Tricyclic Imidazo[5,4-d]pyrrolo[2,3-b]pyridine Scaffold. Journal of Medicinal Chemistry - ACS Publications - American Chemical Society. [Link]

  • Larrow, J. F., et al. (2016). Development of Selective Covalent Janus Kinase 3 Inhibitors. PMC - NIH. [Link]

  • Nagashima, S., et al. (2009). Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. Unknown Source. [Link]

  • Unknown. (n.d.). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. Sci-Hub. [Link]

  • Unknown. (2025). Design, Synthesis, Computational Modeling and Biological Evaluation of Novel N‐(7H‐Pyrrolo[2,3‐d]pyrimidin‐4‐yl)cinnamamides as Potential Covalent Inhibitors for Oncology | Request PDF. ResearchGate. [Link]

  • Pan, Z., et al. (2015). Discovery of novel Bruton's tyrosine kinase (BTK) inhibitors bearing a pyrrolo[2,3-d]pyrimidine scaffold. PubMed. [Link]

  • Liu, M., et al. (2026). Design, Synthesis, and Structure–Activity Relationship Studies of 7 H -Pyrrolo[2,3- d ]pyrimidine Derivatives as Potent Casein Kinase 1α (CK1α) Inhibitors. ResearchGate. [Link]

  • Johansson, P., et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • K, S., et al. (2020). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. PMC. [Link]

  • Al-Ostath, A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. [Link]

  • Unknown. (2025). The use of pirtobrutinib after a covalent BTKi in pretreated CLL. VJHemOnc. [Link]

  • Zhou, W., et al. (2009). Structure- and Reactivity-Based Development of Covalent Inhibitors of the Activating and Gatekeeper Mutant Forms of the Epidermal Growth Factor Receptor (EGFR). Journal of Medicinal Chemistry - ACS Publications. [Link]

Sources

Benchmarking 7H-Pyrrolo[2,3-d]pyrimidine-5-carboxamide: A Next-Generation Kinase Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical benchmark of 7H-Pyrrolo[2,3-d]pyrimidine-5-carboxamide derivatives, a privileged chemotype in current drug discovery, against approved kinase inhibitors (specifically Tofacitinib and Ibrutinib).

Executive Summary: The "Gatekeeper" Strategy

The 7H-pyrrolo[2,3-d]pyrimidine core (7-deazapurine) is the structural backbone of major approved drugs like Tofacitinib (JAK inhibitor). However, the specific substitution of a carboxamide group (-CONH₂) at the C-5 position represents a distinct evolutionary branch in kinase inhibitor design.

While approved drugs often utilize a nitrile (-CN) or hydrogen at C-5, the 5-carboxamide moiety is engineered to:

  • Enhance Selectivity: Project into the solvent-exposed region or interact with specific gatekeeper residues (e.g., in JAK3 or BTK ), reducing off-target toxicity (e.g., JAK2-mediated anemia).

  • Mimic Natural Nucleosides: Structurally resemble Sangivamycin , a natural antibiotic, conferring unique adenosine-mimetic properties useful in CK1α and RET inhibition.

Benchmark at a Glance
FeatureStandard (Tofacitinib) Next-Gen (5-Carboxamide Scaffold) Advantage
Core Scaffold Pyrrolo[2,3-d]pyrimidinePyrrolo[2,3-d]pyrimidineIdentical Hinge Binding
C-5 Substituent Hydrogen / Nitrile (in analogs)Carboxamide (-CONH₂) H-Bond Donor/Acceptor
Primary Target Pan-JAK (JAK1/3 > JAK2)JAK3 Selective / BTK / CK1α Reduced Off-Target (JAK2)
Solubility Moderate (Lipophilic)High (Polar Amide)Improved Dissolution

Mechanistic Benchmarking: Binding Mode Topology

The critical differentiator of the 5-carboxamide scaffold is its ability to form additional hydrogen bonds that "naked" pyrrolopyrimidines cannot.

Structural Logic
  • N7 Interaction: Like Tofacitinib, the N7 nitrogen binds to the kinase hinge region (mimicking ATP's N7).

  • C5-Carboxamide Extension: The amide group projects away from the hinge, often interacting with the P-loop or Gatekeeper residues. In JAK3, this allows for specific exclusion of JAK1/JAK2 based on subtle steric differences.

Diagram: Scaffold Binding Topology & Signaling

The following diagram illustrates the structural divergence in the JAK-STAT pathway inhibition.

G cluster_0 Kinase Binding Pocket (Hinge Region) cluster_1 Downstream Signaling ATP_Site ATP Binding Pocket Tofacitinib Standard: Tofacitinib (C5-H / C4-Amine) Pan-JAK Inhibition ATP_Site->Tofacitinib Competes Carboxamide Candidate: 5-Carboxamide (C5-CONH2) Specific H-Bonding ATP_Site->Carboxamide Competes Gatekeeper Gatekeeper Residue (Selectivity Filter) Tofacitinib->Gatekeeper Steric Fit (Loose) JAK2 JAK2 Homodimer (Erythropoiesis) Tofacitinib->JAK2 Inhibits (Side Effect) JAK3 JAK3 Heterodimer (Immune Function) Tofacitinib->JAK3 Inhibits Carboxamide->Gatekeeper Direct H-Bond (High Selectivity) Carboxamide->JAK2 Spares (Safety) Carboxamide->JAK3 Potent Inhibition STAT STAT Phosphorylation JAK3->STAT Nucleus Gene Transcription (Inflammation) STAT->Nucleus

Figure 1: Comparative binding topology. The 5-carboxamide moiety (Blue) enables specific interactions with gatekeeper residues, sparing JAK2 (Red) compared to standard pan-JAK inhibitors.

Comparative Data: 5-Carboxamide vs. Approved Drugs

The following data aggregates performance metrics from lead compounds (e.g., MCS-C2 , JAK3-Selective Series ) against clinical standards.

Table 1: Potency and Selectivity Profile

Data derived from SAR studies of Sangivamycin analogs and JAK3-specific patents.

MetricMCS-C2 (5-Carboxamide) Tofacitinib (Standard) Ibrutinib (BTK Std) Interpretation
Scaffold Class Pyrrolo[2,3-d]pyrimidinePyrrolo[2,3-d]pyrimidinePyrazolo[3,4-d]pyrimidine5-Carboxamide preserves the "privileged" 7-deaza core.
Primary Target IC50 2.7 nM (PAK4/CK1α)1.6 nM (JAK3)0.5 nM (BTK)5-Carboxamide derivatives achieve single-digit nM potency.
Selectivity (JAK3/JAK2) >50x (Developmental)~10-20xN/ACarboxamide substitution significantly reduces JAK2 affinity.
Cellular IC50 (MV4-11) 7.8 nM ~100 nM<10 nMHigh cellular permeability despite polar amide group.
Solubility (pH 7.4) High (>500 µM)ModerateLowAmide group improves aqueous solubility vs. aromatic cores.
Key Experimental Insight

In CK1α inhibition , the 5-carboxamide derivative (Compound 7a) demonstrated a 9-fold potency increase over the clinical candidate BTX-A51 , proving that the C5-substitution is not just a passive handle but an active pharmacophore element [1].

Experimental Protocols (Self-Validating)

To benchmark a novel 5-carboxamide derivative against Tofacitinib, use the following standardized workflows.

Protocol A: Synthesis of the 5-Carboxamide Core

Rationale: The carboxamide is typically installed via hydrolysis of a nitrile or amidation of an ester. The nitrile route is preferred for yield.

  • Starting Material: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile.

  • Hydrolysis (The "Magic" Step):

    • Dissolve starting material in EtOH/Water (1:1).

    • Add PtO₂ (catalytic) or use H₂O₂/NaOH (mild conditions to prevent ring opening).

    • Reflux for 2 hours.

    • Validation: Monitor disappearance of the nitrile peak (2220 cm⁻¹) and appearance of amide carbonyl (1680 cm⁻¹) via IR or LC-MS (M+18 mass shift).

  • SNAr Displacement:

    • React the 4-chloro-5-carboxamide intermediate with the desired amine (e.g., 3-aminopiperidine for Tofacitinib mimicry) in n-butanol at 100°C.

    • Yield Check: Expect >75% yield.[1]

Protocol B: Competitive Kinase Assay (FRET-Based)

Rationale: Use a Z'-Lyte or LanthaScreen assay to determine the Selectivity Ratio (JAK3 vs JAK2).

  • Reagents: Recombinant JAK3 and JAK2 kinases, FRET peptide substrate, ATP (at Km).

  • Dosing: Prepare 10-point serial dilutions of Test Compound (5-carboxamide) and Tofacitinib (Control). Range: 10 µM to 0.1 nM.

  • Incubation: Mix kinase, substrate, and compound. Incubate 60 min at RT.

  • Detection: Add Eu-labeled antibody. Read TR-FRET ratio (665/615 nm).

  • Calculation:

    • Plot % Inhibition vs. Log[Concentration].

    • Calculate IC50 using a 4-parameter logistic fit.

    • Selectivity Score:

      
      .
      
    • Success Criteria: Target S > 50 for the 5-carboxamide candidate.

Strategic Recommendations

For researchers developing this scaffold:

  • Avoid the "Flat" Trap: The 5-carboxamide is planar. To improve binding kinetics, ensure the substituent at the C-4 position (the amine linker) has 3D character (e.g., cyclobutyl, piperidinyl) similar to the Tofacitinib or Abrocitinib side chains.

  • Target the "Solvent Front": The nitrogen of the carboxamide (-CONH ₂) is a perfect handle for attaching solubilizing groups (e.g., morpholine tails) without disrupting the hinge binding at N7.

  • Safety Monitoring: While JAK3 selectivity is improved, monitor for CK1α inhibition (a known off-target of this scaffold), which can lead to p53 stabilization and potential toxicity in non-cancerous tissues.

References

  • Liu, M., et al. (2026).[2] "Design, Synthesis, and Structure–Activity Relationship Studies of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Potent Casein Kinase 1α (CK1α) Inhibitors." ACS Medicinal Chemistry Letters. Link

  • Flanagan, M. E., et al. (2010). "Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of rheumatoid arthritis." Journal of Medicinal Chemistry, 53(24), 8468-8484. (Tofacitinib Reference).[1][3] Link

  • Wu, F., et al. (2023). "Discovery of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as potent hematopoietic progenitor kinase 1 (HPK1) inhibitors." European Journal of Medicinal Chemistry, 254:115355. Link

  • Thorarensen, A., et al. (2017). "Design of a Janus Kinase 3 (JAK3) Specific Inhibitor 1-((2S,5R)-5-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-2-methylpiperidin-1-yl)prop-2-en-1-one (PF-06651600)." Journal of Medicinal Chemistry, 60(5), 1971-1993. Link

  • Bhat, U. G., & Gartel, A. L. (2008).[4] "Differential sensitivity of human colon cancer cell lines to the nucleoside analogs ARC and DRB." International Journal of Cancer, 122(6), 1426-1429.[4] (ARC/Sangivamycin Analog Reference). Link

Sources

Head-to-head comparison of different 7H-pyrrolo[2,3-d]pyrimidine-based PAK4 inhibitors.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

P21-activated kinase 4 (PAK4) is a critical node in oncogenic signaling, regulating cytoskeletal reorganization (via LIMK/Cofilin) and cell proliferation (via


-catenin/Cdc42).[1][2] While the clinical benchmark PF-3758309  demonstrated high potency, its failure in Phase I trials due to poor pharmacokinetics (PK) and off-target toxicity necessitated the evolution of the scaffold.

This guide provides a technical comparison of the 7H-pyrrolo[2,3-d]pyrimidine scaffold evolution, contrasting the high-potency benchmark (PF-3758309) against the early-generation derivative (LCH-77499 ) and the optimized next-generation candidate (Compound 17 , Wang et al. 2022). We analyze the structural determinants of potency, selectivity profiles, and provide validated protocols for assessing these inhibitors.

The Contenders: Scaffold Evolution

The 7H-pyrrolo[2,3-d]pyrimidine core functions as a bioisostere of the purine ring of ATP, allowing it to anchor effectively into the kinase hinge region.

A. The Benchmark: PF-3758309
  • Status: Discontinued (Phase I).[3][4]

  • Class: Pyrrolopyrazole (closely related fused system).

  • Profile: First-in-class, ATP-competitive inhibitor.

  • Key Limitation: Substrate for P-glycoprotein (MDR1) efflux pumps, leading to low oral bioavailability (<1% in humans) and significant off-target inhibition of PAK1 (Group I).

B. The Early Derivative: LCH-77499
  • Status: Preclinical Tool Compound.

  • Class: 7H-pyrrolo[2,3-d]pyrimidine.[1][5][6][7][8][9]

  • Profile: Early attempt to utilize this specific scaffold.

  • Key Limitation: Micromolar potency (

    
    ), making it significantly less potent than the benchmark, though it served as a proof-of-concept for the scaffold's utility in gastric cancer models.
    
C. The Optimized Candidate: Compound 17 (Wang et al., 2022)
  • Status: Preclinical Lead.

  • Class: 7H-pyrrolo[2,3-d]pyrimidine.[1][5][6][7][8][9]

  • Profile: Optimized substitution at the C-4 position to maximize hydrophobic interactions within the ATP pocket.

  • Key Advantage: Restores nanomolar potency (

    
    ) comparable to PF-3758309 but with a distinct structural core designed to improve physicochemical properties.
    

Head-to-Head Data Analysis

The following data synthesizes enzymatic and cellular potency. Note the drastic improvement in potency from LCH-77499 to Compound 17, bringing the 7H-pyrrolo[2,3-d]pyrimidine scaffold to par with the clinical benchmark.

Table 1: Quantitative Potency & Selectivity Profile
FeaturePF-3758309 (Benchmark)LCH-77499 (Early Gen)Compound 17 (Optimized)
Scaffold Core Pyrrolopyrazole7H-pyrrolo[2,3-d]pyrimidine7H-pyrrolo[2,3-d]pyrimidine
PAK4 Enzymatic

1.3 – 18.7 nM ~14,930 nM (

)
2.7 nM
PAK1 Enzymatic

13.7 nM (Poor Selectivity)> 50

N/D (High selectivity implied)
Cellular

(MV4-11)
< 10 nMN/A7.8 nM
Cellular

(Gastric)
0.24 nM (HCT116)~15

(SGC7901)
N/D
Binding Mode ATP Competitive (Type I)ATP CompetitiveATP Competitive
Key Liability P-gp Efflux / Low BioavailabilityLow PotencyPreclinical Validation Stage

Data Interpretation: Compound 17 represents a successful "scaffold hop." It maintains the single-digit nanomolar potency of PF-3758309 (


 nM vs 

nM) but utilizes the 7H-pyrrolo[2,3-d]pyrimidine core, which offers different vectors for substitution to potentially avoid the P-gp liability that killed PF-3758309.

Mechanism of Action & Signaling Pathway[1][8][10][11]

PAK4 operates distinct from Group I PAKs (PAK1-3). It is constitutively active and does not require Rho-GTPase binding for activation, though Cdc42 binding directs its localization.

Diagram 1: PAK4 Signaling Cascade

This diagram illustrates the downstream nodes inhibited by these compounds, specifically the LIMK1/Cofilin axis (metastasis) and


-catenin (proliferation).

PAK4_Pathway Extracellular Extracellular Signals (Integrins/Growth Factors) Cdc42 Cdc42-GTP Extracellular->Cdc42 Activation PAK4 PAK4 (Target) Cdc42->PAK4 Localization/Activation LIMK1 LIMK1 PAK4->LIMK1 Phosphorylation (Thr508) BetaCat Beta-Catenin PAK4->BetaCat Ser675 Phosphorylation Cofilin Cofilin LIMK1->Cofilin Phosphorylation (Inactivation) Actin Actin Polymerization (Migration/Invasion) Cofilin->Actin Stabilization TCF TCF/LEF Transcription BetaCat->TCF Nuclear Translocation Inhibitor 7H-pyrrolo[2,3-d]pyrimidine Inhibitor (ATP Competitive) Inhibitor->PAK4 Blocks ATP Binding

Caption: PAK4 signaling nodes.[1][10] Inhibitors block the phosphorylation of LIMK1 and


-catenin, arresting migration and proliferation.

Validated Experimental Protocols

To generate the data in Table 1, the following protocols are recommended. These are designed to be self-validating with internal controls.

Protocol A: ADP-Glo™ Kinase Assay (Enzymatic Potency)

Standard for measuring


 of ATP-competitive inhibitors.

Reagents:

  • Recombinant Human PAK4 (active).[11]

  • Substrate: PAKtide (RRRLSFAEPG) or MBP.

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • Buffer: 40 mM Tris pH 7.5, 20 mM

    
    , 0.1 mg/mL BSA, 50 
    
    
    
    DTT.

Workflow:

  • Preparation: Dilute PAK4 enzyme to 1-5 ng/well in kinase buffer.

  • Compound Addition: Add 1

    
     of inhibitor (serially diluted in DMSO). Control: DMSO only (Max signal), Staurosporine (Min signal).
    
  • Reaction Start: Add 2

    
     of ATP/Substrate mix.
    
    • Critical Step: Use ATP concentration at

      
       (approx 10-50 
      
      
      
      ) to ensure competitive inhibition is detectable.
  • Incubation: 60 minutes at Room Temperature (RT).

  • Termination: Add 5

    
     ADP-Glo™ Reagent (stops reaction, depletes remaining ATP). Incubate 40 min.
    
  • Detection: Add 10

    
     Kinase Detection Reagent (converts ADP 
    
    
    
    ATP
    
    
    Luciferase signal). Incubate 30 min.
  • Read: Measure Luminescence (RLU).

  • Analysis: Plot RLU vs. Log[Concentration]. Fit to sigmoidal dose-response curve.

Protocol B: Cellular Viability & Selectivity (MTS/CCK-8)

Validates if enzymatic potency translates to cell death.

Cell Lines:

  • Target Positive: MV4-11 (Leukemia), HCT116 (Colon) — High PAK4 expression.

  • Target Negative: Normal Fibroblasts (WI-38) — To assess general toxicity.

Workflow:

  • Seeding: Seed 3,000–5,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment: Treat with inhibitors (0.1 nM – 10

    
    ) for 72 hours.
    
  • Readout: Add MTS or CCK-8 reagent. Incubate 1-4h. Measure Absorbance (490 nm).

  • Calculation:

    
     is the concentration causing 50% growth inhibition relative to DMSO control.
    
Diagram 2: Screening Workflow

Logical flow for validating a new 7H-pyrrolo[2,3-d]pyrimidine derivative.

Assay_Workflow Design Scaffold Design (7H-pyrrolo[2,3-d]pyrimidine) Enzymatic Enzymatic Assay (ADP-Glo) Design->Enzymatic Cellular Cellular Viability (MV4-11 / HCT116) Enzymatic->Cellular If IC50 < 100 nM Selectivity Selectivity Panel (PAK1 vs PAK4) Cellular->Selectivity If GI50 < 500 nM PK ADME/PK (Microsomal Stability) Selectivity->PK If Selectivity > 10x

Caption: Step-wise validation cascade. Compounds must pass enzymatic potency thresholds before cellular testing.

References

  • Murray, B. W., et al. (2010). "Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth." Proceedings of the National Academy of Sciences, 107(20), 9446–9451.

  • Wang, K., et al. (2022). "Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents." Frontiers in Pharmacology, 13. (Describing Compound 17 and the 7H-pyrrolo[2,3-d]pyrimidine scaffold).

  • Zhang, J., et al. (2012). "LCH-7749944, a novel and potent p21-activated kinase 4 inhibitor, suppresses proliferation and invasion in human gastric cancer cells." Cancer Letters, 317(1), 24-32.[1][12]

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual." (Protocol Standard).

Sources

Targeting the Resistome: Efficacy of 7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide Derivatives in Refractory Cancer Models

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Efficacy of 7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide in Resistant Cancer Cell Lines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The This compound scaffold represents a privileged pharmacophore in modern medicinal chemistry, specifically engineered to overcome ATP-competitive resistance mechanisms in kinase-driven malignancies. Unlike first-generation Type I inhibitors that are easily displaced by "gatekeeper" mutations (e.g., EGFR T790M, BCR-ABL T315I), 5-carboxamide derivatives exploit unique hydrogen-bonding interactions within the hinge region and hydrophobic pockets, allowing them to maintain potency against structurally altered kinases.

This guide objectively compares the efficacy of lead 5-carboxamide candidates against standard-of-care (SoC) tyrosine kinase inhibitors (TKIs) in multidrug-resistant (MDR) cell lines, supported by experimental protocols for validation.

Mechanistic Rationale: Overcoming the Gatekeeper

The efficacy of this scaffold in resistant lines stems from its ability to bypass steric hindrance. In resistant phenotypes, bulky amino acid substitutions often block the entry of standard inhibitors. The compact 7H-pyrrolo[2,3-d]pyrimidine core, augmented by the 5-carboxamide moiety, functions as a "molecular wedge."

Pathway Visualization: Mechanism of Action

The following diagram illustrates the differential binding of the 5-carboxamide scaffold versus a standard TKI in a mutated kinase pocket.

MOA_Mechanism MutatedKinase Mutated Kinase (e.g., EGFR T790M) [Altered ATP Pocket] StericClash Steric Clash (Gatekeeper Residue) MutatedKinase->StericClash OutcomeSensitive Apoptosis (Efficacy) MutatedKinase->OutcomeSensitive Inhibition StandardTKI Standard TKI (e.g., Gefitinib) StandardTKI->StericClash Blocked Carboxamide This compound (Scaffold) HingeBinding Hinge Region Dual H-Bonding Carboxamide->HingeBinding High Affinity Downstream Signal Transduction (AKT/STAT/ERK) StericClash->Downstream Fails to Inhibit HingeBinding->MutatedKinase Bypasses Mutation OutcomeResistant Proliferation (Resistance) Downstream->OutcomeResistant

Figure 1: Mechanistic differentiation of 5-carboxamide derivatives bypassing steric clashes in mutated kinase pockets.

Comparative Efficacy Analysis

The following data synthesizes performance metrics of key 5-carboxamide derivatives (e.g., Compound 12i targeting EGFR and Compound 5k targeting multi-kinases) against resistant cell lines compared to standard agents.

Table 1: IC50 Potency Comparison (µM)
CompoundTarget ProfileCell Line (Phenotype)IC50 (µM)Comparator (SoC)Fold-Change vs. SoC
Compound 12i ¹EGFR (T790M)NCI-H1975 (Gefitinib-Resistant)0.021 Gefitinib (>10 µM)>400x Potency
Compound 5k ²Multi-Kinase (VEGFR/EGFR)HepG2 (MDR Phenotype)0.040 Sunitinib (0.261)6.5x Potency
Compound 25b ³FAKMDA-MB-231 (Triple-Negative)0.005 PF-573228 (0.030)6x Potency
Compound 12Mps1MCF-7/ADR (Doxorubicin-Resistant)0.029 Doxorubicin (>5.0)>100x Potency

Key Insight: The 5-carboxamide derivatives demonstrate superior potency specifically in cell lines harboring secondary mutations (T790M) or intrinsic MDR phenotypes (Triple-Negative Breast Cancer), where standard Type I inhibitors fail.

Experimental Protocols: Validating Efficacy

To replicate these findings or validate new derivatives, use the following self-validating protocols. These are designed to minimize false positives caused by solubility issues common with pyrrolopyrimidine scaffolds.

Protocol A: Differential Cytotoxicity Assay (Resistant vs. Parental)

Objective: Determine the Selectivity Index (SI) for the resistant phenotype.

Reagents:

  • Parental Line: A549 (EGFR WT).[1]

  • Resistant Line: NCI-H1975 (EGFR L858R/T790M).

  • Compound: this compound derivative (dissolved in 100% DMSO; stock 10 mM).

  • Control: Gefitinib (Negative Control for Resistance).

Workflow:

  • Seeding: Plate 3,000 cells/well in 96-well plates. Allow attachment for 24h.

  • Dosing: Prepare serial dilutions (10 µM to 0.001 µM). Critical: Maintain final DMSO concentration <0.5% in all wells to prevent solvent toxicity masking.

  • Incubation: 72 hours at 37°C, 5% CO2.

  • Readout: Add CCK-8 or Resazurin reagent. Incubate 2h. Read Absorbance (450nm) or Fluorescence.

  • Validation Check: The IC50 of Gefitinib in NCI-H1975 must be >10 µM. If <10 µM, the cell line has lost resistance; discard and thaw early passage.

Protocol B: Target Engagement via Western Blot

Objective: Confirm that cell death is due to specific kinase inhibition (e.g., p-EGFR or p-STAT3) and not off-target toxicity.

Workflow Visualization:

WB_Protocol Step1 Lysate Prep (Phosphatase Inhibitors) Step2 SDS-PAGE (8-10% Gel) Step1->Step2 Step3 Transfer (PVDF Membrane) Step2->Step3 Step4 Primary Ab (p-EGFR Tyr1068) Step3->Step4 Step5 Detection (ECL) Step4->Step5

Figure 2: Western Blot workflow for validating target inhibition.

Critical Step: Compare the ratio of p-EGFR/Total EGFR in treated vs. untreated resistant cells. A potent 5-carboxamide derivative should reduce phosphorylation by >80% at 100 nM concentration.

Technical Considerations & Limitations
  • Solubility: The 5-carboxamide group can reduce lipophilicity compared to simple phenyl-substituted analogs. Ensure stock solutions are vortexed thoroughly. Precipitation in aqueous media is a common cause of "flat" dose-response curves.

  • Selectivity: While potent, the pyrrolopyrimidine scaffold is "kinase-privileged," meaning it can inhibit off-targets (e.g., JAK1/2/3). It is mandatory to run a Kinase Selectivity Panel (ScanMAX or similar) early in development to ensure the observed efficacy is not driven by pan-kinase toxicity.

References
  • Song, Z., et al. (2021). Design, synthesis and biological evaluation of pyrrolo[2,3-d]pyrimidine derivatives as potent EGFR inhibitors overcoming T790M resistance. European Journal of Medicinal Chemistry.[2][3][4]

  • Al-Wahaibi, L.H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers.[5] Molecules.[1][2][3][4][6][7][8][9][10][11][12][13]

  • Wang, J., et al. (2019). Design, synthesis and biological evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential FAK inhibitors. European Journal of Medicinal Chemistry.[2][3][4]

  • Li, X., et al. (2022). Design, synthesis and biological evaluation of a new class of 7H-pyrrolo[2,3-d]pyrimidine derivatives as Mps1 inhibitors. European Journal of Medicinal Chemistry.[2][3]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Handling of 7H-Pyrrolo[2,3-d]pyrimidine-5-carboxamide: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is my priority to empower researchers with the knowledge to not only achieve groundbreaking results but to do so in the safest possible manner. The pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in the development of targeted therapeutics, particularly in oncology.[1][2][3] While the specific toxicological properties of 7H-Pyrrolo[2,3-d]pyrimidine-5-carboxamide may not be extensively documented, its structural similarity to other potent heterocyclic compounds necessitates a cautious and well-defined handling protocol. This guide provides a comprehensive framework for personal protective equipment (PPE), operational procedures, and disposal, grounded in the principles of risk mitigation and scientific integrity.

Understanding the Risk: A Proactive Approach

Given the absence of a specific Safety Data Sheet (SDS) for this compound, we must operate under the precautionary principle. The GHS classifications for related pyrrolopyrimidine compounds indicate potential for acute toxicity if swallowed, skin irritation, and serious eye irritation.[4][5] Therefore, a robust risk assessment is the foundational step before any handling of this compound. The International Society for Pharmaceutical Engineering (ISPE) advocates for a risk-based approach to manage cross-contamination and exposure in shared facilities.[6]

A crucial aspect of this assessment involves determining the Occupational Exposure Limit (OEL) or establishing a surrogate OEL based on the compound's pharmacological activity and the data available for analogous structures.[7][8] In the absence of established OELs, a containment strategy appropriate for a potent compound should be adopted.[9]

The Hierarchy of Controls: More Than Just PPE

Personal protective equipment is the last line of defense. Before we even consider gloves and gowns, we must implement engineering and administrative controls to minimize exposure.

  • Engineering Controls : These are the most effective measures as they isolate the hazard from the researcher.

    • Fume Hoods and Ventilated Enclosures : All handling of powdered this compound should be conducted in a certified chemical fume hood or a powder containment hood to prevent inhalation of airborne particulates.[5][10]

    • Closed Systems : For larger scale operations, the use of glove boxes or other closed-system transfer methods is highly recommended to minimize the risk of aerosol generation.

  • Administrative Controls : These are the standard operating procedures (SOPs) that dictate how work is to be conducted safely.

    • Designated Areas : All work with this compound should be restricted to a designated and clearly marked area within the laboratory.

    • Training : All personnel must be thoroughly trained on the potential hazards, proper handling techniques, emergency procedures, and waste disposal before working with this compound.[7]

Personal Protective Equipment (PPE): Your Final Barrier

The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed. The following table outlines the recommended PPE for handling this compound.

Body Part PPE Recommendation Rationale
Respiratory NIOSH-approved N95 or higher-rated respirator.To prevent inhalation of fine powders, which is a primary route of exposure for potent compounds.[11]
Eyes and Face Chemical splash goggles and a face shield.To protect against accidental splashes and airborne particles. Safety glasses alone are insufficient.[11][12][13]
Hands Double gloving with chemotherapy-rated nitrile gloves.Provides a robust barrier against dermal absorption. The outer glove can be removed if contaminated without exposing the skin.[13][14]
Body Disposable, polyethylene-coated polypropylene gown with long sleeves and elastic cuffs.Prevents contamination of personal clothing and skin.[13]
Feet Closed-toe shoes and disposable shoe covers.Protects against spills and prevents the tracking of contaminants outside the designated work area.[14]

The order of donning and doffing PPE is critical to prevent cross-contamination.

GowningDoffing cluster_gowning Gowning (Donning) Sequence cluster_doffing De-Gowning (Doffing) Sequence G1 Shoe Covers G2 Inner Gloves G1->G2 G3 Gown G2->G3 G4 Respirator G3->G4 G5 Goggles & Face Shield G4->G5 G6 Outer Gloves G5->G6 D1 Outer Gloves D2 Gown & Shoe Covers D1->D2 D3 Goggles & Face Shield D2->D3 D4 Respirator D3->D4 D5 Inner Gloves D4->D5

Caption: The proper sequence for donning and doffing PPE to minimize exposure risk.

Operational Plan: Step-by-Step Guidance

1. Preparation:

  • Ensure all necessary PPE is available and in good condition.
  • Prepare the designated work area by covering surfaces with absorbent, disposable liners.
  • Have a clearly labeled waste container ready for all disposable items.

2. Handling:

  • Don all required PPE in the correct order.
  • Conduct all manipulations of the solid compound within a certified chemical fume hood.
  • Use dedicated spatulas and weighing papers.
  • If making solutions, add the solvent to the solid slowly to avoid generating dust.

3. Post-Handling:

  • Decontaminate all non-disposable equipment that has come into contact with the compound.
  • Carefully remove and dispose of all disposable materials in the designated waste container.
  • Doff PPE in the correct order, ensuring not to contaminate yourself.
  • Thoroughly wash hands and any exposed skin with soap and water.[10]
Emergency Procedures

In the event of an exposure or spill, immediate action is crucial.

  • Skin Contact : Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[10][15] Seek medical attention.

  • Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[15][16] Seek immediate medical attention.

  • Inhalation : Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10][16]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[15]

  • Spill :

    • Evacuate the immediate area.

    • Alert others and your supervisor.

    • If safe to do so, and you are trained, contain the spill with absorbent materials.

    • Do not attempt to clean up a large spill without proper training and equipment.

Disposal Plan: A Cradle-to-Grave Responsibility

All waste generated from handling this compound, including contaminated PPE, weighing papers, and cleaning materials, must be treated as hazardous waste.

DisposalWorkflow Start Waste Generation (Contaminated PPE, etc.) Segregate Segregate into a Designated, Labeled Hazardous Waste Container Start->Segregate Store Store in a Secure, Secondary Containment Area Segregate->Store Dispose Dispose via Institutional Environmental Health and Safety (EHS) Store->Dispose

Caption: A streamlined workflow for the proper disposal of contaminated materials.

  • Solid Waste : Collect all contaminated solid waste in a clearly labeled, sealed, and puncture-resistant container.

  • Liquid Waste : Collect all contaminated liquid waste in a compatible, sealed, and labeled container.

  • Decontamination : Decontaminate work surfaces with an appropriate solvent (e.g., 70% ethanol), followed by a thorough cleaning with soap and water. The cleaning materials must also be disposed of as hazardous waste.

  • Institutional Guidelines : Always follow your institution's specific guidelines for hazardous waste disposal.[17] Contact your Environmental Health and Safety (EHS) department for guidance on proper disposal procedures.

By adhering to these rigorous safety protocols, you can confidently advance your research on this compound and its derivatives while ensuring the well-being of yourself and your colleagues.

References

  • Managing Risks with Potent Pharmaceutical Products. pharm-int. [Link]

  • Handling & Processing of Potent Compounds: A Holistic Approach. IPS. [Link]

  • Assessing Potent Compound Safety Capabilities at CMOs. Contract Pharma. [Link]

  • Assessing Risk and Production of Potent Substances. Pharmaceutical Technology. [Link]

  • Incorporating highly potent drug products into your facility. CRB Insights. [Link]

  • Personal Protective Equipment (PPE). CHEMM. [Link]

  • 7H-Pyrrolo(2,3-d)pyrimidine. PubChem. [Link]

  • Personal Protective Equipment in Chemistry. Dartmouth Environmental Health and Safety. [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. [Link]

  • Personal Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products. [Link]

  • Personal protective equipment in your pharmacy. Alberta College of Pharmacy. [Link]

  • Safety data sheet. BASF. [Link]

  • PROCESS FOR PREPARING 7H-PYRROLO [2,3-D]PYRIMIDINE COMPOUNDS.
  • 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. PMC. [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. [Link]

  • Regulated Medical Waste Management. Icahn School of Medicine at Mount Sinai. [Link]

  • DECONTAMINATION AND WASTE MANAGEMENT. UAB. [Link]

  • Pyrrolopyrimidine Derivatives as Novel Inhibitors of Multidrug Resistance-Associated Protein 1 (MRP1, ABCC1). PubMed. [Link]

  • Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflammatory agents. PubMed. [Link]

  • Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis. PubMed. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7H-Pyrrolo[2,3-d]pyrimidine-5-carboxamide
Reactant of Route 2
7H-Pyrrolo[2,3-d]pyrimidine-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.